MuRF1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-(methylcarbamoylamino)-1-oxopropan-2-yl] 4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O7/c1-13-10-20(26)32-19-11-17(8-9-18(13)19)30-12-15-4-6-16(7-5-15)22(28)31-14(2)21(27)25-23(29)24-3/h4-11,14H,12H2,1-3H3,(H2,24,25,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLWJVFJFYAMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC(C)C(=O)NC(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MuRF1 Inhibition: A Potential Therapeutic Strategy for Sarcopenia
An In-depth Technical Guide on the Muscle-Specific E3 Ligase Inhibitor MuRF1-IN-1 (ID#704946)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sarcopenia, the age-related loss of muscle mass and function, represents a significant and growing public health concern. A key driver of muscle atrophy is the ubiquitin-proteasome system (UPS), with the muscle-specific E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1), playing a pivotal role. MuRF1 targets myofibrillar proteins for degradation, making it a prime therapeutic target for mitigating muscle wasting. This technical guide provides a comprehensive overview of a promising small molecule inhibitor, MuRF1-IN-1 (also known as EMBL chemical core ID#704946), as a potential treatment for sarcopenia. While the specific compound "MuRF1-IN-2" was not identified in publicly available literature, MuRF1-IN-1 serves as a well-documented exemplar of this therapeutic approach. This document details its mechanism of action, presents quantitative data from key preclinical studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction: The Role of MuRF1 in Sarcopenia
Sarcopenia is characterized by a progressive decline in skeletal muscle mass, strength, and performance.[1][2] At the molecular level, this is largely driven by an imbalance between protein synthesis and degradation. The UPS is a major pathway for protein catabolism, and its hyperactivity is a hallmark of muscle atrophy.[3]
MuRF1, encoded by the TRIM63 gene, is a muscle-specific E3 ubiquitin ligase that is consistently upregulated in various conditions of muscle wasting.[4][5] It functions by attaching ubiquitin tags to specific muscle proteins, thereby marking them for degradation by the 26S proteasome. Key substrates of MuRF1 include components of the thick and thin filaments of the sarcomere, such as myosin heavy chain and actin.[6][7] The strategic inhibition of MuRF1, therefore, presents a direct and targeted approach to preserving muscle mass and function in sarcopenic individuals.
MuRF1-IN-1 (ID#704946): A Novel Small Molecule Inhibitor
MuRF1-IN-1 (ID#704946) was identified through a high-throughput screen of approximately 130,000 compounds.[6][8][9] The screen was designed to identify molecules that disrupt the interaction between MuRF1 and its substrate, the giant sarcomeric protein titin.[6][8]
Mechanism of Action
MuRF1-IN-1 exhibits a dual mechanism of action:
-
Inhibition of MuRF1-Titin Interaction: The compound directly interferes with the binding of MuRF1's central coiled-coil domain to titin.[6][8][9] This interaction is crucial for the localization and activity of MuRF1 within the sarcomere.
-
Inhibition of E3 Ligase Activity: MuRF1-IN-1 has been shown to inhibit the auto-ubiquitination of MuRF1, a measure of its enzymatic activity.[9]
By disrupting these key functions, MuRF1-IN-1 effectively reduces the degradation of myofibrillar proteins, thereby preserving muscle fiber integrity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of MuRF1-IN-1 (ID#704946).
Table 1: In Vitro Efficacy of MuRF1-IN-1 (ID#704946)
| Parameter | Assay | Method | Result | Reference |
| Inhibition of MuRF1-Titin Interaction | AlphaScreen | GST-MuRF1 and His6-titin A168-170 fragments were combined with inhibitor. Complex formation was monitored using donor and acceptor beads. | IC50 < 25 µM | [6][8] |
| Inhibition of MuRF1 E3 Ligase Activity | In vitro Ubiquitination Assay | Assessed MuRF1 self-ubiquitination in the presence of the inhibitor via Western blot. | One of three compounds that also inhibited E3 ligase activity. | [6][8] |
| Effect on MuRF1 mRNA Expression in C2C12 Myotubes | Dexamethasone-induced atrophy model | C2C12 myotubes were treated with dexamethasone to induce MuRF1 expression. The effect of the inhibitor was measured by qPCR. | Attenuated the ~2-fold increase in MuRF1 mRNA induced by dexamethasone at 10 µmol/L. | [6] |
| Prevention of Myotube Atrophy | Dexamethasone-induced atrophy model | C2C12 myotubes were treated with dexamethasone to induce atrophy. Myotube diameter was measured. | Prevented atrophy in dexamethasone-treated myotubes. | [6][7] |
| Cell Viability | MTT Assay | C2C12 myotubes were treated with the inhibitor to assess toxicity. | Low toxicity on cultured myotubes. | [6][8] |
Table 2: In Vivo Efficacy of MuRF1-IN-1 (ID#704946) in a Mouse Model of Cardiac Cachexia
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Muscle Fiber Atrophy | Monocrotaline-induced cardiac cachexia in C57/BL6 mice | Dietary administration of ID#704946 | Attenuated muscle fiber atrophy. | [3][6][7] |
| Diaphragm Contractile Dysfunction | Monocrotaline-induced cardiac cachexia in C57/BL6 mice | Dietary administration of ID#704946 | Attenuated contractile dysfunction of the diaphragm. | [3] |
| MuRF1 Protein Expression | Monocrotaline-induced cardiac cachexia in C57/BL6 mice | Dietary administration of ID#704946 | Prevented the increase in MuRF1 protein expression. | [6] |
| Actin Ubiquitination | Monocrotaline-induced cardiac cachexia in C57/BL6 mice | Dietary administration of ID#704946 | Attenuated actin ubiquitination. | [1][6][7] |
| Proteasome Activity | Monocrotaline-induced cardiac cachexia in C57/BL6 mice | Dietary administration of ID#704946 | Attenuated proteasome activity. | [6][7] |
| Apoptosis | Monocrotaline-induced cardiac cachexia in C57/BL6 mice | Dietary administration of ID#704946 | Normalized the pro-apoptotic protein BAX. | [1][7] |
| Protein Synthesis | Monocrotaline-induced cardiac cachexia in C57/BL6 mice | Dietary administration of ID#704946 | Normalized the translation initiation factor eIF2B-delta. | [1][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
High-Throughput Screening for MuRF1-Titin Interaction Inhibitors (AlphaScreen)
-
Principle: An AlphaScreen (Amplified Luminescent Proximity Homestead Assay) was used to monitor the interaction between GST-tagged MuRF1 and His6-tagged titin fragments (A168-170).[6][10]
-
Reagents: GST-MuRF1, His6-titin A168-170, glutathione donor beads, Ni-NTA acceptor beads, screening buffer (PBS, 1 mM DTT, 0.05% Tween 20), and test compounds.[6][10]
-
Procedure:
-
125 nM GST-MuRF1 and 250 nM His6-titin were pre-incubated for 60 minutes with test compounds (or DMSO as a control) in the screening buffer.[6][10]
-
Glutathione-coated donor and Ni-NTA-coated acceptor beads (5 µg/mL) were added.[6][10]
-
After a 60-minute incubation, the alpha signals were recorded using an EnVision plate reader.[6][10]
-
A decrease in the AlphaScreen signal indicated inhibition of the MuRF1-titin interaction.
-
In Vitro MuRF1 E3 Ligase Activity Assay
-
Principle: This assay measures the auto-ubiquitination of MuRF1 as an indicator of its E3 ligase activity.
-
Reagents: UBE1 (E1 enzyme), UbcH5c (E2 enzyme), ubiquitin, ATP, MuRF1, and test compounds.[6]
-
Procedure:
-
A reaction mixture containing 75 nmol/L UBE1, 1 µmol/L UbcH5c, 100 µmol/L ubiquitin, and 4 mmol/L ATP was prepared.[6]
-
Test compounds were added to the reaction mixture.
-
The reaction was initiated by the addition of 220 nmol/L MuRF1.[10]
-
The reaction was incubated for 1 hour at 37°C.
-
The reaction products were analyzed by SDS-PAGE and Western blotting using an anti-MuRF1 antibody to detect polyubiquitinated MuRF1.
-
C2C12 Myotube Atrophy Model
-
Principle: The synthetic glucocorticoid dexamethasone is used to induce an atrophic phenotype in differentiated C2C12 myotubes, characterized by increased MuRF1 expression and decreased myotube diameter.[11][12][13][14]
-
Cell Culture: C2C12 myoblasts are cultured in growth medium and then switched to a differentiation medium to form myotubes.[14]
-
Procedure:
-
Differentiated C2C12 myotubes were treated with dexamethasone (e.g., 1 µM) for 24-48 hours to induce atrophy.[12]
-
Test compounds were co-administered with dexamethasone.
-
Myotube diameters were measured using microscopy and image analysis software to quantify the extent of atrophy.
-
Cells were harvested for RNA or protein analysis to measure the expression of atrophy-related genes (e.g., MuRF1) and proteins.
-
Monocrotaline-Induced Cardiac Cachexia Animal Model
-
Principle: Monocrotaline (MCT), a pyrrolizidine alkaloid, induces pulmonary hypertension, leading to right ventricular failure and subsequent cardiac cachexia, which includes skeletal muscle wasting.[15][16][17][18]
-
Animals: C57/BL6 mice are commonly used.[3]
-
Procedure:
-
Mice receive weekly subcutaneous injections of MCT (e.g., 600 mg/kg) to induce cardiac cachexia.[3]
-
The test compound (e.g., ID#704946) is administered, often through dietary supplementation (e.g., 0.1% w/w).[1]
-
After a set period (e.g., 6 weeks), skeletal muscles (e.g., tibialis anterior, diaphragm) are harvested for analysis.[3]
-
Outcome measures include muscle mass, muscle fiber cross-sectional area, and in vitro muscle contractile function.
-
Muscle Fiber Cross-Sectional Area (CSA) Analysis
-
Principle: Histological analysis of muscle cross-sections is used to quantify the size of individual muscle fibers.[19][20][21][22]
-
Procedure:
-
Muscle samples are frozen in isopentane pre-cooled in liquid nitrogen.
-
Cryosections are cut and stained, typically with antibodies against laminin or dystrophin to delineate the muscle fiber borders.[19]
-
Images of the stained sections are captured using a microscope.
-
Image analysis software is used to measure the cross-sectional area of individual fibers.
-
Measurement of Diaphragm Contractile Function
-
Principle: The contractile properties of isolated diaphragm muscle strips are assessed in an organ bath system.[23][24][25][26][27]
-
Procedure:
-
Strips of the diaphragm muscle are carefully dissected and mounted in an organ bath containing physiological salt solution.[23]
-
The muscle is stimulated electrically to elicit contractions.
-
Force production is measured at various stimulation frequencies to generate a force-frequency curve.
-
Parameters such as maximal specific force and power are calculated.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to MuRF1 and its inhibition.
Caption: MuRF1 Signaling Pathway in Muscle Atrophy.
Caption: Workflow for the Discovery of MuRF1-IN-1.
Conclusion and Future Directions
The targeted inhibition of MuRF1 represents a promising therapeutic avenue for combating sarcopenia. The small molecule inhibitor MuRF1-IN-1 (ID#704946) has demonstrated significant efficacy in preclinical models of muscle wasting, effectively preserving muscle mass and function by inhibiting the catalytic activity of MuRF1 and its interaction with key sarcomeric components. The detailed experimental protocols provided herein offer a roadmap for the further evaluation of this and other MuRF1 inhibitors.
Future research should focus on several key areas:
-
Identification and Characterization of this compound: Elucidating the structure and activity of potential second-generation inhibitors is a critical next step.
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicology studies are necessary to establish the safety profile and dosing regimens for clinical translation.
-
Efficacy in Aging Models: While promising in disease-related cachexia models, the efficacy of MuRF1 inhibitors needs to be specifically validated in preclinical models of age-related sarcopenia.
-
Clinical Trials: Ultimately, well-designed clinical trials in sarcopenic populations will be required to determine the therapeutic potential of MuRF1 inhibition in humans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. MuRF1/TRIM63, Master Regulator of Muscle Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia | [fondationleducq.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Dexamethasone Treatment at the Myoblast Stage Enhanced C2C12 Myocyte Differentiation [medsci.org]
- 12. DEXAMETHASONE AND CORTICOSTERONE INDUCE SIMILAR, BUT NOT IDENTICAL, MUSCLE WASTING RESPONSES IN CULTURED L6 AND C2C12 MYOTUBES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dexamethasone Treatment at the Myoblast Stage Enhanced C2C12 Myocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Anti-TNF treatment reduces rat skeletal muscle wasting in monocrotaline-induced cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neutralization of GDF15 Prevents Anorexia and Weight Loss in the Monocrotaline-Induced Cardiac Cachexia Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neutralization of GDF15 Prevents Anorexia and Weight Loss in the Monocrotaline-Induced Cardiac Cachexia Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
- 24. researchgate.net [researchgate.net]
- 25. Functional Measurement of Respiratory Muscle Motor Behaviors using Transdiaphragmatic Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Diaphragm Muscle Manual Evaluation Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Role of MuRF1-IN-2 in Preventing Muscle Atrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muscle atrophy, the progressive loss of muscle mass and function, is a debilitating condition associated with a wide range of pathologies, including cancer cachexia, chronic heart failure, sepsis, and prolonged disuse. A key mediator in the molecular cascade of muscle degradation is the E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1). Upregulated in various catabolic states, MuRF1 targets myofibrillar proteins for degradation via the ubiquitin-proteasome system. Consequently, the inhibition of MuRF1 has emerged as a promising therapeutic strategy to counteract muscle wasting. This technical guide provides an in-depth overview of MuRF1-IN-2, a novel inhibitor of MuRF1. We will explore its mechanism of action, present available data on its efficacy, detail relevant experimental protocols for its evaluation, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating therapeutic interventions for muscle atrophy.
Introduction: The Central Role of MuRF1 in Muscle Atrophy
Skeletal muscle mass is maintained by a delicate balance between protein synthesis and degradation. In catabolic states, this equilibrium shifts towards proteolysis, leading to muscle wasting. The ubiquitin-proteasome system (UPS) is the primary pathway responsible for the targeted degradation of intracellular proteins. The specificity of this system is conferred by E3 ubiquitin ligases, which recognize and bind to specific substrate proteins, facilitating their ubiquitination and subsequent degradation by the 26S proteasome.
Muscle RING Finger 1 (MuRF1), encoded by the TRIM63 gene, is a muscle-specific E3 ubiquitin ligase that plays a pivotal role in the breakdown of muscle tissue. Its expression is significantly upregulated in response to various atrophy-inducing stimuli, including denervation, immobilization, glucocorticoid treatment, and systemic inflammation. MuRF1, in conjunction with another E3 ligase, MAFbx/atrogin-1, is considered a master regulator of muscle atrophy.
The transcriptional upregulation of MuRF1 is controlled by key signaling pathways that are activated during catabolic conditions. The Forkhead box O (FoxO) family of transcription factors and the nuclear factor-kappa B (NF-κB) signaling pathway are principal regulators that bind to the MuRF1 promoter and drive its expression. Once expressed, MuRF1 targets several key myofibrillar proteins for ubiquitination and degradation, including myosin heavy and light chains, myosin-binding protein C, and troponin I. This targeted degradation of contractile proteins leads to the disassembly of the sarcomere and a progressive decline in muscle fiber size and function. Given its central role in muscle catabolism, the development of small molecule inhibitors targeting MuRF1 is a highly pursued therapeutic strategy.
This compound: A Novel Inhibitor of MuRF1
This compound is a novel small molecule inhibitor of MuRF1. It belongs to a class of chromen-2-one compounds developed for the treatment and prophylaxis of muscle wasting conditions. This compound is also identified as "Example 3" in the patent literature describing these compounds.
Mechanism of Action
The precise mechanism of action for this compound is not yet fully elucidated in publicly available literature. However, based on the development of similar MuRF1 inhibitors, it is hypothesized to interfere with the function of MuRF1, potentially by disrupting its interaction with substrate proteins or its E3 ligase activity. One known mechanism for other inhibitors is the interference with the MuRF1-titin interaction, which is crucial for sarcomere stability. By inhibiting MuRF1, this compound is expected to prevent the ubiquitination and subsequent degradation of key myofibrillar proteins, thereby preserving muscle mass and function in catabolic states.
Data Presentation
Specific quantitative data for this compound's efficacy, such as IC50 values or in vivo muscle preservation percentages, are not detailed in the currently accessible public patent literature. However, the patent covering this class of compounds states that they have demonstrated the ability to attenuate muscle wasting and contractile dysfunction in both cellular and animal models. The table below summarizes the qualitative findings for this class of MuRF1 inhibitors.
| Assay Type | Model System | Qualitative Outcome for the Class of Compounds | Reference |
| In Vitro | Cell-based assays | Attenuation of muscle wasting | |
| In Vivo | Clinically relevant animal models | Attenuation of muscle wasting and contractile dysfunction |
Experimental Protocols
Detailed experimental protocols for the specific evaluation of this compound are not publicly available. However, based on standard methodologies for assessing MuRF1 inhibitors, the following protocols provide a comprehensive framework for its preclinical evaluation.
In Vitro Evaluation of this compound
4.1.1. MuRF1 Inhibition Assay (AlphaScreen)
This assay is designed to quantify the ability of a compound to inhibit the interaction between MuRF1 and a known binding partner, such as the A168-170 region of titin.
-
Materials:
-
Recombinant GST-tagged MuRF1
-
Recombinant His-tagged Titin (A168-A170 fragment)
-
AlphaScreen GST Detection Kit (Donor and Acceptor beads)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
-
This compound (dissolved in DMSO)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add GST-MuRF1 and His-Titin to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate at room temperature for 1 hour to allow for binding.
-
Add AlphaScreen GST Donor and Ni-NTA Acceptor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the IC50 value from the dose-response curve.
-
4.1.2. Dexamethasone-Induced Myotube Atrophy Assay
This cell-based assay assesses the ability of this compound to protect muscle cells from atrophy induced by a synthetic glucocorticoid.
-
Materials:
-
C2C12 myoblasts
-
DMEM (supplemented with 10% FBS and antibiotics)
-
Horse serum
-
Dexamethasone (DEX)
-
This compound (dissolved in DMSO)
-
Antibodies for myosin heavy chain (MHC) and alpha-actinin
-
Fluorescent secondary antibodies
-
Imaging system and software for analysis
-
-
Procedure:
-
Seed C2C12 myoblasts in culture plates and grow to confluence.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-5 days.
-
Treat the differentiated myotubes with DEX (e.g., 100 µM) in the presence or absence of varying concentrations of this compound for 24-48 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain for MHC and alpha-actinin.
-
Acquire images using a fluorescence microscope.
-
Measure the diameter of at least 100 myotubes per condition using image analysis software.
-
Analyze the data to determine the protective effect of this compound on myotube diameter.
-
In Vivo Evaluation of this compound
4.2.1. Dexamethasone-Induced Muscle Atrophy Mouse Model
This in vivo model evaluates the efficacy of this compound in a systemic muscle wasting condition.
-
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
-
-
Materials:
-
Dexamethasone (for intraperitoneal injection)
-
This compound (formulated for oral or parenteral administration)
-
Equipment for measuring muscle function (e.g., grip strength meter)
-
Equipment for tissue collection and analysis (e.g., histology, western blotting)
-
-
Procedure:
-
Acclimatize mice and divide them into control, DEX-treated, and DEX + this compound treated groups.
-
Administer this compound (or vehicle) to the treatment group, starting before or concurrently with DEX treatment.
-
Induce muscle atrophy by daily intraperitoneal injections of DEX (e.g., 20 mg/kg) for 7-14 days.
-
Monitor body weight and muscle function (e.g., grip strength) throughout the study.
-
At the end of the study, euthanize the mice and dissect hindlimb muscles (e.g., tibialis anterior, gastrocnemius).
-
Weigh the muscles and prepare them for histological analysis (e.g., H&E staining to measure cross-sectional area) and biochemical analysis (e.g., western blotting for MuRF1 expression and ubiquitinated proteins).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in MuRF1-mediated muscle atrophy and a typical experimental workflow for testing a MuRF1 inhibitor.
Caption: MuRF1 signaling pathway in muscle atrophy.
Caption: Experimental workflow for MuRF1 inhibitor testing.
Conclusion and Future Directions
This compound represents a promising small molecule inhibitor for the therapeutic intervention of muscle atrophy. Its development underscores the potential of targeting specific E3 ubiquitin ligases to combat muscle wasting diseases. While the publicly available data on this compound is currently limited, the established role of MuRF1 in muscle catabolism provides a strong rationale for its further investigation.
Future research should focus on elucidating the precise mechanism of action of this compound and obtaining robust quantitative data on its efficacy and safety in various preclinical models of muscle atrophy. Head-to-head comparisons with other MuRF1 inhibitors would also be valuable in determining its therapeutic potential. Ultimately, the successful development of this compound and similar compounds could offer a much-needed therapeutic option for patients suffering from the debilitating effects of muscle wasting.
Discovery and Development of MuRF1 Inhibitors: A Technical Guide for Drug Development Professionals
Abstract
Skeletal muscle atrophy is a debilitating condition associated with a wide range of diseases, including cancer, heart failure, diabetes, and sepsis, as well as aging and disuse. The ubiquitin-proteasome system (UPS) is a principal driver of muscle protein degradation, with the E3 ubiquitin ligase Muscle RING Finger 1 (MuRF1) emerging as a critical regulator and a high-value therapeutic target. Upregulated in multiple catabolic states, MuRF1 mediates the degradation of key sarcomeric proteins. Consequently, the discovery and development of small-molecule inhibitors targeting MuRF1 represent a promising strategy to preserve muscle mass and function. This technical guide provides an in-depth overview of the core science, discovery strategies, and preclinical development of notable MuRF1 inhibitors, including the pioneering compound P013222 and the MuRF1-Titin interaction inhibitor ID#704946 (also known as MuRF1-IN-1). It details the signaling pathways governing MuRF1 expression, summarizes key quantitative data, and provides methodologies for essential experimental assays relevant to researchers and drug development professionals in the field.
The Role of MuRF1 in Skeletal Muscle Atrophy
MuRF1, encoded by the TRIM63 gene, is a muscle-specific E3 ubiquitin ligase that plays a pivotal role in muscle atrophy.[1] As a member of the Tripartite Motif (TRIM) family of proteins, MuRF1 is characterized by a canonical N-terminal RING domain, a B-box domain, and a central coiled-coil region.[2][3] The RING domain is crucial for its function, as it recruits ubiquitin-charged E2 conjugating enzymes to catalyze the transfer of ubiquitin to specific substrate proteins, thereby marking them for degradation by the 26S proteasome.[4]
Key substrates of MuRF1 in skeletal muscle include essential contractile proteins such as myosin heavy chain (MyHC), myosin light chain, and troponin I.[5][6] The transcriptional upregulation of MuRF1 is a hallmark of muscle wasting and is controlled by several catabolic signaling pathways.[5]
MuRF1 Signaling Pathways
The expression of the TRIM63 gene is stimulated by various catabolic triggers, including pro-inflammatory cytokines (e.g., TNFα), glucocorticoids (e.g., dexamethasone), and myostatin. These signals converge on key transcription factors, most notably the Forkhead Box O (FOXO) and Nuclear Factor-kappa B (NF-κB) families, which bind to the MuRF1 promoter and drive its transcription.[7]
Caption: MuRF1 signaling pathway in skeletal muscle atrophy.
Strategies for the Discovery of MuRF1 Inhibitors
The identification of small-molecule inhibitors of MuRF1 has been approached through several strategies, primarily focusing on high-throughput screening (HTS) to identify compounds that either disrupt MuRF1's catalytic activity or its interaction with key binding partners. A typical discovery cascade involves moving from broad primary screens to more specific secondary and cellular assays before advancing to in vivo models.
Caption: General workflow for the discovery and validation of MuRF1 inhibitors.
Key Experimental Protocols
This assay is designed to identify compounds that disrupt the protein-protein interaction (PPI) between MuRF1 and its substrate, titin.[8][9]
-
Principle: The Amplified Luminescent Proximity Homogenous Assay (AlphaScreen) uses donor and acceptor beads that generate a signal only when in close proximity.[10] One protein (e.g., GST-tagged MuRF1) is bound to a donor bead, and its interacting partner (e.g., His-tagged titin) is bound to an acceptor bead. An interaction brings the beads together, producing a light signal. Inhibitors of the PPI will reduce the signal.
-
Methodology:
-
Protein Preparation: Recombinant GST-tagged MuRF1 (central coiled-coil domain) and His-tagged titin fragments are expressed and purified.
-
Assay Setup: Assays are typically performed in 384-well microplates.
-
Reaction Mixture: GST-MuRF1 and His-titin are combined in an assay buffer. Test compounds dissolved in DMSO are added to the wells.
-
Bead Addition: Glutathione-coated donor beads and Ni-NTA-coated acceptor beads are added. The plate is incubated in the dark to allow for protein binding and bead association.
-
Detection: The plate is read on an AlphaScreen-capable plate reader. A decrease in signal relative to a DMSO control indicates inhibition.
-
Counterscreens: To eliminate false positives, counterscreens are run (e.g., using unrelated GST-His tagged proteins) to ensure compounds are not interfering with the assay technology itself.[11]
-
This assay directly measures the E3 ligase activity of MuRF1, either through its autoubiquitination or the ubiquitination of a specific substrate.[1][12]
-
Principle: The assay reconstitutes the ubiquitination cascade in vitro. In the presence of ATP, E1 activating enzyme, an appropriate E2 conjugating enzyme, and ubiquitin, MuRF1 will catalyze the formation of polyubiquitin chains on itself (autoubiquitination) or a substrate. This can be visualized by western blot.
-
Methodology:
-
Reaction Components: A typical 50 µL reaction contains:
-
E1 Ubiquitin-Activating Enzyme (e.g., 50-75 nM)
-
E2 Ubiquitin-Conjugating Enzyme (e.g., UbcH5c, 1 µM)
-
Recombinant MuRF1 (e.g., 0.5-1 µM)
-
Ubiquitin (e.g., 50-150 µM)
-
ATP (1-4 mM)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
(Optional) Substrate protein (e.g., Troponin I, Titin fragment)
-
-
Procedure: Test compounds are pre-incubated with MuRF1. The reaction is initiated by adding ATP and ubiquitin.
-
Incubation: The mixture is incubated at 37°C for 1-2 hours.
-
Termination: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Analysis: Samples are resolved by SDS-PAGE and transferred to a membrane for western blotting. The formation of high molecular weight polyubiquitin smears is detected using an anti-ubiquitin antibody or an antibody against the substrate/MuRF1. A reduction in the smear indicates inhibition.
-
Profile of Key MuRF1 Inhibitors
Several small molecules have been identified as MuRF1 inhibitors. The following table summarizes quantitative data for the most prominent examples.
| Compound Name | Alternate Name(s) | Target/Mechanism | Assay Type | Potency | Cell Activity | In Vivo Activity | Reference(s) |
| P013222 | - | Inhibits MuRF1 autoubiquitination | In Vitro Ubiquitination | EC50 ≈ 2 µM | Prevents MyHC degradation in DEX-treated C2C12 cells | Not Reported | [1][5][13] |
| ID#704946 | MuRF1-IN-1 | Inhibits MuRF1-Titin interaction; Inhibits E3 ligase activity | AlphaScreen (PPI) | IC50 < 25 µM | Prevents atrophy in DEX-treated C2C12 myotubes | Attenuates atrophy and contractile dysfunction in a mouse model of cardiac cachexia | [8][9][14] |
| MyoMed-205 | - | MuRF1 inhibitor (improved stability derivative of ID#704946) | N/A | N/A (50 mg/kg dose in vivo) | N/A | Prevents diaphragm atrophy/dysfunction in rat models of HFpEF and denervation | [7][15][16] |
DEX: Dexamethasone; EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; PPI: Protein-Protein Interaction.
Preclinical Characterization and Mechanism of Action
The validation of MuRF1 inhibitors requires robust cellular and animal models that recapitulate key aspects of muscle atrophy.
Dexamethasone-Induced Atrophy in C2C12 Myotubes
The C2C12 mouse myoblast cell line is a standard model for studying muscle biology. When differentiated into myotubes, they can be treated with the synthetic glucocorticoid dexamethasone to induce an atrophic phenotype characterized by increased MuRF1 expression and reduced myotube diameter.[17][18]
-
Principle: Dexamethasone treatment mimics the catabolic effects of excess glucocorticoids, activating the FOXO-dependent transcription of atrogenes, including MuRF1, leading to protein degradation and cellular atrophy.
-
Methodology:
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured to confluence and then switched to a differentiation medium (e.g., DMEM with 2% horse serum) for 4-6 days to allow fusion into multinucleated myotubes.[19]
-
Inhibitor Pre-treatment: Differentiated myotubes are pre-treated with various concentrations of the test inhibitor (e.g., MuRF1-IN-1 at 0.1-10 µM) for a specified period (e.g., 2 hours).[14]
-
Atrophy Induction: Dexamethasone is added to the medium (typically 1-100 µM) and incubated for 24-48 hours to induce atrophy.[17][20]
-
Analysis:
-
Morphological: Myotube diameters are measured via microscopy to quantify the extent of atrophy. An effective inhibitor will prevent the dexamethasone-induced reduction in diameter.[18]
-
Molecular: Cells are lysed for analysis. Western blotting is used to measure protein levels of MuRF1, Atrogin-1, and key substrates like MyHC. qRT-PCR is used to measure MuRF1 mRNA levels. An effective inhibitor should prevent the upregulation of MuRF1 and the degradation of its substrates.[14][20]
-
-
Mechanism of Action: The Ubiquitination Cascade
MuRF1 functions as the final enzyme in a three-step cascade to attach ubiquitin to a target protein. Inhibitors can be designed to block this process, thereby preventing the degradation of critical muscle proteins.
Caption: The E3 ubiquitin ligase cascade and the site of action for MuRF1 inhibitors.
Conclusion and Future Directions
The targeted inhibition of MuRF1 is a highly validated and promising therapeutic strategy for combating skeletal muscle atrophy. The development of first-in-class inhibitors like P013222 and ID#704946/MuRF1-IN-1 has provided critical proof-of-concept, demonstrating that small molecules can effectively block MuRF1 activity and preserve muscle mass and function in preclinical models. Second-generation compounds such as MyoMed-205 show improved properties and efficacy in more complex disease models, highlighting the ongoing progress in the field.[7][15]
Future efforts will need to focus on optimizing inhibitor potency, selectivity (particularly against the closely related MuRF2/3 isoforms), and pharmacokinetic properties to enable clinical translation. While the role of MuRF1 in skeletal muscle is detrimental in catabolic states, its function in other tissues, such as the heart, may be protective, necessitating careful consideration of systemic versus targeted delivery.[2] Continued research into the complex biology of MuRF1 and the development of next-generation inhibitors hold significant potential to yield novel treatments for the devastating effects of muscle wasting.
References
- 1. Targeting the ubiquitin E3 ligase MuRF1 to inhibit muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MuRF1 is a muscle fiber type II associated factor and together with MuRF2 regulates type II fiber trophicity and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MuRF1 by small molecules in a HFpEF rat model improves myocardial diastolic function and skeletal muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uncovering the mechanisms of MuRF1-induced ubiquitylation and revealing similarities with MuRF2 and MuRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. MyoMed-205 (MyoMed205) | MuRF1 (TRIM63) inhibitor | Probechem Biochemicals [probechem.com]
- 16. Small-Molecule Inhibition of MuRF1 Prevents Early Disuse-Induced Diaphragmatic Dysfunction and Atrophy | MDPI [mdpi.com]
- 17. DEXAMETHASONE AND CORTICOSTERONE INDUCE SIMILAR, BUT NOT IDENTICAL, MUSCLE WASTING RESPONSES IN CULTURED L6 AND C2C12 MYOTUBES - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Impact of MuRF1 Inhibition on the Ubiquitin-Proteasome Pathway
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific compound designated "MuRF1-IN-2" did not yield any publicly available information. This guide will therefore focus on the effects of well-characterized small molecule inhibitors of MuRF1, namely MuRF1-IN-1 (also known as ID#704946) and P013222 , on the ubiquitin-proteasome pathway.
Introduction to the Ubiquitin-Proteasome System and MuRF1
The ubiquitin-proteasome system (UPS) is the primary pathway for targeted protein degradation in eukaryotic cells, playing a critical role in cellular homeostasis. The specificity of this system is conferred by a cascade of enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s)[1]. The E3 ligases are responsible for recognizing specific substrates and catalyzing the transfer of ubiquitin to them[1][2]. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome[2].
Muscle RING Finger 1 (MuRF1), also known as TRIM63, is a muscle-specific E3 ubiquitin ligase that is a key regulator of muscle mass[1][3]. Under catabolic conditions such as disuse, disease, and aging, MuRF1 expression is upregulated, leading to the ubiquitination and subsequent degradation of various sarcomeric proteins, resulting in muscle atrophy[1][4]. MuRF1 primarily targets proteins of the thick and thin filaments, including myosin heavy chain, myosin light chains, and troponin I[3]. Given its central role in muscle wasting, MuRF1 has emerged as a promising therapeutic target for the development of inhibitors to combat muscle atrophy[4][5][6].
Mechanism of Action of MuRF1 Inhibitors
Small molecule inhibitors of MuRF1 have been developed to disrupt its E3 ligase activity and prevent the degradation of its substrates. These inhibitors primarily function through two main mechanisms:
-
Inhibition of MuRF1 Autoubiquitination: MuRF1, like many E3 ligases, can ubiquitinate itself. This autoubiquitination is often a prerequisite for its activity towards other substrates. Inhibitors like P013222 have been shown to block this autoubiquitination process in a dose-dependent manner[7].
-
Disruption of Protein-Protein Interactions: MuRF1 interacts with its substrates, such as the giant sarcomeric protein titin, through specific domains[1][5]. MuRF1-IN-1 (ID#704946) was identified from a screen for compounds that disrupt the interaction between MuRF1 and titin[5]. By interfering with this binding, the inhibitor prevents the subsequent ubiquitination of the substrate.
The inhibition of MuRF1 activity by these small molecules leads to the stabilization of its target proteins, thereby mitigating muscle fiber atrophy[5][6][7].
Quantitative Data on MuRF1 Inhibitors
The following table summarizes the available quantitative data for the characterized MuRF1 inhibitors.
| Inhibitor Name | Alternate Name | Target Interaction | Assay Type | IC50 / EC50 | Reference |
| MuRF1-IN-1 | ID#704946 | MuRF1-Titin Interaction | AlphaScreen | <25 µM | [5] |
| P013222 | MuRF1 Autoubiquitination | Cellular Atrophy Model | ~2 µM | [6] |
Signaling Pathways and Experimental Workflows
The Ubiquitin-Proteasome Pathway and MuRF1's Role
The following diagram illustrates the general ubiquitin-proteasome pathway and the specific role of MuRF1 in muscle protein degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Uncovering the mechanisms of MuRF1-induced ubiquitylation and revealing similarities with MuRF2 and MuRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MuRF1 is a muscle fiber type II associated factor and together with MuRF2 regulates type II fiber trophicity and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the ubiquitin E3 ligase MuRF1 to inhibit muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of MuRF1 Inhibition in Cachexia: A Technical Guide to MuRF1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cachexia, a debilitating muscle-wasting syndrome associated with chronic diseases such as cancer, heart failure, and chronic kidney disease, presents a significant unmet medical need. A key driver of muscle atrophy in cachexia is the ubiquitin-proteasome system (UPS), with the muscle-specific E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1), playing a central role.[1][2] MuRF1 targets myofibrillar proteins for degradation, leading to progressive loss of muscle mass and function.[2][3] Consequently, the inhibition of MuRF1 has emerged as a promising therapeutic strategy to counteract muscle wasting in cachexia. This technical guide focuses on MuRF1-IN-1 (also known as ID#704946 and MyoMed-946), a small molecule inhibitor of MuRF1, as a case study to explore the therapeutic potential of targeting this E3 ligase in cachexia.
Core Mechanism of MuRF1-IN-1
MuRF1-IN-1 was identified through a high-throughput screening of 130,000 compounds designed to disrupt the interaction between MuRF1 and its substrate, titin.[4][5][6] The compound acts via a dual mechanism:
-
Inhibition of MuRF1-Titin Interaction: MuRF1-IN-1 directly interferes with the binding of MuRF1 to the giant sarcomeric protein titin, a crucial step in the initiation of myofibrillar protein degradation.[4][5][6]
-
Inhibition of MuRF1 E3 Ligase Activity: Beyond disrupting protein-protein interactions, MuRF1-IN-1 also inhibits the intrinsic E3 ligase enzymatic activity of MuRF1, preventing the transfer of ubiquitin to its substrates.[4][5][6]
By targeting both substrate recognition and enzymatic activity, MuRF1-IN-1 effectively attenuates the degradation of key muscle proteins, thereby preserving muscle mass and function.
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of MuRF1-IN-1 from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of MuRF1-IN-1
| Parameter | Value | Cell Line | Condition | Reference |
| IC50 (MuRF1-Titin Interaction) | <25 µM | - | Biochemical Assay | [4][5][6][7] |
| Myotube Diameter Preservation | Complete prevention of atrophy | C2C12 myotubes | Dexamethasone-induced atrophy | [3] |
| MuRF1 mRNA Upregulation | Inhibition | C2C12 myotubes | Dexamethasone treatment (0.1-10 µM; 26h) | [3] |
Table 2: In Vivo Efficacy of MuRF1-IN-1 in a Mouse Model of Cardiac Cachexia
| Parameter | Effect of MuRF1-IN-1 Treatment | Animal Model | Duration | Reference |
| Soleus Muscle Fiber Cross-Sectional Area | Attenuated reduction | Monocrotaline-induced cardiac cachexia in mice | 6 weeks | [4][5][6] |
| Diaphragm Specific Force | Significantly improved | Monocrotaline-induced cardiac cachexia in mice | 6 weeks | [4][5][6] |
| MuRF1 Protein Expression in Gastrocnemius | Down-regulated | Monocrotaline-induced cardiac cachexia in mice | 6 weeks | [4][5] |
| BAX Protein Expression (Apoptosis Marker) | Normalized | Monocrotaline-induced cardiac cachexia in mice | 6 weeks | [4][5][6] |
| eIF2B-delta Protein Expression (Protein Synthesis) | Normalized | Monocrotaline-induced cardiac cachexia in mice | 6 weeks | [4][5][6] |
| Actin Ubiquitination | Attenuated | Monocrotaline-induced cardiac cachexia in mice | 6 weeks | [4][5][6] |
| Proteasome Activity | Attenuated | Monocrotaline-induced cardiac cachexia in mice | 6 weeks | [4][5][6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of MuRF1-IN-1.
References
- 1. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia | [fondationleducq.org]
- 5. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the E3 Ubiquitin Ligase MuRF1 and its Inhibitors
Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a specific compound designated "MuRF1-IN-2". This guide will provide a comprehensive overview of the well-characterized E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1), and its known inhibitors, including a compound designated "MuRF1-IN-1". This information is intended for researchers, scientists, and drug development professionals.
Introduction to MuRF1 (TRIM63)
Muscle RING Finger 1 (MuRF1), also known as Tripartite Motif-containing protein 63 (TRIM63), is a key regulator of muscle mass.[1] As a member of the TRIM family of proteins, MuRF1 functions as an E3 ubiquitin ligase, an enzyme that plays a crucial role in the ubiquitin-proteasome system (UPS). The UPS is the primary pathway for protein degradation in cells, and MuRF1 specifically targets various muscle proteins for ubiquitination, marking them for subsequent degradation by the proteasome.[2][3] This process is central to muscle atrophy (wasting) associated with a wide range of conditions, including disuse, denervation, aging (sarcopenia), and chronic diseases such as cancer, heart failure, and diabetes.[1][4] Consequently, MuRF1 has emerged as a significant therapeutic target for the development of drugs aimed at preventing or reversing muscle wasting.[4]
Chemical Structure and Properties of MuRF1
MuRF1 is a protein characterized by a conserved tripartite motif at its N-terminus, which consists of a RING (Really Interesting New Gene) finger domain, a B-box domain, and a coiled-coil region.[1][5]
-
RING Domain: This zinc-finger motif is essential for the E3 ligase activity of MuRF1. It interacts with ubiquitin-conjugating enzymes (E2s) to facilitate the transfer of ubiquitin to substrate proteins.[1][5]
-
B-box Domain: The B-box domain is involved in protein-protein interactions and is important for the dimerization of MuRF1.[6]
-
Coiled-Coil Domain: This region mediates the self-assembly of MuRF1 into higher-order structures, which is crucial for its function. The coiled-coil domain also contains a conserved sequence known as the COS-box, which is involved in the localization of MuRF1 within the sarcomere.[6][7]
-
C-terminal Acidic Tail: The C-terminal region of MuRF1 is predicted to be largely unstructured.[1]
The three-dimensional structure of the coiled-coil domain of MuRF1 has been partially resolved by X-ray crystallography, providing insights into its dimerization and interaction with other proteins.[8]
Known Inhibitors of MuRF1
Several small molecule inhibitors of MuRF1 have been identified and characterized. These compounds represent promising leads for the development of therapeutics to combat muscle atrophy.
MuRF1-IN-1
MuRF1-IN-1 is an orally active inhibitor of MuRF1.[9] It has been shown to alleviate skeletal muscle atrophy and dysfunction in the context of cardiac cachexia by inhibiting the interaction between MuRF1 and its substrate, titin, as well as its E3 ligase activity.[9]
Other Notable MuRF1 Inhibitors
-
P013222: This small molecule was one of the first identified inhibitors of MuRF1. It was shown to inhibit the autoubiquitination of MuRF1 in a dose-dependent manner and protect myosin heavy chain from degradation in a cellular model of atrophy.[10][11]
-
ID#704946 (also known as MyoMed-946): This compound was identified through a high-throughput screen for molecules that disrupt the interaction between MuRF1 and titin. It has been shown to prevent myotube atrophy induced by dexamethasone and to attenuate muscle fiber atrophy and contractile dysfunction in a mouse model of cardiac cachexia.[10][12][13]
-
MyoMed-205: A chemically modified version of ID#704946, designed for enhanced serum stability.[10]
Quantitative Data for MuRF1 Inhibitors
The following table summarizes the available quantitative data for the inhibitory activity of known MuRF1 inhibitors.
| Compound | Assay Type | Target Interaction | IC50 / EC50 | Reference |
| P013222 | MuRF1 autoubiquitination | MuRF1 E3 ligase activity | ~2 µM (EC50) | [11] |
| ID#704946 | MuRF1-titin complexation | MuRF1-substrate interaction | <25 µM (IC50) | [12][13] |
| ID#704946 | MuRF1 E3 ligase activity | MuRF1 E3 ligase activity | Not specified | [12][13] |
| MuRF1-IN-1 | MuRF1-titin interaction & E3 ligase activity | MuRF1-substrate interaction & E3 ligase activity | Not specified | [9] |
Signaling Pathways Involving MuRF1
MuRF1 expression is tightly regulated by a complex network of signaling pathways that are activated during catabolic conditions.
The FoxO Signaling Pathway
The Forkhead box O (FoxO) family of transcription factors are master regulators of MuRF1 expression.[2] In response to catabolic stimuli such as glucocorticoids or reduced insulin/IGF-1 signaling, FoxO transcription factors translocate to the nucleus and bind to the promoter of the TRIM63 gene, leading to increased MuRF1 transcription.[2][14]
References
- 1. MuRF1/TRIM63, Master Regulator of Muscle Mass [mdpi.com]
- 2. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MuRF1/TRIM63, Master Regulator of Muscle Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the ubiquitin E3 ligase MuRF1 to inhibit muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular basis for the fold organization and sarcomeric targeting of the muscle atrogin MuRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Understanding the Binding Affinity of Small-Molecule Inhibitors to MuRF1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of small-molecule inhibitors to Muscle RING Finger 1 (MuRF1), a key E3 ubiquitin ligase implicated in muscle atrophy. A comprehensive understanding of these interactions is critical for the development of therapeutics targeting muscle-wasting conditions. While specific binding affinity data for the commercially available compound MuRF1-IN-2 is not publicly available in peer-reviewed literature, this guide will detail the binding characteristics of other well-documented MuRF1 inhibitors, providing a framework for understanding the molecular interactions crucial for therapeutic intervention.
Quantitative Binding Affinity Data
The development of MuRF1 inhibitors has led to the identification of several compounds with measurable binding or inhibitory activity. The following table summarizes the quantitative data for two such inhibitors, providing a benchmark for the field.
| Compound ID | Target Interaction | Assay Type | Reported Value |
| ID#704946 | MuRF1-titin interaction | AlphaScreen | IC50 < 25 μM[1][2] |
| P013222 | MuRF1 autoubiquitination | In vitro ubiquitination assay | EC50 ~ 2 µM[3][4] |
Note: The available information for this compound (CAS 937891-74-2) indicates it is a MuRF1 inhibitor, with a product data sheet citing the patent WO2021032643. However, specific binding affinity data from this patent or other public sources is not available at the time of this guide's compilation.
Experimental Protocols
The determination of binding affinity and inhibitory potential of compounds against MuRF1 relies on sophisticated biochemical and biophysical assays. Below are detailed methodologies for key experiments cited in the study of MuRF1 inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for MuRF1-Titin Interaction
This assay was pivotal in the discovery of the MuRF1 inhibitor ID#704946 and is designed to screen for compounds that disrupt the interaction between MuRF1 and its substrate, titin.[1]
Objective: To identify and quantify the inhibition of the MuRF1-titin protein-protein interaction.
Materials:
-
Recombinant GST-tagged MuRF1 protein
-
Recombinant His-tagged titin fragment
-
Glutathione donor beads
-
Nickel chelate (Ni-NTA) acceptor beads
-
Assay buffer (e.g., PBS with 1 mM DTT and 0.05% Tween 20)
-
Test compounds
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Protein Interaction Mixture: In a microplate, combine GST-MuRF1 and His-titin in the assay buffer.
-
Compound Incubation: Add the test compounds at various concentrations to the protein mixture. Include a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Bead Addition: Add glutathione donor beads and Ni-NTA acceptor beads to the wells. The donor beads will bind to the GST-tagged MuRF1, and the acceptor beads will bind to the His-tagged titin.
-
Proximity-Based Detection: If MuRF1 and titin are interacting, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads with a laser (680 nm), singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal (520-620 nm).
-
Signal Measurement: The intensity of the light emission is measured using a compatible microplate reader.
-
Data Analysis: A decrease in the AlphaScreen signal in the presence of a test compound indicates inhibition of the MuRF1-titin interaction. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
In Vitro Ubiquitination Assay for MuRF1 E3 Ligase Activity
This assay is employed to assess the ability of a compound to inhibit the enzymatic activity of MuRF1, specifically its autoubiquitination or its ability to ubiquitinate a substrate.
Objective: To determine if a compound can inhibit the E3 ubiquitin ligase activity of MuRF1.
Materials:
-
Recombinant MuRF1 protein
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5c)
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds
-
SDS-PAGE and Western blotting reagents
-
Anti-ubiquitin antibody or antibody against a tagged substrate
Procedure:
-
Reaction Setup: In a reaction tube, combine E1, E2, ubiquitin, and ATP in the assay buffer.
-
Compound and Enzyme Addition: Add the test compound at various concentrations and the recombinant MuRF1 protein. For substrate ubiquitination, the substrate protein (e.g., Troponin I) is also included.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to proceed.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer them to a membrane for Western blotting.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitin chains on MuRF1 (autoubiquitination) or the substrate.
-
Data Interpretation: A reduction in the intensity of the high molecular weight ubiquitin smears in the presence of the test compound indicates inhibition of MuRF1's E3 ligase activity.
Visualizing the Landscape of MuRF1 Inhibition
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the MuRF1 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: MuRF1 signaling pathway in muscle atrophy.
Caption: Workflow for MuRF1 inhibitor discovery.
References
- 1. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the ubiquitin E3 ligase MuRF1 to inhibit muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
MuRF1-IN-1: A Targeted Approach to Mitigating Skeletal Muscle Protein Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Skeletal muscle wasting, a debilitating condition characterized by the progressive loss of muscle mass and function, is a significant clinical challenge associated with a wide range of pathologies, including cancer cachexia, chronic heart failure, sepsis, and disuse. A key driver of muscle atrophy is the accelerated degradation of muscle proteins, a process tightly regulated by the ubiquitin-proteasome system (UPS). At the heart of this pathway lies Muscle RING Finger 1 (MuRF1), a muscle-specific E3 ubiquitin ligase that targets key myofibrillar proteins for degradation. The critical role of MuRF1 in muscle atrophy has positioned it as a prime therapeutic target for the development of novel anti-atrophy agents. This technical guide provides a comprehensive overview of MuRF1-IN-1 (also known as EMBL chemical core ID#704946), a small molecule inhibitor of MuRF1, and its impact on skeletal muscle protein degradation.
Mechanism of Action
MuRF1-IN-1 exhibits a dual mechanism of action to counteract skeletal muscle protein degradation. Primarily, it functions by disrupting the protein-protein interaction between MuRF1 and its sarcomeric binding partner, the giant protein titin.[1][2][3] This interaction is crucial for the localization and function of MuRF1 within the sarcomere.[4][5][6] By interfering with this binding, MuRF1-IN-1 is thought to prevent the efficient targeting of myofibrillar proteins by MuRF1.
Secondly, MuRF1-IN-1 has been shown to directly inhibit the E3 ligase activity of MuRF1.[2][3][7] This enzymatic activity is essential for the transfer of ubiquitin to substrate proteins, marking them for degradation by the proteasome. The inhibition of this activity further contributes to the preservation of muscle protein content.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of MuRF1-IN-1 in various experimental models.
Table 1: In Vitro Efficacy of MuRF1-IN-1
| Parameter | Value | Cell Model | Condition | Reference(s) |
| IC50 (MuRF1-Titin Interaction) | <25 µM | N/A | AlphaScreen Assay | [2][3][7] |
| Myotube Diameter | Prevention of ~20-30% reduction | L6 and C2C12 myotubes | Dexamethasone-induced atrophy | [8] |
Table 2: In Vivo Efficacy of MuRF1-IN-1
| Animal Model | Treatment | Key Findings | Reference(s) |
| Monocrotaline-induced cardiac cachexia in mice | Dietary administration | Attenuated skeletal muscle atrophy and contractile dysfunction. | [2][3][7] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
MuRF1 Signaling Pathway and Inhibition by MuRF1-IN-1
Caption: MuRF1 signaling pathway and points of inhibition by MuRF1-IN-1.
Experimental Workflow for Assessing MuRF1-IN-1 Efficacy
Caption: Experimental workflow for evaluating MuRF1-IN-1 efficacy.
Experimental Protocols
AlphaScreen Assay for MuRF1-Titin Interaction
This protocol describes a method to screen for inhibitors of the MuRF1-titin interaction using AlphaScreen technology.[7]
Materials:
-
Recombinant GST-tagged MuRF1
-
Recombinant His-tagged titin fragment (containing the MuRF1 binding domain)
-
Glutathione Donor Beads (PerkinElmer)
-
Ni-NTA Acceptor Beads (PerkinElmer)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
-
MuRF1-IN-1 or other test compounds
Procedure:
-
Prepare serial dilutions of the test compound (MuRF1-IN-1) in assay buffer.
-
In a 384-well plate, add the GST-tagged MuRF1 and His-tagged titin fragment to each well at optimized concentrations.
-
Add the test compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for protein-protein interaction.
-
Add a mixture of Glutathione Donor Beads and Ni-NTA Acceptor Beads to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibition of the MuRF1-titin interaction.
-
Calculate the IC50 value for MuRF1-IN-1 by plotting the signal against the log of the inhibitor concentration.
In Vitro MuRF1 Auto-Ubiquitination Assay
This protocol outlines a method to assess the E3 ligase activity of MuRF1 through its auto-ubiquitination.[9][10][11]
Materials:
-
Recombinant MuRF1
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5c)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
-
MuRF1-IN-1 or other test compounds
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, ubiquitin, and ATP in ubiquitination buffer.
-
Add recombinant MuRF1 to the reaction mixture.
-
For inhibitor studies, pre-incubate MuRF1 with various concentrations of MuRF1-IN-1 before adding it to the reaction mixture. Include a vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitin chains on MuRF1.
-
The intensity of the high molecular weight smear, representing auto-ubiquitinated MuRF1, is indicative of its E3 ligase activity.
C2C12 Myotube Atrophy Assay
This protocol describes an in vitro model of muscle atrophy using C2C12 myotubes treated with dexamethasone to evaluate the anti-atrophic effects of MuRF1-IN-1.[8]
Materials:
-
C2C12 myoblasts
-
Growth medium (DMEM with 10% FBS)
-
Differentiation medium (DMEM with 2% horse serum)
-
Dexamethasone
-
MuRF1-IN-1
-
Phosphate-buffered saline (PBS)
-
Fixation and staining reagents for immunofluorescence (e.g., paraformaldehyde, anti-myosin heavy chain antibody, fluorescent secondary antibody, DAPI)
-
Microscope with imaging software
Procedure:
-
Culture C2C12 myoblasts in growth medium until they reach confluence.
-
Induce differentiation into myotubes by switching to differentiation medium for 4-6 days.
-
Treat the differentiated myotubes with dexamethasone (e.g., 100 nM to 1 µM) to induce atrophy.
-
Concurrently treat a subset of the dexamethasone-exposed myotubes with various concentrations of MuRF1-IN-1. Include a vehicle control.
-
Incubate the cells for 24-48 hours.
-
After treatment, fix the cells with paraformaldehyde.
-
Perform immunofluorescence staining for a muscle-specific protein like myosin heavy chain to visualize the myotubes. Stain the nuclei with DAPI.
-
Capture images of the myotubes using a fluorescence microscope.
-
Measure the diameter of multiple myotubes per condition using imaging software. A significant increase in myotube diameter in the MuRF1-IN-1 treated group compared to the dexamethasone-only group indicates a protective effect against atrophy.
Conclusion
MuRF1-IN-1 represents a promising small molecule inhibitor that effectively targets the MuRF1 E3 ubiquitin ligase, a key regulator of skeletal muscle protein degradation. Its dual mechanism of action, involving the disruption of the MuRF1-titin interaction and the inhibition of its E3 ligase activity, provides a robust approach to mitigating muscle atrophy. The in vitro and in vivo data presented in this guide highlight the potential of MuRF1-IN-1 as a therapeutic agent for various muscle wasting conditions. The detailed experimental protocols provided herein offer a foundation for researchers and drug development professionals to further investigate the efficacy and mechanisms of MuRF1 inhibitors in the context of skeletal muscle preservation. Further research is warranted to fully elucidate the therapeutic potential of MuRF1-IN-1 and similar compounds in clinical settings.
References
- 1. The E3 Ligase MuRF1 degrades myosin heavy chain protein in dexamethasone-treated skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia | [fondationleducq.org]
- 3. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscle-specific RING finger-1 interacts with titin to regulate sarcomeric M-line and thick filament structure and may have nuclear functions via its interaction with glucocorticoid modulatory element binding protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscle-specific RING finger-1 interacts with titin to regulate sarcomeric M-line and thick filament structure and may have nuclear functions via its interaction with glucocorticoid modulatory element binding protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of muscle specific ring finger proteins as potential regulators of the titin kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RESVERATROL PREVENTS DEXAMETHASONE-INDUCED EXPRESSION OF THE MUSCLE ATROPHY-RELATED UBIQUITIN LIGASES ATROGIN-1 AND MURF1 IN CULTURED MYOTUBES THROUGH A SIRT1-DEPENDENT MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the ubiquitin E3 ligase MuRF1 to inhibit muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
Preliminary Studies on MuRF1-IN-2: A Novel Inhibitor for Muscle Wasting Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research on MuRF1-IN-2, a novel small molecule inhibitor of Muscle Ring Finger 1 (MuRF1), a key E3 ubiquitin ligase implicated in muscle atrophy. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting MuRF1 for various muscle wasting conditions.
Muscle wasting, characterized by the progressive loss of muscle mass and strength, is a debilitating feature of numerous chronic diseases, including cancer, heart failure, chronic obstructive pulmonary disease (COPD), and sepsis. It is also a significant consequence of aging (sarcopenia) and prolonged periods of disuse, such as bed rest or immobilization. The ubiquitin-proteasome system (UPS) is the primary pathway responsible for protein degradation in skeletal muscle, and MuRF1 is a critical, muscle-specific component of this system. Its expression is consistently upregulated in response to catabolic stimuli, making it a prime therapeutic target to preserve muscle mass and function.
This compound, a chromen-2-one derivative, has emerged from recent drug discovery efforts as a promising candidate for the treatment and prophylaxis of muscle wasting conditions. This document summarizes the available preclinical data, details the experimental methodologies used in its initial evaluation, and visualizes the key biological pathways and experimental processes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary in vitro and in vivo studies investigating the efficacy of this compound and its closely related analog, MyoMed-205. These compounds were identified in the patent WO2021032643A1, with this compound being referred to as "Example 3" and MyoMed-205 being another lead compound from the same series. The data from a peer-reviewed study on MyoMed-205 is included here due to its direct relevance and likely structural similarity to this compound, providing the most comprehensive preclinical evidence to date.
Table 1: In Vitro MuRF1 Inhibition
| Compound | Assay Type | Target Interaction | IC50 (µM) | Source |
| MyoMed-946 (analogue) | AlphaLISA | MuRF1-Titin complexation | < 25 | [1] |
| EMBL ID#704946 (analogue) | E3 Ligase Activity Assay | MuRF1 E3 ligase activity | < 25 | [2] |
Table 2: In Vivo Efficacy of MyoMed-205 in a Rat Model of Diaphragm Denervation (12 hours)
| Parameter | Control Group | Denervated Group | Denervated + MyoMed-205 (10 mg/kg) | % Improvement with MyoMed-205 | Source |
| Diaphragm Contractile Force (Specific Force, N/cm²) | [3] | ||||
| 10 Hz | 4.5 ± 0.3 | 2.8 ± 0.2 | 4.0 ± 0.3 | ~71% | [3] |
| 20 Hz | 9.8 ± 0.6 | 6.5 ± 0.4 | 8.9 ± 0.5 | ~74% | [3] |
| 40 Hz | 15.2 ± 0.8 | 10.8 ± 0.6 | 14.1 ± 0.7 | ~72% | [3] |
| 120 Hz (Max Force) | 18.1 ± 0.9 | 13.9 ± 0.7 | 17.5 ± 0.8 | ~86% | [3] |
| Diaphragm Fiber Cross-Sectional Area (CSA, µm²) | 2850 ± 150 | 2200 ± 120 | 2750 ± 140 | ~85% | [3] |
| Protein Expression (Fold Change vs. Control) | [3] | ||||
| MuRF1 | 1.0 | 2.5 ± 0.3 | 1.2 ± 0.2 | Attenuated increase | [3] |
| MuRF2 | 1.0 | 1.8 ± 0.2 | 1.1 ± 0.1 | Attenuated increase | [3] |
| FoxO1 | 1.0 | 2.1 ± 0.2 | 1.3 ± 0.1 | Attenuated increase | [3] |
| p-Akt/Akt ratio | 1.0 | 0.6 ± 0.1 | 0.9 ± 0.1 | Restored towards control | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound and its analogues.
In Vitro MuRF1-Titin Interaction Assay (AlphaLISA)
-
Objective: To identify small molecules that inhibit the interaction between MuRF1 and its substrate, titin.
-
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology was used to detect the binding of biotinylated MuRF1 to GST-tagged titin.
-
Procedure:
-
Biotinylated recombinant MuRF1 and GST-tagged titin fragments were incubated in a microplate.
-
Streptavidin-coated donor beads and anti-GST-coated acceptor beads were added to the wells.
-
In the presence of MuRF1-titin interaction, the donor and acceptor beads are brought into close proximity.
-
Upon excitation at 680 nm, the donor beads release singlet oxygen, which travels to the nearby acceptor beads, triggering a chemiluminescent signal at 615 nm.
-
Test compounds, such as the chromen-2-one series including this compound, were added to the wells to assess their ability to disrupt the MuRF1-titin interaction, resulting in a decrease in the luminescent signal.
-
IC50 values were calculated from dose-response curves.[2]
-
In Vitro E3 Ubiquitin Ligase Activity Assay
-
Objective: To determine if the identified compounds inhibit the enzymatic activity of MuRF1.
-
Principle: This assay measures the ability of MuRF1 to auto-ubiquitinate in the presence of E1 and E2 enzymes and ubiquitin.
-
Procedure:
-
Recombinant MuRF1 was incubated with ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), ATP, and biotinylated ubiquitin.
-
The reaction mixture was incubated at 37°C to allow for the ubiquitination reaction to proceed.
-
Test compounds were added at various concentrations to assess their inhibitory effect on MuRF1's E3 ligase activity.
-
The reaction was stopped, and the products were resolved by SDS-PAGE.
-
Ubiquitinated MuRF1 was detected by western blotting using an anti-biotin antibody. The intensity of the bands corresponding to ubiquitinated MuRF1 was quantified to determine the extent of inhibition.[4]
-
In Vivo Model of Diaphragm Denervation-Induced Atrophy
-
Objective: To evaluate the in vivo efficacy of MyoMed-205 in preventing muscle atrophy and dysfunction in a clinically relevant model.[3]
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Denervation Surgery: The left phrenic nerve was surgically transected in the neck region to induce unilateral diaphragm denervation. Sham-operated animals served as controls.
-
Drug Administration: MyoMed-205 (10 mg/kg) or vehicle was administered intraperitoneally immediately after the surgery.
-
Functional Analysis (12 hours post-surgery):
-
The diaphragm muscle was excised and mounted in an organ bath containing Krebs solution.
-
The muscle was stimulated with increasing frequencies (1-120 Hz) to measure isometric contractile force.
-
Specific force was calculated by normalizing the absolute force to the muscle cross-sectional area.
-
-
Histological Analysis:
-
Diaphragm muscle samples were frozen, sectioned, and stained with hematoxylin and eosin (H&E).
-
The cross-sectional area (CSA) of individual muscle fibers was measured using imaging software.
-
-
Molecular Analysis (Western Blotting):
-
Diaphragm muscle lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The expression levels of key proteins in the muscle atrophy signaling pathway (MuRF1, MuRF2, FoxO1, Akt, p-Akt) were quantified using specific antibodies.[3]
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in muscle atrophy and the experimental workflows described in this guide.
MuRF1 Signaling Pathway in Muscle Atrophy
References
- 1. WO2021032643A1 - Compounds suitable for the treatment and prophylaxis of muscle wasting and other conditions - Google Patents [patents.google.com]
- 2. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia | [fondationleducq.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the ubiquitin E3 ligase MuRF1 to inhibit muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Targeting MuRF1 in Animal Models of Muscle Atrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscle atrophy, the progressive loss of muscle mass and function, is a debilitating condition associated with a wide range of pathologies, including cancer, diabetes, chronic obstructive pulmonary disease (COPD), and aging (sarcopenia).[1] A key regulator of muscle protein degradation is the E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1).[1] Under atrophic conditions, MuRF1 is upregulated, leading to the ubiquitination and subsequent degradation of myofibrillar proteins by the proteasome.[1][2] This central role makes MuRF1 a compelling therapeutic target for the development of interventions to prevent or reverse muscle wasting.
These application notes provide a comprehensive overview of the protocol for utilizing a hypothetical MuRF1 inhibitor, "MuRF1-IN-2," in pre-clinical animal models of muscle atrophy. The protocols and data presented are based on established methodologies for studying muscle atrophy and the known effects of MuRF1 inhibition.
Mechanism of Action of MuRF1
MuRF1, also known as TRIM63, is a muscle-specific E3 ubiquitin ligase.[3] Its primary function is to tag specific proteins for degradation by the 26S proteasome.[2] MuRF1 targets several key components of the sarcomere, including myosin heavy and light chains, and myosin binding protein C, leading to the breakdown of the contractile apparatus of muscle fibers.[4] The expression of MuRF1 is tightly regulated by signaling pathways that control the balance between protein synthesis and degradation.
MuRF1 Signaling Pathway in Muscle Atrophy
The upregulation of MuRF1 in atrophic muscle is controlled by a complex signaling network. Two major pathways are the Insulin-like Growth Factor 1 (IGF-1)/Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is anabolic, and the pro-inflammatory Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is catabolic.
Under conditions of muscle growth and homeostasis, the IGF-1/PI3K/Akt pathway is active. Akt phosphorylates and inhibits the Forkhead box O (FoxO) family of transcription factors, preventing their translocation to the nucleus and subsequent activation of atrophic genes, including MuRF1.[5]
Conversely, in catabolic states such as inflammation or disuse, the NF-κB pathway is activated. This leads to the translocation of NF-κB to the nucleus, where it directly promotes the transcription of MuRF1.[3] Myostatin, a negative regulator of muscle growth, also signals through Smad transcription factors to increase MuRF1 expression.[5]
Quantitative Data on MuRF1 Inhibition in Animal Models
The following tables summarize the expected outcomes of MuRF1 inhibition in common animal models of muscle atrophy, based on data from MuRF1 knockout (KO) studies, which serve as a proxy for the effects of a potent and specific inhibitor like this compound.
Table 1: Effect of MuRF1 Inhibition on Muscle Mass in Rodent Models of Atrophy
| Animal Model | Atrophy Induction Method | Muscle Type | Duration | % Muscle Mass Sparing with MuRF1 Inhibition (vs. Control) |
| Mouse | Denervation | Tibialis Anterior | 14 days | ~87% |
| Mouse | Denervation | Soleus | 14 days | ~13% |
| Mouse | Pulmonary Hypertension (MCT) | Soleus | 8 weeks | Protected from atrophy |
| Mouse | Pulmonary Hypertension (MCT) | Tibialis Anterior | 8 weeks | Protected from atrophy |
Data derived from studies on MuRF1 knockout mice.[6][7]
Table 2: Effect of MuRF1 Inhibition on Muscle Function in a Mouse Model of Cardiac Cachexia
| Parameter | Control (Saline) | MCT-Treated (Atrophy) | MCT-Treated + MuRF1 Inhibition |
| Soleus Muscle | |||
| Myofiber Force (specific) | Normalized to 100% | Reduced | Protected from force loss |
| Tibialis Anterior Muscle | |||
| Myofiber Force (specific) | Normalized to 100% | Reduced | Protected from force loss |
Data derived from a study on MuRF1 knockout mice in a monocrotaline (MCT)-induced pulmonary hypertension model leading to cardiac cachexia.[7]
Experimental Protocols
Animal Models of Muscle Atrophy
A variety of animal models can be used to induce muscle atrophy and test the efficacy of this compound. The choice of model depends on the specific research question. Common models include:
-
Denervation: Sciatic nerve transection in one hindlimb leads to rapid and robust atrophy of the tibialis anterior and gastrocnemius muscles.
-
Hindlimb Unloading: Tail suspension of rodents prevents weight-bearing on the hindlimbs, mimicking disuse atrophy.
-
Dexamethasone Administration: Systemic administration of this glucocorticoid induces a catabolic state and muscle wasting.
-
Cancer Cachexia Models: Tumor-bearing mice (e.g., CT26 or MC-38 tumor cell lines) develop a systemic inflammatory response and muscle wasting.[8]
-
Pulmonary Hypertension Model: Monocrotaline (MCT) injection induces pulmonary hypertension and subsequent cardiac cachexia.[7]
General Protocol for Administration of this compound
This protocol provides a general framework for administering a small molecule inhibitor like this compound to rodent models of atrophy. It is crucial to perform dose-response studies and assess the pharmacokinetic and pharmacodynamic properties of the specific inhibitor being used.
Materials:
-
This compound (or other small molecule inhibitor)
-
Vehicle solution (e.g., sterile saline, PBS, or a solution containing DMSO and/or Tween 80, depending on the inhibitor's solubility)
-
Syringes and needles for the chosen administration route
-
Animal scale
-
Calipers for tumor measurement (if applicable)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose).
-
Induction of Atrophy: Induce muscle atrophy using the chosen model (e.g., denervation surgery, tumor implantation).
-
Inhibitor Preparation: Prepare the dosing solution of this compound in the appropriate vehicle on the day of administration.
-
Administration:
-
Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) will depend on the properties of the inhibitor.
-
Dosage and Frequency: The optimal dose and frequency should be determined in preliminary studies. A typical starting point for a novel small molecule inhibitor might be in the range of 1-50 mg/kg, administered once or twice daily.
-
-
Monitoring:
-
Monitor animal body weight and general health daily.
-
For tumor models, measure tumor volume with calipers 2-3 times per week.[8]
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues for analysis.
-
Muscle Mass: Carefully dissect and weigh specific muscles (e.g., tibialis anterior, gastrocnemius, soleus).
-
Histology: Freeze muscle samples in isopentane cooled in liquid nitrogen for cryosectioning and staining (e.g., H&E for fiber cross-sectional area).
-
Molecular Analysis: Snap-freeze muscle samples in liquid nitrogen and store at -80°C for Western blotting (to measure protein levels of MuRF1, ubiquitin, etc.) and qRT-PCR (to measure mRNA levels of atrophic genes).
-
Functional Analysis: Assess muscle function (e.g., grip strength) before and during the treatment period.
-
Conclusion
Targeting MuRF1 with a specific inhibitor like "this compound" represents a promising therapeutic strategy for combating muscle atrophy in various disease states. The protocols and information provided in these application notes offer a foundation for researchers to design and execute pre-clinical studies to evaluate the efficacy of such inhibitors. Careful selection of animal models, rigorous experimental design, and comprehensive endpoint analyses are essential for advancing our understanding of MuRF1's role in muscle wasting and for the development of novel therapeutics.
References
- 1. Targeting the ubiquitin E3 ligase MuRF1 to inhibit muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of the MuRF1 Skeletal Muscle Ubiquitylome Through Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MuRF1 is a muscle fiber type II associated factor and together with MuRF2 regulates type II fiber trophicity and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of MuRF1 or MuRF2 is essential for the induction of skeletal muscle atrophy and dysfunction in a murine pulmonary hypertension model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinatorial treatment with upadacitinib abrogates systemic toxicity of a tumor-targeted IL-2 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MuRF1-IN-2 in C2C12 Myotube Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MuRF1 is a key E3 ubiquitin ligase that plays a critical role in skeletal muscle atrophy by targeting myofibrillar proteins for degradation via the ubiquitin-proteasome system. Its inhibition is a promising therapeutic strategy for muscle wasting conditions. C2C12 myotubes, differentiated from a murine myoblast cell line, provide a robust in vitro model to study muscle atrophy and the efficacy of potential inhibitors. Dexamethasone, a synthetic glucocorticoid, is commonly used to induce an atrophic phenotype in these cells, characterized by increased MuRF1 expression and decreased myotube diameter.
These protocols detail the effective concentration of MuRF1-IN-1 (ID#704946), methodologies for inducing and assessing muscle atrophy, and the analysis of inhibitor efficacy in C2C12 myotubes.
Quantitative Data Summary
The following tables summarize key quantitative data for the application of MuRF1 inhibitors and the induction of atrophy in C2C12 myotubes, based on available literature.
Table 1: Effective Concentrations of MuRF1-IN-1 (ID#704946) and Dexamethasone in C2C12 Myotubes
| Compound | Parameter | Effective Concentration | Incubation Time | Notes |
| MuRF1-IN-1 (ID#704946) | Inhibition of Atrophy | 10 µM[1] | 26 hours (2h pre-incubation + 24h co-incubation with DEX)[1] | Significantly attenuates dexamethasone-induced MuRF1 mRNA upregulation and prevents myotube atrophy.[1] A range of 0.1-10 µM has been tested.[1] |
| Dexamethasone (DEX) | Induction of Atrophy | 1 µM - 100 µM | 24 - 48 hours | Concentrations are cell-line and batch dependent. A dose-response experiment is recommended. 10 µM for 24 hours is a commonly used condition to induce significant atrophy and MuRF1 expression. |
Table 2: Reported Effects of MuRF1-IN-1 (ID#704946) on Dexamethasone-Induced Atrophy in C2C12 Myotubes
| Parameter | Dexamethasone (10 µM) | Dexamethasone (10 µM) + MuRF1-IN-1 (10 µM) | Method of Measurement |
| MuRF1 mRNA Expression | ~2-fold increase[1] | Attenuated increase[1] | RT-qPCR |
| Myotube Diameter | Significant decrease | Atrophy prevented[1] | Microscopy and Image Analysis |
| MuRF1 E3 Ligase Activity | Not directly measured | Inhibited | In vitro biochemical assays[1] |
| MuRF1-Titin Interaction | Not directly measured | Inhibited (IC50 <25 µM)[1] | AlphaScreen Assay[1] |
Experimental Protocols
Protocol 1: C2C12 Myoblast Culture and Differentiation
-
Cell Culture: Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed C2C12 myoblasts into appropriate culture vessels (e.g., 24-well plates for imaging, 6-well plates for protein/RNA analysis) at a density that allows them to reach 80-90% confluency within 24-48 hours.
-
Differentiation: Once confluent, induce differentiation by replacing the GM with Differentiation Medium (DM): DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.
-
Myotube Formation: Refresh the DM every 48 hours. Multinucleated myotubes should be well-formed and ready for experiments after 4-6 days of differentiation.
Protocol 2: Induction of Myotube Atrophy with Dexamethasone
-
Preparation: After 4-6 days of differentiation, prepare a stock solution of Dexamethasone (DEX) in a suitable solvent (e.g., DMSO or ethanol).
-
Treatment: Dilute the DEX stock solution in fresh DM to the desired final concentration (e.g., 10 µM).
-
Incubation: Remove the old DM from the myotube cultures and replace it with the DEX-containing DM. Incubate the cells for 24-48 hours to induce atrophy. Include a vehicle control (DM with the same concentration of solvent used for DEX).
Protocol 3: Treatment with MuRF1-IN-2 (using MuRF1-IN-1 as a proxy)
-
Inhibitor Preparation: Prepare a stock solution of MuRF1-IN-1 (ID#704946) in a suitable solvent (e.g., DMSO).
-
Pre-treatment: Two hours prior to the addition of DEX, add MuRF1-IN-1 to the differentiated myotubes at the desired final concentration (e.g., 10 µM) in fresh DM.[1]
-
Co-treatment: After the 2-hour pre-treatment, add DEX to the culture medium, maintaining the final concentration of both the inhibitor and DEX.
-
Incubation: Incubate the cells for 24 hours.
-
Controls: Include the following control groups in your experiment:
-
Vehicle control (DM with solvent).
-
DEX only.
-
MuRF1-IN-1 only.
-
Protocol 4: Quantification of Myotube Diameter
-
Imaging: After the treatment period, capture images of the myotubes using a phase-contrast or fluorescence microscope. If using fluorescence, cells can be fixed and stained for a myotube marker like Myosin Heavy Chain (MHC).
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the diameter of the myotubes.
-
Open the captured images in the software.
-
Set the scale of the image based on the microscope calibration.
-
Use the line tool to draw a straight line across the width of a myotube at its widest point, perpendicular to its length.
-
Measure the length of this line.
-
Repeat this measurement for a large number of myotubes (e.g., >100) from multiple random fields of view for each experimental condition to ensure statistical significance.
-
-
Data Analysis: Calculate the average myotube diameter for each condition and perform statistical analysis (e.g., t-test or ANOVA) to determine significant differences between groups.
Visualizations
MuRF1 Signaling Pathway in Muscle Atrophy
Caption: Signaling pathway of dexamethasone-induced muscle atrophy via MuRF1 and the inhibitory action of this compound.
Experimental Workflow for Testing this compound
Caption: Experimental workflow for evaluating the efficacy of this compound in a C2C12 myotube atrophy model.
Logical Relationship of Experimental Groups
Caption: Logical relationships and key comparisons between the experimental groups.
References
Application Notes and Protocols for a Potent and Selective MuRF1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a general guideline for the preclinical in vivo evaluation of a potent and selective MuRF1 inhibitor. The specific compound "MuRF1-IN-2" is not described in publicly available literature. Therefore, the data presented are hypothetical and representative of a typical small molecule inhibitor targeting an E3 ubiquitin ligase. Researchers should determine the specific physicochemical properties and optimal formulation for their particular molecule of interest.
Introduction
Muscle RING Finger 1 (MuRF1), also known as TRIM63, is a key E3 ubiquitin ligase that plays a critical role in skeletal muscle atrophy.[1] Upregulated in various catabolic states, MuRF1 mediates the ubiquitination and subsequent proteasomal degradation of several myofibrillar proteins, leading to muscle wasting.[1] Inhibition of MuRF1 is a promising therapeutic strategy for mitigating muscle loss in a range of conditions, including cachexia, sarcopenia, and disuse atrophy. This document provides detailed protocols for the preparation and in vivo evaluation of a hypothetical, potent, and selective MuRF1 inhibitor.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The successful in vivo application of a small molecule inhibitor is critically dependent on its solubility and pharmacokinetic profile. The following table summarizes hypothetical data for a representative MuRF1 inhibitor.
| Parameter | Value | Method |
| Solubility | ||
| Aqueous (pH 7.4) | < 1 µg/mL | Kinetic solubility assay |
| DMSO | > 100 mg/mL | Visual assessment |
| Ethanol | 5 mg/mL | Visual assessment |
| PEG400 | 50 mg/mL | Visual assessment |
| Corn Oil | 10 mg/mL | Visual assessment |
| In Vivo Pharmacokinetics (Mouse) | ||
| Dosing Route | Oral (p.o.) | |
| Vehicle | 20% PEG400, 5% Tween 80 in saline | |
| Dose | 10 mg/kg | |
| Cmax | 1.5 µM | LC-MS/MS |
| Tmax | 2 hours | LC-MS/MS |
| AUC (0-24h) | 8.5 µM*h | LC-MS/MS |
| Oral Bioavailability | 35% | Comparison to IV administration |
Experimental Protocols
Formulation and Preparation for In Vivo Studies
Given the poor aqueous solubility of many small molecule inhibitors, a suitable vehicle is required for in vivo administration.[2][3][4] The following protocol describes the preparation of a formulation for oral gavage in mice.
Materials:
-
Potent and Selective MuRF1 Inhibitor
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of the MuRF1 inhibitor in a sterile microcentrifuge tube.
-
Add PEG400 to the tube to dissolve the compound. For a 10 mg/kg dose in a 10 mL/kg dosing volume, this would be 1 mg of compound per mL of vehicle. For a 20% PEG400 formulation, add 200 µL of PEG400 for every 1 mL of final solution.
-
Vortex the mixture vigorously until the compound is fully dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Add Tween 80 to the solution to a final concentration of 5%. For a 1 mL final volume, add 50 µL of Tween 80.
-
Vortex the mixture thoroughly.
-
Add sterile saline to reach the final desired volume.
-
Vortex the final formulation until it is a homogenous suspension or solution.
-
Prepare the formulation fresh daily before administration.
In Vivo Efficacy Study: Dexamethasone-Induced Muscle Atrophy Model
Dexamethasone, a glucocorticoid, is a well-established inducer of skeletal muscle atrophy and is commonly used to evaluate the efficacy of anti-atrophic agents.[5][6][7]
Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
Experimental Groups:
-
Vehicle Control: Mice receiving the vehicle only.
-
Dexamethasone + Vehicle: Mice receiving dexamethasone and the vehicle.
-
Dexamethasone + MuRF1 Inhibitor: Mice receiving dexamethasone and the MuRF1 inhibitor.
Protocol:
-
Acclimatize mice for at least one week before the start of the experiment.
-
On day 1, begin daily intraperitoneal (i.p.) injections of dexamethasone (20 mg/kg) or saline to the respective groups.[7]
-
One hour after dexamethasone administration, administer the MuRF1 inhibitor (e.g., 10 mg/kg, p.o.) or vehicle to the respective groups.
-
Continue daily treatments for 10-14 days.[7]
-
Monitor animal body weight and general health daily.
-
At the end of the study, euthanize the mice and carefully dissect the tibialis anterior (TA) and gastrocnemius muscles from both hindlimbs.
-
Weigh the dissected muscles (wet weight).
-
One TA muscle can be snap-frozen in liquid nitrogen for biochemical analysis (e.g., Western blot for MuRF1 protein levels, ubiquitinated proteins).
-
The other TA muscle can be embedded in OCT compound and frozen in isopentane cooled by liquid nitrogen for histological analysis (e.g., H&E staining for fiber cross-sectional area).
Mandatory Visualizations
MuRF1 Signaling Pathway in Muscle Atrophy
Caption: MuRF1 signaling pathway in muscle atrophy.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. ahajournals.org [ahajournals.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. Resistance exercise alleviates dexamethasone-induced muscle atrophy via Sestrin2/MSTN pathway in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is dexamethasone-induced muscle atrophy an alternative model for naturally aged sarcopenia model? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring MuRF1-IN-2 Efficacy in Muscle Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skeletal muscle atrophy, a debilitating condition characterized by the loss of muscle mass and function, is a significant concern in various pathologies, including cancer cachexia, sepsis, disuse, and aging. A key molecular player in muscle atrophy is the E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1). MuRF1 targets specific muscle proteins for degradation via the ubiquitin-proteasome system. Consequently, inhibiting MuRF1 activity presents a promising therapeutic strategy to counteract muscle wasting. MuRF1-IN-2 is a small molecule inhibitor designed to target MuRF1, and this document provides detailed protocols and application notes for assessing its efficacy in muscle tissue. These guidelines are intended to assist researchers in the preclinical evaluation of this compound and similar compounds.
MuRF1 Signaling Pathway in Muscle Atrophy
Under conditions of stress, such as inflammation, starvation, or immobilization, several signaling pathways converge to upregulate the expression of MuRF1. Key upstream regulators include the FoxO and NF-κB transcription factors. Once expressed, MuRF1, as an E3 ubiquitin ligase, facilitates the attachment of ubiquitin chains to specific protein substrates, marking them for degradation by the 26S proteasome. This targeted proteolysis of essential muscle proteins, including components of the thick and thin filaments, leads to a reduction in muscle fiber size and overall muscle mass.
Caption: MuRF1 signaling pathway in muscle atrophy.
Experimental Workflow for Assessing this compound Efficacy
A typical preclinical workflow to evaluate the efficacy of this compound involves both in vitro and in vivo models of muscle atrophy. The workflow starts with cellular assays to determine the direct effect of the inhibitor on MuRF1 activity and its ability to protect muscle cells from atrophy. Promising results from in vitro studies are then validated in an in vivo animal model of muscle wasting, where functional outcomes are assessed.
Caption: Experimental workflow for this compound efficacy testing.
Quantitative Data Presentation
The following table summarizes representative quantitative data for a MuRF1 inhibitor with a similar mechanism of action to this compound, based on published studies. This data can serve as a benchmark for evaluating the efficacy of new MuRF1 inhibitors.
| Parameter | Assay/Model | Treatment Group | Control Group | % Change / Value | Reference |
| In Vitro Efficacy | |||||
| IC50 | MuRF1-Titin Interaction Assay | Compound ID#704946 | - | <25 µM | [1] |
| Myotube Diameter | Dexamethasone-treated C2C12 cells | Compound ID#704946 | Dexamethasone only | Prevention of atrophy | [1] |
| In Vivo Efficacy | |||||
| Muscle Fiber Atrophy | Monocrotaline-induced cardiac cachexia (mice) | Compound ID#704946 | Vehicle | Attenuated fiber atrophy | [1] |
| Contractile Dysfunction | Monocrotaline-induced cardiac cachexia (mice) | Compound ID#704946 | Vehicle | Attenuated contractile dysfunction | [1] |
| MuRF1 Expression | Denervation-induced atrophy (mice) | MuRF1 Knockout | Wild Type | 36% more muscle mass retained | [2] |
| Muscle Mass | Dexamethasone-induced atrophy (mice) | MuRF1 Knockout | Wild Type | Resistant to atrophy, maintained fiber CSA | [2] |
Experimental Protocols
In Vitro C2C12 Myotube Atrophy Assay
Objective: To assess the ability of this compound to prevent myotube atrophy induced by dexamethasone.
Materials:
-
C2C12 myoblasts
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin
-
Dexamethasone (DEX)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Antibodies: anti-Myosin Heavy Chain (MyHC), secondary antibodies
-
Mounting medium with DAPI
Protocol:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in multi-well plates.
-
When cells reach ~80-90% confluency, switch to differentiation medium (DMEM with 2% HS and 1% Penicillin-Streptomycin).
-
Allow myoblasts to differentiate into myotubes for 4-5 days, changing the medium every 48 hours.
-
-
Treatment:
-
On day 5 of differentiation, treat myotubes with 100 µM dexamethasone to induce atrophy.
-
Concurrently, treat designated wells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 24-48 hours.
-
-
Immunofluorescence Staining for Myotube Diameter:
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% goat serum in PBS for 1 hour.
-
Incubate with primary antibody against MyHC overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Mount with DAPI-containing mounting medium.
-
-
Image Acquisition and Analysis:
-
Capture images using a fluorescence microscope.
-
Measure the diameter of at least 50-100 myotubes per condition using image analysis software (e.g., ImageJ).
-
Western Blotting for MuRF1 and Myosin Heavy Chain (MyHC)
Objective: To quantify the protein levels of MuRF1 and its substrate MyHC in muscle tissue or cell lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MuRF1 (e.g., Cell Signaling Technology #4305, 1:1000 dilution), anti-MyHC, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction:
-
Homogenize frozen muscle tissue or lyse C2C12 myotubes in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensity using densitometry software and normalize to the loading control.
-
Quantitative Real-Time PCR (qPCR) for MuRF1 Gene Expression
Objective: To measure the mRNA expression levels of MuRF1 (gene name: TRIM63).
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for TRIM63 and a reference gene (e.g., GAPDH, 18S rRNA)
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from muscle tissue or C2C12 cells according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from a standardized amount of RNA.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with the master mix, primers, and cDNA.
-
Run the reaction on a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of TRIM63 to the reference gene.
-
In Vivo Muscle Atrophy Model and Functional Assessment
Objective: To evaluate the efficacy of this compound in a preclinical animal model of muscle atrophy.
Animal Model (Example: Dexamethasone-induced atrophy):
-
House male C57BL/6 mice under standard conditions.
-
Administer dexamethasone (e.g., 1 mg/kg/day) via intraperitoneal injection or in drinking water for 7-14 days to induce muscle atrophy.
-
Administer this compound or vehicle to respective groups daily.
Functional Assessment (Grip Strength):
-
Familiarize the mice with the grip strength meter for several days before the experiment.
-
Allow the mouse to grasp the grid with its forelimbs or all four limbs.
-
Gently pull the mouse horizontally away from the meter until it releases its grip.
-
The meter will record the peak force exerted.
-
Perform multiple measurements for each mouse and average the results.
Post-mortem Analysis:
-
Muscle Dissection and Weighing:
-
At the end of the treatment period, euthanize the mice.
-
Carefully dissect specific muscles (e.g., tibialis anterior, gastrocnemius, soleus).
-
Blot the muscles dry and record their wet weight.
-
-
Histology for Fiber Cross-Sectional Area (CSA):
-
Embed a portion of the muscle in OCT compound and freeze in isopentane cooled by liquid nitrogen.
-
Cut cryosections (e.g., 10 µm thick).
-
Perform Hematoxylin and Eosin (H&E) staining or immunofluorescence staining for laminin to outline the muscle fibers.
-
Capture images and measure the CSA of a large number of fibers using image analysis software.
-
Immunohistochemistry (IHC) for MuRF1 Localization
Objective: To visualize the expression and localization of MuRF1 protein within muscle tissue sections.
Materials:
-
Paraffin-embedded or frozen muscle sections
-
Antigen retrieval solution (for paraffin sections)
-
Blocking solution (e.g., 5% normal goat serum)
-
Primary antibody: anti-MuRF1 (e.g., Abcam ab183094, 1:100 dilution)
-
Biotinylated secondary antibody and streptavidin-HRP complex (for chromogenic detection) or fluorescently-labeled secondary antibody
-
DAB substrate kit (for chromogenic detection)
-
Hematoxylin counterstain
Protocol (for paraffin-embedded sections):
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
-
Staining:
-
Quench endogenous peroxidase activity with 3% H2O2 (for chromogenic detection).
-
Block non-specific binding with blocking solution.
-
Incubate with the primary anti-MuRF1 antibody overnight at 4°C.
-
Wash and incubate with the secondary antibody.
-
For chromogenic detection, incubate with streptavidin-HRP followed by DAB substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
-
Microscopy:
-
Examine the sections under a light microscope.
-
Conclusion
The methodologies outlined in this document provide a comprehensive framework for evaluating the efficacy of this compound in muscle tissue. By employing a combination of in vitro and in vivo models, researchers can thoroughly characterize the inhibitor's ability to prevent muscle atrophy at the molecular, cellular, and functional levels. Rigorous and standardized execution of these protocols will be crucial for the successful preclinical development of this compound and other promising anti-atrophy therapeutics.
References
Application of MuRF1 Inhibitors in High-Throughput Screening for Muscle Atrophy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skeletal muscle atrophy, the progressive loss of muscle mass, is a debilitating condition associated with a wide range of diseases, including cancer, diabetes, chronic obstructive pulmonary disease (COPD), and as a consequence of aging (sarcopenia) and inactivity. A key molecular player in muscle atrophy is the E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1), also known as TRIM63.[1][2] Under catabolic conditions, MuRF1 expression is significantly upregulated, leading to the ubiquitination and subsequent degradation of critical muscle proteins, such as myosin heavy chain and other sarcomeric components, by the proteasome.[3] This central role makes MuRF1 a prime therapeutic target for the development of drugs to combat muscle wasting.
This application note provides a detailed overview and protocols for the use of a representative MuRF1 inhibitor, MuRF1-IN-1 (also known as ID#704946) , in a high-throughput screening (HTS) campaign to identify novel therapeutic agents for muscle atrophy. The workflow encompasses a primary biochemical screen to identify direct inhibitors of the MuRF1-protein interaction, followed by a secondary cell-based assay to assess the efficacy of candidate compounds in a relevant cellular model of muscle atrophy.
Principle of the High-Throughput Screening Workflow
The discovery of potent and selective MuRF1 inhibitors from large compound libraries necessitates a robust and efficient HTP screening strategy. The workflow is designed as a funnel, starting with a high-throughput primary assay to identify a large number of initial "hits," which are then subjected to more complex and physiologically relevant secondary assays to confirm their activity and prioritize them for further development.
Primary Screen: An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is employed to identify small molecules that disrupt the interaction between MuRF1 and its substrate, titin.[4] This in vitro assay is highly sensitive, miniaturizable, and amenable to automation, making it ideal for screening large compound libraries.
Secondary Screen: A cell-based assay using C2C12 myotubes, a well-established model for skeletal muscle, is used to validate the hits from the primary screen. Muscle atrophy is induced in the myotubes using the synthetic glucocorticoid, dexamethasone, which upregulates MuRF1 expression.[5] The ability of the test compounds to prevent or reverse the atrophic phenotype (e.g., reduction in myotube diameter) is then quantified.
Data Presentation
The following tables summarize the quantitative data for known MuRF1 inhibitors, providing a benchmark for hit validation and lead optimization.
Table 1: In Vitro Activity of MuRF1 Inhibitors
| Compound | Assay Type | Target Interaction | IC50 / EC50 | Reference |
| P013222 | Auto-ubiquitination Assay | MuRF1 auto-ubiquitination | ~2 µM (EC50) | [1] |
| ID#704946 (MuRF1-IN-1) | AlphaScreen | MuRF1-Titin complexation | <25 µM (IC50) | [4][6] |
Table 2: Cellular Activity of MuRF1 Inhibitors
| Compound | Cell Line | Atrophy Inducer | Key Finding | Reference |
| P013222 | C2C12 myotubes | Dexamethasone | Prevented degradation of Myosin Heavy Chain | [3][7] |
| ID#704946 (MuRF1-IN-1) | C2C12 myotubes | Dexamethasone | Prevented myotube atrophy | [4][6] |
| ID#704946 (MuRF1-IN-1) | C2C12 myotubes | Dexamethasone | Reduced MuRF1 mRNA levels at 10 µM | [8] |
Signaling Pathways and Experimental Workflows
MuRF1 Signaling Pathway in Muscle Atrophy
Caption: MuRF1 signaling pathway in muscle atrophy.
High-Throughput Screening Workflow for MuRF1 Inhibitors
Caption: High-throughput screening workflow for MuRF1 inhibitors.
Experimental Protocols
Protocol 1: Primary High-Throughput Screen - MuRF1-Titin Interaction AlphaScreen Assay
Objective: To identify small molecule inhibitors of the MuRF1-titin interaction from a large compound library.
Materials:
-
Recombinant GST-tagged MuRF1 protein
-
Recombinant His-tagged titin fragment
-
AlphaScreen Glutathione Donor Beads
-
AlphaScreen Nickel Chelate Acceptor Beads
-
Assay Buffer: PBS, 1 mM DTT, 0.05% Tween 20
-
Test compounds dissolved in DMSO
-
384-well white opaque assay plates
-
Plate reader capable of AlphaScreen detection (e.g., EnVision™)
Procedure:
-
Compound Plating: Dispense test compounds into the 384-well assay plates to a final concentration of 10 µM. Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).
-
Protein Preparation: Prepare a master mix of GST-MuRF1 and His-tagged titin in the assay buffer. The final concentration in the assay should be 125 nM for GST-MuRF1 and 250 nM for His-tagged titin.
-
Protein-Compound Incubation: Add the protein master mix to the compound-plated wells.
-
Incubation: Incubate the plates at room temperature for 60 minutes to allow for compound binding to the proteins.
-
Bead Addition: Prepare a suspension of AlphaScreen Glutathione Donor and Nickel Chelate Acceptor beads in the assay buffer. Add the bead suspension to all wells.
-
Final Incubation: Incubate the plates in the dark at room temperature for 60 minutes to allow for bead-protein binding.
-
Signal Detection: Read the plates on a compatible plate reader using standard AlphaScreen settings.
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls.
-
Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered "hits".
-
Perform dose-response experiments for the hit compounds to determine their IC50 values.
Protocol 2: Secondary Assay - Dexamethasone-Induced C2C12 Myotube Atrophy Assay
Objective: To validate the efficacy of hit compounds in a cell-based model of muscle atrophy.
Materials:
-
C2C12 myoblasts
-
Growth Medium: DMEM supplemented with 10% FBS and antibiotics
-
Differentiation Medium: DMEM supplemented with 2% horse serum and antibiotics
-
Dexamethasone (stock solution in ethanol or DMSO)
-
Test compounds (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., Giemsa or immunofluorescence staining for myosin heavy chain)
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in multi-well plates (e.g., 24- or 48-well plates) at a density that allows for confluence within 24-48 hours.
-
Differentiation: Once confluent, switch the growth medium to differentiation medium to induce myotube formation. Culture for 4-5 days, replacing the medium every 48 hours, until multinucleated myotubes are formed.
-
Treatment:
-
Atrophy Induction: Treat the myotubes with dexamethasone at a final concentration of 1-100 µM (concentration to be optimized) to induce atrophy.
-
Compound Treatment: Concurrently treat the myotubes with the test compounds at various concentrations. Include a vehicle control (DMSO) and a dexamethasone-only control.
-
-
Incubation: Incubate the treated myotubes for 24-48 hours.
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with the fixing solution.
-
Stain the myotubes to visualize their morphology.
-
-
Imaging: Acquire images of the myotubes from multiple random fields per well using a microscope.
-
Myotube Diameter Quantification:
-
Use image analysis software to measure the diameter of a significant number of myotubes (e.g., >50) per treatment condition.[9]
-
Calculate the average myotube diameter for each treatment group.
-
Data Analysis:
-
Compare the average myotube diameter in the compound-treated groups to the dexamethasone-only control and the vehicle control.
-
A statistically significant increase in myotube diameter in the presence of the test compound compared to the dexamethasone-only control indicates a protective effect against atrophy.
-
Generate dose-response curves to determine the EC50 of the active compounds.
Conclusion
The described high-throughput screening workflow, utilizing a primary biochemical AlphaScreen assay followed by a secondary C2C12 myotube atrophy assay, provides a robust and efficient strategy for the identification and validation of novel MuRF1 inhibitors. The detailed protocols and representative data presented herein serve as a valuable resource for researchers and drug development professionals seeking to discover new therapeutics for the treatment of muscle atrophy. The identification of potent and selective MuRF1 inhibitors holds significant promise for addressing the unmet medical need in various muscle wasting conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of the MuRF1 Skeletal Muscle Ubiquitylome Through Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia | [fondationleducq.org]
- 5. DEXAMETHASONE AND CORTICOSTERONE INDUCE SIMILAR, BUT NOT IDENTICAL, MUSCLE WASTING RESPONSES IN CULTURED L6 AND C2C12 MYOTUBES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 5′-CMP and 5′-UMP alleviate dexamethasone-induced muscular atrophy in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
Research Model for Testing MuRF1-IN-1 (ID#704946): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscle Ring Finger 1 (MuRF1), an E3 ubiquitin ligase, plays a pivotal role in skeletal muscle atrophy by targeting myofibrillar proteins for degradation via the ubiquitin-proteasome system. Its upregulation is a hallmark of various muscle wasting conditions, making it a prime therapeutic target. MuRF1-IN-1 (also known as EMBL chemical core ID#704946) is a small molecule inhibitor that has demonstrated potential in mitigating muscle atrophy. This document provides a comprehensive research model for testing the efficacy and mechanism of action of MuRF1-IN-1.
Mechanism of Action
MuRF1-IN-1 was identified through a high-throughput screen for compounds that disrupt the interaction between MuRF1 and its substrate, titin. It has been shown to not only inhibit this interaction but also to reduce the overall E3 ligase activity of MuRF1.[1][2] Furthermore, in cellular and animal models, treatment with MuRF1-IN-1 has been observed to decrease the expression of MuRF1 itself, suggesting a multi-faceted mechanism of action.[1][3]
Data Presentation
Table 1: In Vitro Efficacy of MuRF1-IN-1
| Parameter | Value | Cell Line | Condition | Reference |
| IC50 (MuRF1-Titin Interaction) | < 25 µM | N/A (Biochemical Assay) | N/A | [1][2] |
| Effective Concentration | 10 µM | C2C12 Myotubes | Dexamethasone-induced atrophy | [1] |
| Effect on MuRF1 mRNA | Reduction | C2C12 Myotubes | Dexamethasone-induced atrophy | [1] |
| Effect on Myotube Atrophy | Prevention | C2C12 Myotubes | Dexamethasone-induced atrophy | [1][2] |
Table 2: In Vivo Efficacy of MuRF1-IN-1 in a Mouse Model of Cardiac Cachexia
| Parameter | Observation | Muscle Type | Reference |
| Tibialis Anterior (TA) Muscle Weight | Rescued from atrophy | TA | [1] |
| TA Fiber Cross-Sectional Area (CSA) | Rescued from atrophy | TA | [1] |
| Extensor Digitorum Longus (EDL) Wet Weight | Normalized to sham levels | EDL | [1] |
| Soleus Muscle Wet Weight | Normalized to sham levels | Soleus | [1] |
| Diaphragm Contractile Function | Restored | Diaphragm | [1] |
| MuRF1 Protein Expression | Downregulated | Skeletal Muscle | [1][3] |
| MAFbx Protein Expression | Unchanged | Skeletal Muscle | [1] |
| CARP Protein Expression | Attenuated increase | Skeletal Muscle | [1] |
| BAX Protein Expression | Normalized | Skeletal Muscle | [2] |
| eIF2B-δ Protein Expression | Normalized | Skeletal Muscle | [2] |
| Proteasome Activity | Attenuated | Skeletal Muscle | [1][2] |
| Actin Ubiquitination | Attenuated | Skeletal Muscle | [2] |
Signaling Pathways
The signaling pathway leading to muscle atrophy involves the upregulation of MuRF1, which then ubiquitinates various muscle proteins, targeting them for degradation by the proteasome. MuRF1-IN-1 is designed to interfere with this process.
Experimental Workflow
A typical workflow for evaluating MuRF1-IN-1 involves a combination of in vitro and in vivo experiments.
Experimental Protocols
Protocol 1: Dexamethasone-Induced Atrophy in C2C12 Myotubes
Objective: To assess the ability of MuRF1-IN-1 to prevent glucocorticoid-induced muscle cell atrophy in vitro.
Materials:
-
C2C12 myoblasts
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin
-
Dexamethasone
-
MuRF1-IN-1 (ID#704946)
-
DMSO (vehicle)
-
Phosphate Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining reagents for myotube visualization (e.g., anti-myosin heavy chain antibody, DAPI)
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in a multi-well plate at a density that allows for confluence within 2-3 days.
-
Differentiation: Once confluent, switch the growth medium (DMEM + 10% FBS) to differentiation medium (DMEM + 2% HS). Allow myoblasts to differentiate into myotubes for 4-5 days, replacing the medium every 48 hours.
-
Treatment:
-
Pre-treat the differentiated myotubes with various concentrations of MuRF1-IN-1 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Induce atrophy by adding dexamethasone (e.g., 10 µM) to the medium containing MuRF1-IN-1 or vehicle.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Myotube Diameter: Fix the cells and stain for myosin heavy chain. Capture images using a microscope and measure the diameter of at least 50-100 myotubes per condition using image analysis software (e.g., ImageJ).
-
Gene and Protein Expression: Lyse the cells to extract RNA or protein for analysis of MuRF1 and other relevant markers by qPCR or Western blotting.
-
Protocol 2: Rodent Denervation Model of Muscle Atrophy
Objective: To evaluate the in vivo efficacy of MuRF1-IN-1 in a model of disuse muscle atrophy.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps)
-
Sutures
-
MuRF1-IN-1 (ID#704946)
-
Vehicle for in vivo administration
-
Tissue embedding medium (e.g., OCT)
-
Liquid nitrogen
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the mouse according to approved institutional protocols.
-
Denervation Surgery:
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve and transect a 2-3 mm portion to induce denervation of the lower limb muscles (e.g., tibialis anterior, gastrocnemius).
-
Suture the incision. The contralateral limb can serve as a control.
-
-
Drug Administration: Administer MuRF1-IN-1 or vehicle to the mice daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting from the day of surgery.
-
Tissue Collection: After a predetermined period (e.g., 7-14 days), euthanize the mice and carefully dissect the denervated and control muscles.
-
Analysis:
-
Muscle Mass: Record the wet weight of the dissected muscles.
-
Histology: Embed a portion of the muscle in OCT, freeze in liquid nitrogen-cooled isopentane, and prepare cryosections. Stain the sections (e.g., with H&E or specific antibodies) to measure the cross-sectional area (CSA) of individual muscle fibers.
-
Biochemical Analysis: Homogenize the remaining muscle tissue for Western blotting, proteasome activity assays, or other biochemical analyses.
-
Protocol 3: In Vitro Ubiquitination Assay
Objective: To determine the direct inhibitory effect of MuRF1-IN-1 on the E3 ligase activity of MuRF1.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant human MuRF1
-
Recombinant substrate protein (e.g., a fragment of titin or troponin I)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
MuRF1-IN-1 (ID#704946)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody and anti-substrate antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, ATP, and the substrate protein in the ubiquitination reaction buffer.
-
Inhibitor Addition: Add varying concentrations of MuRF1-IN-1 or vehicle (DMSO) to the reaction tubes.
-
Initiate Reaction: Add recombinant MuRF1 to initiate the ubiquitination reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated substrate (visible as a high molecular weight smear) and an anti-substrate antibody to confirm equal loading.
-
Quantify the intensity of the ubiquitination signal to determine the inhibitory effect of MuRF1-IN-1.
-
Protocol 4: Western Blot Analysis
Objective: To quantify the protein levels of MuRF1 and downstream signaling molecules.
Materials:
-
Muscle tissue or cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MuRF1, anti-MAFbx, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize muscle tissue or lyse cells in RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Conclusion
This document outlines a robust research model for the comprehensive evaluation of the MuRF1 inhibitor, MuRF1-IN-1. The provided protocols and data presentation formats offer a standardized framework for investigating its efficacy and mechanism of action in the context of muscle atrophy. These methodologies can be adapted and expanded upon to further elucidate the therapeutic potential of targeting MuRF1 in various muscle wasting diseases.
References
- 1. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MuRF1-IN-2's Impact on Muscle Fiber Size
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Muscle RING Finger 1 (MuRF1) is a key E3 ubiquitin ligase that plays a critical role in muscle atrophy.[1][2][3][4] It is upregulated in various conditions leading to muscle wasting, where it targets myofibrillar proteins for degradation via the ubiquitin-proteasome system.[1][5][6][7] MuRF1-IN-2 is a potent and selective inhibitor of MuRF1, offering a promising therapeutic strategy to combat muscle atrophy. These application notes provide detailed protocols for assessing the efficacy of this compound in preserving or increasing muscle fiber size in preclinical models of muscle atrophy.
Key Experimental Approaches
The primary method to assess the impact of this compound on muscle morphology is through the histological analysis of muscle cross-sections. This involves immunohistochemistry (IHC) to delineate muscle fibers and subsequent quantification of their cross-sectional area (CSA).
Experimental Workflow
The overall experimental workflow for assessing the impact of a MuRF1 inhibitor on muscle fiber size is depicted below.
Caption: Experimental workflow for assessing this compound's effect on muscle fiber size.
Signaling Pathway of MuRF1 in Muscle Atrophy
Understanding the signaling pathway in which MuRF1 is involved is crucial for interpreting the effects of its inhibition. The diagram below illustrates the central role of MuRF1 in muscle protein degradation.
Caption: MuRF1 signaling pathway in muscle atrophy and the point of intervention for this compound.
Detailed Experimental Protocols
Protocol 1: Induction of Muscle Atrophy (Denervation Model)
This protocol describes the induction of muscle atrophy in a rodent model via sciatic nerve transection.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Sutures
-
Analgesics
Procedure:
-
Anesthetize the animal following approved institutional guidelines.
-
Make a small incision in the skin overlying the thigh to expose the biceps femoris muscle.
-
Carefully separate the gluteus maximus and biceps femoris to locate the sciatic nerve.
-
Ligate the sciatic nerve in two places approximately 2-3 mm apart and transect the nerve between the ligatures.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as required.
-
Allow for a period of 7-14 days for significant muscle atrophy to occur before tissue harvesting.
Protocol 2: Muscle Tissue Harvesting and Preparation
Materials:
-
Isopentane
-
Liquid nitrogen
-
Optimal Cutting Temperature (OCT) compound
-
Cryomolds
-
Dry ice
Procedure:
-
Euthanize the animal according to institutional protocols.
-
Dissect the target muscles (e.g., tibialis anterior, gastrocnemius).[8]
-
Remove excess connective and adipose tissue.
-
Place the muscle in a cryomold containing OCT compound.
-
Snap-freeze the tissue by immersing it in isopentane pre-cooled with liquid nitrogen for 30-60 seconds.[8][9]
-
Store the frozen blocks at -80°C until sectioning.
Protocol 3: Immunohistochemistry for Muscle Fiber Cross-Sectional Area (CSA)
This protocol details the staining of muscle cryosections to visualize the muscle fiber borders.
Materials:
-
Cryostat
-
Adhesive microscope slides
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 5-10% goat serum in PBS)
-
Primary antibody: anti-laminin or anti-dystrophin
-
Fluorophore-conjugated secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Cut transverse sections of the muscle (8-10 µm thick) using a cryostat at -20°C.[9]
-
Mount the sections onto adhesive slides.
-
Air dry the slides for 10-30 minutes.
-
Wash the sections with PBS.
-
Permeabilize the sections with PBS containing 0.1-0.2% Triton X-100 for 10 minutes (optional, depending on the primary antibody).
-
Block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.[9]
-
Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[10]
-
Wash the sections three times with PBS.
-
Mount the coverslip using a mounting medium containing DAPI to counterstain nuclei.[11]
Protocol 4: Image Acquisition and Analysis
Procedure:
-
Acquire images of the stained muscle sections using a fluorescence microscope.
-
Use imaging software (e.g., ImageJ/Fiji with plugins like MyoVision or SMASH, or dedicated software like Myotally) to quantify the cross-sectional area of individual muscle fibers.[12][13]
-
Ensure consistent magnification and imaging parameters across all samples.
-
For each muscle, analyze a sufficient number of fibers (e.g., >200) from multiple non-overlapping fields of view to obtain a representative distribution of fiber sizes.
Data Presentation
Quantitative data should be summarized in tables to facilitate easy comparison between treatment groups. The following are examples of how to structure the data.
Table 1: Effect of this compound on Muscle Mass
| Treatment Group | N | Body Weight (g) | Muscle Wet Weight (mg) | Muscle Weight / Body Weight Ratio (mg/g) |
| Sham + Vehicle | 10 | 25.2 ± 1.5 | 150.8 ± 8.2 | 5.98 ± 0.21 |
| Denervation + Vehicle | 10 | 24.9 ± 1.8 | 95.3 ± 7.5 | 3.83 ± 0.19 |
| Denervation + this compound | 10 | 25.1 ± 1.6 | 125.7 ± 9.1 | 5.01 ± 0.25 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Denervation + Vehicle. |
Table 2: Effect of this compound on Muscle Fiber Cross-Sectional Area (CSA)
| Treatment Group | N | Average Fiber CSA (µm²) | % Change from Sham |
| Sham + Vehicle | 10 | 2510 ± 150 | - |
| Denervation + Vehicle | 10 | 1480 ± 120 | -41.0% |
| Denervation + this compound | 10 | 2050 ± 130 | -18.3% |
| Data are presented as mean ± SEM. *p < 0.05 compared to Denervation + Vehicle. |
Table 3: Distribution of Muscle Fiber Sizes
| Treatment Group | N | <1000 µm² (%) | 1000-2000 µm² (%) | 2000-3000 µm² (%) | >3000 µm² (%) |
| Sham + Vehicle | 10 | 5.2 ± 1.1 | 20.5 ± 2.3 | 55.8 ± 3.1 | 18.5 ± 2.5 |
| Denervation + Vehicle | 10 | 35.6 ± 4.2 | 45.1 ± 3.8 | 15.3 ± 2.9 | 4.0 ± 1.5 |
| Denervation + this compound | 10 | 15.3 ± 2.5 | 50.2 ± 4.1 | 28.7 ± 3.5 | 5.8 ± 1.8 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Denervation + Vehicle. |
Conclusion
These protocols provide a comprehensive framework for researchers to evaluate the efficacy of this compound in mitigating muscle atrophy. By employing standardized histological and analytical techniques, investigators can robustly quantify changes in muscle fiber size and generate reliable data to support the development of novel anti-atrophy therapeutics. The provided diagrams and data tables serve as a guide for experimental design and data presentation.
References
- 1. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. MURF contributes to skeletal muscle atrophy through suppressing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MuRF1/TRIM63, Master Regulator of Muscle Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A muscle‐specific MuRF1‐E2 network requires stabilization of MuRF1‐E2 complexes by telethonin, a newly identified substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunohistochemical Identification of Muscle Fiber Types in Mice Tibialis Anterior Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rapid Automated Protocol for Muscle Fiber Population Analysis in Rat Muscle Cross Sections Using Myosin Heavy Chain Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for quantifying muscle fiber size, number, and central nucleation of mouse skeletal muscle cross-sections using Myotally software - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of MuRF1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skeletal muscle atrophy is a debilitating condition characterized by the loss of muscle mass and function, often associated with chronic diseases such as cancer, heart failure, and kidney disease, as well as aging (sarcopenia) and disuse.[1][2] A key regulator of muscle protein degradation is the E3 ubiquitin ligase, Muscle RING Finger 1 (MuRF1).[3][4] Under catabolic conditions, MuRF1 is upregulated and targets myofibrillar proteins, such as myosin heavy and light chains, troponin I, and titin, for proteasomal degradation.[5][6] This central role makes MuRF1 an attractive therapeutic target for mitigating muscle wasting.[3][7]
MuRF1-IN-2 is a novel small molecule inhibitor designed to specifically target MuRF1 E3 ligase activity. These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining the necessary in vitro and in vivo studies to assess its efficacy and mechanism of action in ameliorating muscle atrophy.
MuRF1 Signaling Pathway in Muscle Atrophy
Catabolic stimuli, such as pro-inflammatory cytokines (e.g., TNFα), glucocorticoids, and myostatin, activate signaling cascades that converge on the transcriptional upregulation of MuRF1.[8][9] Key transcription factors, including FoxO and NF-κB, are pivotal in this process.[3][8] Once expressed, MuRF1, in conjunction with E2 ubiquitin-conjugating enzymes, ubiquitinates specific muscle proteins, marking them for degradation by the 26S proteasome and leading to muscle fiber atrophy.[10][11]
Caption: MuRF1 signaling pathway in muscle atrophy and the inhibitory action of this compound.
Experimental Design: Preclinical Workflow
The preclinical evaluation of this compound will follow a staged approach, beginning with in vitro characterization and progressing to in vivo efficacy and safety studies.
Caption: Staged preclinical workflow for the evaluation of this compound.
In Vitro Protocols
C2C12 Myotube Atrophy Model
The C2C12 murine myoblast cell line is a well-established in vitro model for studying myogenesis and muscle atrophy.[12][13]
Protocol:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-5 days.
-
-
Atrophy Induction and Treatment:
-
Endpoint Analysis:
-
Myotube Diameter: Capture images using light microscopy and measure the diameter of at least 100 myotubes per condition using software like ImageJ.
-
Protein Synthesis: Measure protein synthesis via puromycin incorporation assay (e.g., SUnSET).
-
Gene Expression: Analyze MuRF1 and Atrogin-1 (MAFbx) mRNA levels by qRT-PCR.
-
Protein Analysis: Perform Western blotting to assess levels of total and ubiquitinated myosin heavy chain (MyHC), as well as key signaling proteins (e.g., p-FoxO, total FoxO).
-
Data Presentation:
| Treatment Group | Myotube Diameter (µm) | Protein Synthesis (Fold Change) | MuRF1 mRNA (Fold Change) | Ubiquitinated MyHC (Fold Change) |
| Vehicle Control | ||||
| Dexamethasone | ||||
| Dexamethasone + this compound (0.1 µM) | ||||
| Dexamethasone + this compound (1 µM) | ||||
| Dexamethasone + this compound (10 µM) | ||||
| Dexamethasone + Positive Control |
In Vivo Protocols
Murine Model of Disuse Atrophy (Hindlimb Immobilization)
Hindlimb immobilization is a well-established model to induce rapid and robust muscle atrophy.[1][15]
Protocol:
-
Animal Model:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Anesthetize mice and immobilize one hindlimb using a cast or staple fixation of the foot in a plantar-flexed position. The contralateral limb serves as an internal control.
-
-
Treatment Groups:
-
Group 1: Sham (no immobilization) + Vehicle
-
Group 2: Immobilization + Vehicle
-
Group 3: Immobilization + this compound (low dose)
-
Group 4: Immobilization + this compound (high dose)
-
Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on PK data.
-
-
Study Duration: 7-14 days.
-
Endpoint Analysis:
-
Muscle Mass: At the end of the study, excise and weigh the tibialis anterior (TA), gastrocnemius, and soleus muscles from both the immobilized and contralateral limbs.
-
Muscle Function: Measure in situ muscle contractile function (e.g., grip strength, specific force) before and after the immobilization period.[16]
-
Histology: Cryosection the TA muscle and perform H&E staining to measure muscle fiber cross-sectional area (CSA). Immunofluorescence for laminin can aid in fiber outlining. MuRF1 is preferentially expressed in type II muscle fibers, which are particularly susceptible to atrophy, making the TA a relevant muscle to study.[17][18]
-
Biochemical Analysis: Homogenize muscle tissue for qRT-PCR (MuRF1, Atrogin-1) and Western blotting (ubiquitinated proteins, MyHC).
-
Data Presentation:
| Treatment Group | Gastrocnemius Mass (mg) | Tibialis Anterior Mass (mg) | Muscle Fiber CSA (µm²) | Grip Strength (% of Baseline) |
| Sham + Vehicle | ||||
| Immobilization + Vehicle | ||||
| Immobilization + this compound (low dose) | ||||
| Immobilization + this compound (high dose) |
Logical Framework for Efficacy Assessment
The assessment of this compound's efficacy relies on a logical progression from cellular to whole-animal effects.
References
- 1. news-medical.net [news-medical.net]
- 2. Skeletal muscle atrophy in clinical and preclinical models of chronic kidney disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. MURF-1 and MURF-2 target a specific subset of myofibrillar proteins redundantly: towards understanding MURF-dependent muscle ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MuRF1/TRIM63, Master Regulator of Muscle Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Identification of the MuRF1 Skeletal Muscle Ubiquitylome Through Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A muscle‐specific MuRF1‐E2 network requires stabilization of MuRF1‐E2 complexes by telethonin, a newly identified substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro, In Vivo, and In Silico Methods for Assessment of Muscle Size and Muscle Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Preclinical Evaluation of a Food-Derived Functional Ingredient to Address Skeletal Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MuRF1 is a muscle fiber type II associated factor and together with MuRF2 regulates type II fiber trophicity and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MuRF1 is a muscle fiber-type II associated factor and together with MuRF2 regulates type-II fiber trophicity and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with MuRF1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with small molecule inhibitors targeting Muscle RING Finger 1 (MuRF1), exemplified here by a hypothetical inhibitor, MuRF1-IN-2.
Frequently Asked Questions (FAQs)
Q1: I dissolved my MuRF1 inhibitor in DMSO, but it precipitated when I added it to my aqueous experimental buffer. Why did this happen and how can I prevent it?
A1: This is a common issue known as solvent-shifting precipitation. Your inhibitor is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has poor solubility in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the inhibitor molecules are forced out of solution and aggregate, forming a precipitate.
To prevent this, you can try the following:
-
Optimize the final DMSO concentration: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxic effects, though it is always best to determine the specific tolerance of your experimental system. By using a more concentrated stock solution, you can add a smaller volume to your aqueous buffer, thereby keeping the final DMSO percentage low while achieving the desired inhibitor concentration.
-
Use a co-solvent system: A mixture of solvents can sometimes maintain solubility better than a single solvent. You might consider preparing your stock in a mixture of DMSO and another biocompatible solvent like polyethylene glycol (PEG) or ethanol.
-
Stepwise dilution: Instead of adding the DMSO stock directly to the final aqueous buffer, perform a serial dilution in an intermediate solvent that is miscible with both DMSO and water.
-
Vortexing during dilution: Add the inhibitor stock solution dropwise to the aqueous buffer while continuously and vigorously vortexing. This rapid dispersion can prevent localized high concentrations that lead to precipitation.[1]
Q2: Can I use sonication or heating to dissolve my MuRF1 inhibitor in an aqueous buffer?
A2: While gentle heating and sonication can aid in the initial dissolution of a compound, these methods may lead to a supersaturated and thermodynamically unstable solution.[2] If the compound precipitates as the solution cools to ambient temperature, it is not a viable long-term strategy for your experiments. These techniques are best used to facilitate the initial solubilization in a stock solvent like DMSO before dilution into the final aqueous buffer.
Q3: Are there any alternative formulation strategies to improve the aqueous solubility of a hydrophobic MuRF1 inhibitor?
A3: Yes, several advanced formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds for in vitro and in vivo studies:
-
Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.[3][4] Common non-ionic surfactants used in biological research include Tween® 80 and Pluronic® F-68.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[3][5]
-
pH Modification: If your inhibitor has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[3][6] For acidic compounds, increasing the pH will lead to deprotonation and increased solubility. For basic compounds, decreasing the pH will result in protonation and enhanced solubility. However, ensure the chosen pH is compatible with your experimental system.
Troubleshooting Guide: Precipitation Issues with MuRF1 Inhibitors
This guide provides a structured approach to troubleshooting common precipitation problems.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding DMSO stock to aqueous buffer | Final inhibitor concentration is too high. | Decrease the final working concentration of the inhibitor. Determine the inhibitor's maximum solubility in the final buffer. |
| Final DMSO concentration is too high, causing solvent-shifting. | Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous buffer. Keep the final DMSO concentration below 0.5%. | |
| Rapid localized concentration. | Add the DMSO stock dropwise while vortexing the aqueous buffer vigorously.[1] | |
| Buffer composition. | Certain salts or proteins in the buffer may promote precipitation. Test solubility in a simpler buffer (e.g., PBS) first. | |
| Solution is initially clear but becomes cloudy or shows precipitate over time | Metastable supersaturated solution. | The initial dissolution may have exceeded the thermodynamic solubility limit. Reduce the final inhibitor concentration. Prepare fresh working solutions immediately before use. |
| Temperature fluctuations. | A decrease in temperature can reduce solubility. Maintain a constant temperature throughout your experiment. | |
| Adsorption to container walls. | Use low-adhesion microcentrifuge tubes or glassware to prepare and store solutions.[1] |
Experimental Protocols
Protocol 1: Preparation of a MuRF1 Inhibitor Stock Solution
-
Determine the appropriate solvent: For most hydrophobic small molecule inhibitors, anhydrous DMSO is the recommended starting solvent.
-
Weigh the compound: Accurately weigh the required amount of the MuRF1 inhibitor powder in a sterile microcentrifuge tube.
-
Add the solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution: Vortex the solution thoroughly. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in low-adhesion tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Pre-warm the aqueous buffer: Warm your experimental buffer (e.g., cell culture medium, assay buffer) to the experimental temperature (e.g., 37°C) to prevent temperature-induced precipitation.
-
Calculate dilutions: Determine the volumes of the DMSO stock and aqueous buffer needed to achieve the final desired inhibitor concentration and a final DMSO concentration at or below 0.5%.
-
Perform the dilution: a. Dispense the required volume of the pre-warmed aqueous buffer into a sterile tube. b. While vigorously vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise. c. Continue vortexing for an additional 30 seconds to ensure homogeneity.
-
Use immediately: Use the freshly prepared working solution for your experiment without delay to minimize the risk of time-dependent precipitation.
Signaling Pathways and Experimental Workflow Diagrams
Below are diagrams illustrating key MuRF1 signaling pathways and a typical experimental workflow for testing a MuRF1 inhibitor.
Caption: Key signaling pathways regulating MuRF1 expression.
Caption: Workflow for preparing and using a poorly soluble inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
how to minimize off-target effects of MuRF1-IN-2
Disclaimer: Information on a specific molecule named "MuRF1-IN-2" is not publicly available. This technical support guide has been generated for a hypothetical MuRF1 inhibitor, herein referred to as MuRF1-IN-X , based on established principles of E3 ligase inhibition and the known biology of MuRF1.
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of a hypothetical MuRF1 inhibitor, MuRF1-IN-X, in experimental settings.
Troubleshooting Guide
This section addresses specific issues that users might encounter during their experiments with MuRF1-IN-X.
| Question | Possible Causes | Suggested Solutions |
| 1. Why am I not observing the expected decrease in protein degradation of a known MuRF1 substrate? | Inhibitor Inactivity: MuRF1-IN-X may have degraded due to improper storage or handling. Suboptimal Concentration: The concentration of MuRF1-IN-X may be too low to effectively inhibit MuRF1 activity in your experimental system. Cell Permeability: MuRF1-IN-X may have poor cell permeability in the cell type you are using. Redundant E3 Ligase Activity: Other E3 ligases, such as MuRF2 or Atrogin-1/MAFbx, may be compensating for MuRF1 inhibition.[1][2] | Verify Inhibitor Integrity: Use a fresh stock of MuRF1-IN-X and ensure it has been stored correctly. Perform a dose-response experiment to determine the optimal concentration. Assess Cell Permeability: Consider using a cell permeability assay or switching to a cell-free in vitro ubiquitination assay to confirm direct inhibition of MuRF1. Investigate Redundancy: Use siRNA to knockdown MuRF2 and/or Atrogin-1/MAFbx in conjunction with MuRF1-IN-X treatment to assess their contribution to substrate degradation. |
| 2. I am observing significant cytotoxicity or unexpected cell death at effective concentrations of MuRF1-IN-X. | Off-Target Effects: MuRF1-IN-X may be inhibiting other essential proteins, such as kinases or other E3 ligases.[3][4][5] Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high. Compound Precipitation: MuRF1-IN-X may be precipitating out of solution at higher concentrations. | Perform a Selectivity Screen: Test MuRF1-IN-X against a panel of related E3 ligases and kinases to identify potential off-targets. Lower Solvent Concentration: Ensure the final concentration of the vehicle is below the toxic threshold for your cells (typically <0.5% for DMSO). Check Solubility: Visually inspect the media for any signs of precipitation after adding MuRF1-IN-X. If necessary, sonicate or warm the stock solution before dilution. |
| 3. My experimental results with MuRF1-IN-X are inconsistent between replicates. | Inconsistent Cell State: Variations in cell confluency, passage number, or cell cycle stage can affect experimental outcomes. Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of MuRF1-IN-X. Variable Incubation Times: Inconsistent incubation times can lead to variability in the observed effects. | Standardize Cell Culture: Use cells at a consistent confluency and passage number for all experiments. Synchronize cells if studying cell cycle-dependent processes. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Prepare a master mix of the final dilution of MuRF1-IN-X to add to all wells. Maintain Consistent Timing: Use a timer to ensure consistent incubation periods for all samples. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of MuRF1-IN-X? | MuRF1-IN-X is a hypothetical small molecule inhibitor designed to directly target the E3 ligase activity of MuRF1. It is presumed to act as a competitive inhibitor, binding to the RING domain of MuRF1 and preventing its interaction with E2 conjugating enzymes.[6][7] This disruption of the E2-E3 interaction blocks the transfer of ubiquitin to MuRF1 substrates, thereby preventing their degradation by the proteasome. |
| How can I minimize the off-target effects of MuRF1-IN-X? | Minimizing off-target effects is crucial for obtaining reliable data.[4][5] Use the Lowest Effective Concentration: Determine the minimal concentration of MuRF1-IN-X that produces the desired biological effect through a dose-response study. Employ Orthogonal Approaches: Validate your findings using a secondary, unrelated MuRF1 inhibitor or by using genetic approaches like siRNA or CRISPR/Cas9 to knockdown MuRF1. Profile Against Related Targets: Assess the activity of MuRF1-IN-X against closely related E3 ligases, such as MuRF2 and Atrogin-1/MAFbx, to understand its selectivity profile. |
| What are the key positive and negative controls to include in my experiments? | Positive Controls: A known MuRF1 substrate that is degraded in your experimental model. A compound known to induce muscle atrophy (e.g., dexamethasone) to stimulate MuRF1 activity. Negative Controls: A vehicle control (e.g., DMSO) at the same concentration used for MuRF1-IN-X. A negative control compound that is structurally similar to MuRF1-IN-X but inactive against MuRF1. Cells treated with siRNA against MuRF1 can also serve as a positive control for the expected phenotype. |
| How does MuRF1-IN-X differ from other E3 ligase inhibitors? | E3 ligase inhibitors can be broadly categorized based on their mechanism of action.[4][5] MuRF1-IN-X is a hypothetical inhibitor of the RING E3 ligase MuRF1. Other inhibitors might target different classes of E3 ligases (e.g., HECT or U-box E3s) or act through different mechanisms, such as disrupting substrate recognition or allosteric modulation.[4][8] The specificity and off-target profile of each inhibitor are unique. |
Quantitative Data Summary
The following tables provide hypothetical quantitative data for MuRF1-IN-X to serve as a reference for experimental design.
Table 1: In Vitro Potency of MuRF1-IN-X
| Assay Type | Parameter | Value |
| In vitro Ubiquitination Assay | IC50 | 50 nM |
| Surface Plasmon Resonance (SPR) | K D | 25 nM |
| Cellular Thermal Shift Assay (CETSA) | ΔT m | +3.5 °C at 10 µM |
Table 2: Selectivity Profile of MuRF1-IN-X
| Target | IC50 (nM) | Selectivity (fold vs. MuRF1) |
| MuRF1 | 50 | 1 |
| MuRF2 | 850 | 17 |
| Atrogin-1/MAFbx | >10,000 | >200 |
| MDM2 | >10,000 | >200 |
Table 3: Potential Off-Target Kinase Profile of MuRF1-IN-X (at 1 µM)
| Kinase | % Inhibition |
| ROCK1 | 15% |
| PKA | 8% |
| GSK3β | 5% |
Key Experimental Protocols
1. In Vitro Ubiquitination Assay
This assay measures the ability of MuRF1-IN-X to inhibit the transfer of ubiquitin to a substrate in a reconstituted system.
-
Materials: Recombinant human E1 activating enzyme, E2 conjugating enzyme (Ube2D2), ubiquitin, ATP, recombinant human MuRF1, biotinylated MuRF1 substrate (e.g., Troponin I), MuRF1-IN-X, and assay buffer.
-
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, ATP, and the biotinylated substrate in the assay buffer.
-
Add varying concentrations of MuRF1-IN-X or vehicle control to the reaction mixture.
-
Initiate the reaction by adding recombinant MuRF1.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detect ubiquitinated substrate using streptavidin-HRP and a chemiluminescent substrate.
-
Quantify the band intensity to determine the IC50 of MuRF1-IN-X.
-
2. Immunoprecipitation of Endogenous MuRF1 Substrate
This protocol is used to assess the effect of MuRF1-IN-X on the ubiquitination of an endogenous MuRF1 substrate in a cellular context.
-
Materials: Cells expressing the target substrate, lysis buffer, anti-substrate antibody, protein A/G agarose beads, wash buffer, elution buffer, and anti-ubiquitin antibody.
-
Procedure:
-
Treat cells with MuRF1-IN-X or vehicle control for the desired time.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Incubate the lysate with an antibody against the substrate of interest overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting with an anti-ubiquitin antibody to detect changes in substrate ubiquitination.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. MURF-1 and MURF-2 target a specific subset of myofibrillar proteins redundantly: towards understanding MURF-dependent muscle ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MuRF1/TRIM63, Master Regulator of Muscle Mass | MDPI [mdpi.com]
- 7. Identification of the MuRF1 Skeletal Muscle Ubiquitylome Through Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Inconsistencies in MuRF1 Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common inconsistencies encountered during experiments with MuRF1 inhibitors. The information is tailored for researchers, scientists, and drug development professionals working to understand and modulate the activity of Muscle RING Finger 1 (MuRF1), a key E3 ubiquitin ligase in muscle atrophy.
Frequently Asked Questions (FAQs)
Q1: My MuRF1 inhibitor shows variable potency (IC50) across different assays. What could be the cause?
A1: Inconsistencies in inhibitor potency can arise from several factors:
-
Assay Format: The measured IC50 can differ between biochemical assays (e.g., auto-ubiquitination assays) and cell-based assays. Biochemical assays measure direct inhibition of the enzyme, while cellular assays are influenced by factors like cell permeability, off-target effects, and inhibitor metabolism.
-
Substrate Specificity: The potency of an inhibitor may vary depending on the substrate used in the ubiquitination assay. MuRF1 has multiple substrates, and the inhibitor's efficacy might be substrate-dependent.
-
E2 Enzyme Partner: MuRF1 can partner with several ubiquitin-conjugating enzymes (E2s), such as UBE2D, UBE2E, and UBE2N/V families, to mediate ubiquitination. The specific E2 enzyme used in an in vitro assay can influence the observed inhibitor potency.
-
Inhibitor Solubility and Stability: Poor solubility or degradation of the inhibitor in assay buffers or cell culture media can lead to an underestimation of its true potency.
Q2: I am not observing the expected downstream effects of MuRF1 inhibition in my cellular model (e.g., prevention of muscle protein degradation). Why might this be?
A2: A lack of downstream effects could be due to:
-
Redundancy with other E3 Ligases: Other E3 ligases, such as MAFbx (atrogin-1) and MuRF2, can also contribute to muscle protein degradation.[1][2] Inhibition of MuRF1 alone may not be sufficient to block the entire catabolic process, especially if these other ligases are upregulated.
-
Cell Model Specificity: The signaling pathways that regulate MuRF1 expression and activity can vary between different cell types and culture conditions. For example, the response to dexamethasone-induced atrophy in C2C12 myotubes might differ from other models.
-
Timing and Duration of Inhibition: The timing of inhibitor addition and the duration of the experiment are critical. The inhibitor needs to be present at a sufficient concentration and for a long enough period to counteract the atrophic stimulus.
-
Off-Target Effects: The inhibitor may have off-target effects that counteract its intended action on MuRF1.
Q3: My in vitro ubiquitination assay results are inconsistent. What are some common technical pitfalls?
A3: To ensure reproducible in vitro ubiquitination assays, consider the following:
-
Enzyme Purity and Activity: Use highly purified and active E1, E2, and MuRF1 enzymes. Enzyme activity can diminish with improper storage or multiple freeze-thaw cycles.
-
ATP Concentration: The ubiquitination cascade is ATP-dependent. Ensure that a sufficient and consistent concentration of ATP is present in the reaction.
-
Reaction Components and Buffer Conditions: The concentrations of ubiquitin and the specific E2 enzyme used can significantly impact the reaction rate. Optimize buffer pH and salt concentrations for maximal MuRF1 activity.
-
Detection Method: The method used to detect ubiquitination (e.g., Western blotting for ubiquitin chains, fluorescence-based assays) can have varying sensitivity and specificity.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of MuRF1 Auto-ubiquitination
| Potential Cause | Troubleshooting Step |
| Inhibitor Precipitation | Visually inspect the inhibitor stock solution and working dilutions for any signs of precipitation. Determine the inhibitor's solubility in the assay buffer. Consider using a different solvent or a lower concentration. |
| Incorrect Inhibitor Concentration | Verify the concentration of the inhibitor stock solution using a reliable method (e.g., spectrophotometry if the molar extinction coefficient is known). Perform a fresh serial dilution for each experiment. |
| Variable Enzyme Activity | Aliquot and store enzymes at -80°C to minimize freeze-thaw cycles. Test the activity of each new batch of E1, E2, and MuRF1 enzymes before use in inhibition assays. |
| Assay Incubation Time | Optimize the incubation time for the ubiquitination reaction to ensure it is in the linear range. Very long incubation times can lead to substrate depletion and non-linear reaction kinetics, which can affect the accuracy of IC50 determination. |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
| Potential Cause | Troubleshooting Step |
| Low Cell Permeability | Assess the cell permeability of the inhibitor using methods such as cellular thermal shift assays (CETSA) or by measuring intracellular compound concentration via LC-MS/MS. |
| Inhibitor Efflux | Use inhibitors of efflux pumps (e.g., verapamil for P-glycoprotein) to determine if active transport out of the cell is reducing the intracellular concentration of your MuRF1 inhibitor. |
| Metabolic Instability | Evaluate the stability of the inhibitor in cell culture media and in the presence of cells over the time course of the experiment. Metabolites may be inactive or have different activity profiles. |
| Activation of Compensatory Pathways | Measure the expression levels of other atrogenes, such as MAFbx and MuRF2, in response to inhibitor treatment. Upregulation of these genes could compensate for MuRF1 inhibition.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data for two well-characterized MuRF1 inhibitors, P013222 and the compound identified as ID#704946 (also referred to as MuRF1-IN-1).
Table 1: In Vitro Potency of MuRF1 Inhibitors
| Inhibitor | Assay Type | IC50 / EC50 | Reference |
| P013222 | MuRF1 Auto-ubiquitination | ~2 µM (EC50) | [4] |
| ID#704946 (MuRF1-IN-1) | MuRF1-Titin Interaction | <25 µM (IC50) | [5] |
Table 2: Cellular Activity of MuRF1 Inhibitors
| Inhibitor | Cell Line | Treatment | Effect | Concentration | Reference |
| P013222 | C2C12 myotubes | Dexamethasone | Prevented Myosin Heavy Chain degradation | 12.5-50 µM | [4] |
| ID#704946 (MuRF1-IN-1) | C2C12 myotubes | Dexamethasone | Prevented myofiber atrophy | 10 µM | [5] |
Key Experimental Protocols
Protocol 1: In Vitro MuRF1 Auto-ubiquitination Assay
This protocol is a general guideline for assessing the E3 ligase activity of MuRF1 through its auto-ubiquitination and for testing the efficacy of inhibitors.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human MuRF1
-
Biotinylated-Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)
-
MuRF1 inhibitor (e.g., P013222)
-
Streptavidin-coated plates
-
Anti-ubiquitin antibody conjugated to a detectable label (e.g., HRP)
-
Detection substrate (e.g., TMB for HRP)
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing E1, E2, biotinylated-ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Add the MuRF1 inhibitor at various concentrations to the wells of a streptavidin-coated plate. Include a vehicle control (e.g., DMSO).
-
Add MuRF1 to the wells and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding the reaction mixture from step 1 to the wells.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 60 minutes).
-
Wash the plate to remove unbound reagents.
-
Add the anti-ubiquitin antibody and incubate to allow binding to the ubiquitinated MuRF1 captured on the plate.
-
Wash the plate to remove the unbound antibody.
-
Add the detection substrate and measure the signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Dexamethasone-Induced Atrophy in C2C12 Myotubes
This protocol describes a common cell-based model to study muscle atrophy and the effect of MuRF1 inhibitors.
Materials:
-
C2C12 myoblasts
-
Growth medium (e.g., DMEM with 10% FBS)
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
Dexamethasone
-
MuRF1 inhibitor (e.g., ID#704946)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a muscle-specific protein (e.g., anti-Myosin Heavy Chain)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Microscope with imaging software
Procedure:
-
Culture C2C12 myoblasts in growth medium until they reach confluence.
-
Induce differentiation into myotubes by switching to differentiation medium for 4-6 days.
-
Treat the differentiated myotubes with dexamethasone (e.g., 100 µM) to induce atrophy.
-
Concurrently treat a subset of the dexamethasone-exposed myotubes with the MuRF1 inhibitor at various concentrations. Include a vehicle control.
-
After the desired treatment period (e.g., 24-48 hours), wash the cells with PBS.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a microscope.
-
Measure the diameter of the myotubes using imaging software to quantify the extent of atrophy and the protective effect of the inhibitor.
Visualizations
Caption: Key signaling pathways regulating MuRF1 expression and muscle atrophy.
Caption: A typical workflow for the screening and validation of MuRF1 inhibitors.
Caption: A logical troubleshooting workflow for addressing inconsistent results.
References
- 1. Cooperative control of striated muscle mass and metabolism by MuRF1 and MuRF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MuRF1/TRIM63, Master Regulator of Muscle Mass [mdpi.com]
- 3. Expression of MuRF1 or MuRF2 is essential for the induction of skeletal muscle atrophy and dysfunction in a murine pulmonary hypertension model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing MuRF1 Inhibitors for In Vivo Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MuRF1 inhibitors, with a focus on strategies to enhance bioavailability for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is MuRF1 and why is it a therapeutic target?
Muscle RING Finger 1 (MuRF1), also known as TRIM63, is an E3 ubiquitin ligase that plays a critical role in muscle atrophy (wasting) by targeting specific muscle proteins for degradation via the ubiquitin-proteasome system.[1][2][3][4] In various catabolic states, such as cancer cachexia, sepsis, diabetes, and disuse, the expression of MuRF1 is significantly upregulated.[1][4] Therefore, inhibiting MuRF1 activity is a promising therapeutic strategy to prevent or reverse muscle wasting.
Q2: What are the major signaling pathways that regulate MuRF1 expression?
MuRF1 expression is controlled by a complex network of signaling pathways. Key regulators include:
-
The PI3K-Akt-FoxO Pathway: Under normal conditions, the activation of the PI3K-Akt pathway leads to the phosphorylation of FoxO transcription factors, sequestering them in the cytoplasm and thus repressing MuRF1 expression.[2] During muscle atrophy, this pathway is suppressed, allowing dephosphorylated FoxO to translocate to the nucleus and induce MuRF1 transcription.[2]
-
The Calcineurin-NFAT Pathway: Elevated intracellular calcium can activate calcineurin, which in turn dephosphorylates and activates transcription factors like NFAT and FoxO, leading to increased MuRF1 expression.[2]
-
The NF-κB Pathway: Pro-inflammatory cytokines, such as TNF-α, can activate the NF-κB signaling pathway, which directly promotes the transcription of MuRF1.[1]
-
Glucocorticoid Receptor (GR): Glucocorticoids can bind to the GR, which then translocates to the nucleus and promotes MuRF1 expression.[1]
Below is a diagram illustrating the primary signaling pathways that regulate MuRF1 expression.
Q3: What are common reasons for poor in vivo bioavailability of small molecule inhibitors?
Poor in vivo bioavailability of small molecule inhibitors is a frequent challenge in drug development.[5] The primary reasons include:
-
Low Aqueous Solubility: Many potent inhibitors are hydrophobic, leading to poor dissolution in the gastrointestinal tract and thus limited absorption.[5][6]
-
Poor Membrane Permeability: The inability of a compound to efficiently cross the intestinal epithelium into the bloodstream.
-
First-Pass Metabolism: Rapid metabolism of the compound in the gut wall or liver before it reaches systemic circulation.
-
Efflux by Transporters: Active transport of the compound back into the intestinal lumen by efflux pumps like P-glycoprotein.
Q4: What general strategies can be employed to improve the oral bioavailability of a poorly soluble compound?
Several formulation strategies can enhance the oral bioavailability of poorly soluble drugs:[5][6][7][8][9]
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation can increase solubility.[5][6]
-
Co-solvents: Using a mixture of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[5][6]
-
Surfactants: These agents form micelles that can encapsulate and solubilize poorly soluble drugs.[5]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[7]
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[5][7]
-
Particle Size Reduction: Decreasing the particle size to the micron or nanometer range (nanonization) increases the surface area-to-volume ratio, which enhances the dissolution rate.[5][6][8]
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can significantly improve its solubility and dissolution rate compared to its crystalline form.[6][7]
Troubleshooting Guide
Issue: Low in vivo efficacy of MuRF1-IN-2 despite high in vitro potency.
This common problem often points towards poor pharmacokinetic properties of the inhibitor. The following workflow can help diagnose and address potential bioavailability issues.
References
- 1. mdpi.com [mdpi.com]
- 2. The Calcineurin-FoxO-MuRF1 signaling pathway regulates myofibril integrity in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining MuRF1-IN-2 Treatment Protocols for Chronic Muscle Atrophy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing MuRF1 inhibitors, exemplified by compounds structurally and functionally similar to a hypothetical "MuRF1-IN-2," in studies of chronic muscle atrophy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MuRF1 inhibitors in preventing muscle atrophy?
A1: MuRF1 (Muscle RING Finger 1), also known as TRIM63, is a key E3 ubiquitin ligase expressed in striated muscle.[1][2] During catabolic states such as chronic disease, disuse, or glucocorticoid treatment, MuRF1 expression is significantly upregulated.[2] MuRF1 targets various myofibrillar proteins, including myosin heavy and light chains, for ubiquitination and subsequent degradation by the proteasome.[3][4] MuRF1 inhibitors, such as the conceptual this compound, are designed to block the E3 ligase activity of MuRF1. This inhibition prevents the tagging of muscle proteins for degradation, thereby preserving muscle mass and function.
Q2: At what concentration should I use a MuRF1 inhibitor in my in vitro experiments?
A2: The optimal concentration of a MuRF1 inhibitor should be determined empirically for each specific cell line and experimental condition. However, based on studies with similar small molecule inhibitors, a starting point for dose-response experiments could be in the range of 1-50 µM.[5] It is crucial to perform a dose-response curve to identify the concentration that provides maximal inhibition of MuRF1 activity with minimal off-target effects or cytotoxicity.
Q3: How should MuRF1 inhibitors be administered for in vivo studies?
A3: The route and frequency of administration for in vivo studies will depend on the inhibitor's pharmacokinetic and pharmacodynamic properties, including its solubility, stability, and bioavailability. Common administration routes for small molecules in rodent models of muscle atrophy include intraperitoneal (IP) injection or oral gavage. The dosing regimen should be optimized based on preliminary studies to maintain a therapeutic concentration of the inhibitor in the target tissue.
Q4: What are the expected outcomes of successful MuRF1 inhibition in a mouse model of denervation-induced muscle atrophy?
A4: Successful inhibition of MuRF1 in a denervation-induced atrophy model is expected to result in a significant sparing of muscle mass in the denervated limb compared to vehicle-treated controls.[6] This can be quantified by measuring the wet weight of dissected muscles (e.g., gastrocnemius, tibialis anterior). Histological analysis should reveal a preservation of muscle fiber cross-sectional area (CSA).[4][6] At the molecular level, you should observe a reduction in the ubiquitination of key myofibrillar proteins.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for this compound in C2C12 myotubes. | Cell density variations, inconsistent incubation times, inhibitor instability. | Standardize cell seeding density. Ensure consistent incubation times for all experiments. Prepare fresh dilutions of the inhibitor from a stock solution for each experiment and avoid repeated freeze-thaw cycles.[7] |
| High variability between technical replicates in a multi-well plate assay. | Pipetting errors, uneven cell distribution, "edge effect" due to evaporation. | Use calibrated pipettes and ensure proper mixing of reagents. When plating, ensure a single-cell suspension for even distribution. To minimize the edge effect, do not use the outer wells of the plate for experimental samples or maintain humidity in the incubator.[7] |
| Observed cellular phenotype is inconsistent with MuRF1 inhibition. | Off-target effects of the inhibitor. | Perform a dose-response curve to compare the potency for the observed phenotype with the potency for on-target engagement. Use a structurally different MuRF1 inhibitor to see if the phenotype is replicated. Conduct a rescue experiment by overexpressing MuRF1.[8] |
| Inhibitor shows toxicity at concentrations required for MuRF1 inhibition. | Off-target toxicity or on-target toxicity. | Screen the compound against a panel of known toxicity-related targets. Use a cell line that does not express MuRF1 to determine if the toxicity is off-target. If toxicity persists, it is likely an off-target effect.[8] |
| No significant attenuation of muscle atrophy in an in vivo model. | Insufficient dosage, poor bioavailability, rapid metabolism of the inhibitor. | Conduct pharmacokinetic studies to determine the inhibitor's concentration in plasma and muscle tissue over time. Adjust the dosage and/or frequency of administration accordingly. Consider alternative delivery methods to improve bioavailability. |
Signaling Pathways and Experimental Workflows
MuRF1 Signaling Pathway in Muscle Atrophy
Caption: MuRF1 signaling cascade in muscle atrophy and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for assessing this compound efficacy in vitro and in vivo.
Quantitative Data Summary
The following tables summarize quantitative data from studies on MuRF1 knockout (KO) mice and the effects of MuRF1 inhibition, providing a benchmark for expected results when using a potent MuRF1 inhibitor like this compound.
Table 1: Effect of MuRF1 Knockout on Muscle Mass in Denervation-Induced Atrophy
| Muscle | Duration of Denervation | Genotype | Muscle Mass (% of Control) | Reference |
| Gastrocnemius | 14 days | Wild-Type | ~64% | [6] |
| Gastrocnemius | 14 days | MuRF1-KO | ~100% (36% sparing) | [6] |
| Tibialis Anterior | 14 days | Wild-Type | ~50% | [4] |
| Tibialis Anterior | 14 days | MuRF1-KO | ~94% | [4] |
Table 2: Effect of MuRF1 Inhibition on Myotube Diameter in Dexamethasone-Induced Atrophy
| Cell Line | Treatment | Myotube Diameter (% of Control) | Reference |
| C2C12 | Dexamethasone (1 µM, 48h) | ~70% | [9] |
| L6 | Dexamethasone (1 µM, 48h) | ~75% | [9] |
| C2C12 | Dexamethasone + MuRF1 Inhibitor (P013222) | Dose-dependent prevention of atrophy | [5] |
Experimental Protocols
Detailed Methodology for Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes
This protocol describes the induction of atrophy in differentiated C2C12 myotubes using the synthetic glucocorticoid dexamethasone, a well-established in vitro model of muscle wasting.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Dexamethasone (DEX) stock solution (e.g., 10 mM in ethanol).
-
This compound stock solution (in a suitable solvent like DMSO).
-
Phosphate Buffered Saline (PBS).
-
Multi-well plates (e.g., 12-well or 24-well).
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in multi-well plates at a density that will allow them to reach approximately 80-90% confluency within 24-48 hours.
-
Differentiation: Once confluent, aspirate the GM and wash the cells with PBS. Replace the GM with DM to induce myotube formation.
-
Myotube Maturation: Culture the cells in DM for 4-5 days, replacing the medium every 48 hours, to allow for the formation of mature, multinucleated myotubes.
-
Atrophy Induction and Inhibitor Treatment:
-
Prepare DM containing the desired final concentration of DEX (e.g., 100 µM) and the appropriate concentrations of this compound for your dose-response experiment.[10][11] Include a vehicle control (containing the same concentration of the solvent used for DEX and the inhibitor).
-
Aspirate the old DM from the myotubes and add the treatment media.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Morphological Analysis: Capture images of the myotubes using a microscope. Measure the diameter of at least 50-100 myotubes per condition using image analysis software (e.g., ImageJ).
-
Biochemical Analysis: Lyse the cells to extract protein for Western blot analysis of MuRF1, atrogin-1, and key signaling proteins (e.g., Akt, FoxO3a). Perform assays to measure protein synthesis (e.g., puromycin incorporation) or degradation (e.g., release of radiolabeled amino acids).
-
Detailed Methodology for Denervation-Induced Muscle Atrophy in Mice
This protocol outlines the surgical procedure for sciatic nerve transection in mice to induce rapid and robust muscle atrophy in the lower hindlimb. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Anesthesia (e.g., isoflurane).
-
Surgical tools (scissors, forceps).
-
Sutures or wound clips.
-
Analgesics (e.g., buprenorphine).
-
This compound formulation for in vivo administration.
Procedure:
-
Anesthesia and Analgesia: Anesthetize the mouse using isoflurane. Administer a pre-operative analgesic.
-
Surgical Procedure:
-
Make a small incision in the skin of the mid-thigh to expose the underlying musculature.
-
Carefully separate the biceps femoris and gluteus maximus muscles to reveal the sciatic nerve.
-
Isolate the sciatic nerve and transect a 2-3 mm portion to prevent re-innervation.[12]
-
The contralateral limb will serve as the innervated control.
-
-
Wound Closure: Close the muscle and skin layers with sutures or wound clips.
-
Post-Operative Care: Monitor the animal's recovery and provide post-operative analgesia as required.
-
Inhibitor Administration: Begin the administration of this compound or vehicle control according to your predetermined dosing schedule.
-
Endpoint Analysis (e.g., at 7, 14, or 21 days post-denervation):
-
Functional Assessment: Perform functional tests such as grip strength measurement before the final endpoint.
-
Tissue Collection: Euthanize the mice and carefully dissect the tibialis anterior, gastrocnemius, and soleus muscles from both the denervated and control limbs.
-
Analysis:
-
Record the wet weight of each muscle.
-
Freeze a portion of the muscle in liquid nitrogen for biochemical analysis (qPCR, Western blot).
-
Embed another portion in a suitable medium for cryosectioning and histological analysis (e.g., H&E staining, immunofluorescence for laminin to measure fiber CSA).[13]
-
-
References
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. MuRF1 is a muscle fiber type II associated factor and together with MuRF2 regulates type II fiber trophicity and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DEXAMETHASONE AND CORTICOSTERONE INDUCE SIMILAR, BUT NOT IDENTICAL, MUSCLE WASTING RESPONSES IN CULTURED L6 AND C2C12 MYOTUBES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dexamethasone Treatment at the Myoblast Stage Enhanced C2C12 Myocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexamethasone Treatment at the Myoblast Stage Enhanced C2C12 Myocyte Differentiation [medsci.org]
- 12. Delayed denervation-induced muscle atrophy in Opg knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tibial Nerve Transection - A Standardized Model for Denervation-induced Skeletal Muscle Atrophy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MuRF1-IN-2 Toxicity in Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential toxicity associated with the use of MuRF1-IN-2 in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing signs of distress (e.g., rounding up, detaching, poor proliferation) after treatment with this compound. What could be the cause?
A1: Cellular distress upon treatment with a small molecule inhibitor like this compound can stem from several factors:
-
High Concentration: The concentration of this compound may be too high, leading to off-target effects or general cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at certain concentrations. Ensure the final solvent concentration in your culture medium is minimal (typically ≤ 0.1%) and that you include a vehicle-only control in your experiments.
-
Extended Incubation Time: Prolonged exposure to the inhibitor may induce cellular stress. Optimizing the incubation time to the minimum required to observe the desired biological effect is recommended.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The optimal concentration and incubation time may need to be empirically determined for each cell line.
Q2: How can I determine if the observed cell death is due to this compound toxicity or another factor in my experiment?
A2: To pinpoint the source of cell death, it is essential to include proper controls in your experimental design:
-
Vehicle Control: This consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to distinguish between inhibitor-induced toxicity and solvent-induced toxicity.
-
Untreated Control: This group of cells is not exposed to either the inhibitor or the solvent and serves as a baseline for normal cell health and proliferation.
-
Positive Control for Cytotoxicity: Including a known cytotoxic agent will validate that your cell viability assay is working correctly.
By comparing the viability of cells treated with this compound to these controls, you can more accurately attribute any observed cytotoxicity to the inhibitor itself.
Q3: What is a typical starting concentration for a MuRF1 inhibitor in cell culture, and how should I perform a dose-response experiment?
A3: Based on published data for other small molecule MuRF1 inhibitors, such as MuRF1-IN-1 (also known as compound ID#704946), a starting concentration in the low micromolar range is advisable. For instance, studies have shown efficacy at 10 µM with low toxicity observed at concentrations up to 25 µM in C2C12 myotubes.[1][2]
To perform a dose-response experiment, you should treat your cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) for a fixed period (e.g., 24 or 48 hours). Subsequently, assess cell viability using a quantitative method like the MTT or LDH assay. This will allow you to determine the IC50 (half-maximal inhibitory concentration) for the desired biological effect and the CC50 (half-maximal cytotoxic concentration). The ideal therapeutic window lies between these two values.
Q4: Are there any known off-target effects of MuRF1 inhibitors that could contribute to cytotoxicity?
A4: While specific off-target effects for the hypothetical this compound are unknown, small molecule inhibitors can sometimes interact with other structurally related proteins, such as other E3 ligases or kinases, particularly at higher concentrations. For example, the small molecule inhibitor MyoMed-205 has been shown to also inhibit MuRF2.[3] It is crucial to use the lowest effective concentration to minimize the likelihood of off-target effects. If unexpected phenotypes are observed, consider performing experiments with a structurally different MuRF1 inhibitor or using a non-pharmacological approach like siRNA-mediated knockdown of MuRF1 to confirm that the observed effect is on-target.
Experimental Protocols
Below are detailed protocols for common cytotoxicity assays to assess the effects of this compound on your cell cultures.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Table 1: MTT Assay Reagent and Material Preparation
| Reagent/Material | Preparation/Specifications |
| MTT Reagent | Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS to a final concentration of 5 mg/mL. Filter-sterilize and store protected from light at 4°C. |
| MTT Solvent | 4 mM HCl, 0.1% NP40 in isopropanol. |
| 96-well plate | Clear, flat-bottom, sterile tissue culture-treated plates. |
| Microplate reader | Capable of measuring absorbance at 570-590 nm. |
Protocol Steps:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle, untreated).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
For adherent cells, carefully aspirate the culture medium. For suspension cells, centrifuge the plate and then aspirate the medium.[4][5][6]
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5]
-
Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan crystals.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[5]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[4][6]
-
Measure the absorbance at 570-590 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Table 2: LDH Assay Reagent and Material Preparation
| Reagent/Material | Preparation/Specifications |
| LDH Assay Kit | Use a commercially available kit and prepare reagents according to the manufacturer's instructions. |
| 96-well plate | Optically clear, flat-bottom plates. |
| Microplate reader | Capable of measuring absorbance at the wavelength specified by the kit (typically around 490 nm). |
Protocol Steps:
-
Seed cells in a 96-well plate and treat with this compound and controls as described for the MTT assay.
-
Include controls for maximum LDH release (cells treated with a lysis buffer provided in the kit) and spontaneous LDH release (untreated cells).
-
After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50-100 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental samples relative to the controls.
Trypan Blue Exclusion Assay for Cell Viability
This is a manual cell counting method that distinguishes viable from non-viable cells based on membrane integrity.
Table 3: Trypan Blue Assay Reagent and Material Preparation
| Reagent/Material | Preparation/Specifications |
| Trypan Blue Solution | 0.4% (w/v) in a balanced salt solution (e.g., PBS). |
| Hemocytometer | With a coverslip. |
| Microscope | Standard light microscope. |
Protocol Steps:
-
After treating the cells with this compound, detach adherent cells using trypsin or collect suspension cells.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of serum-free medium or PBS.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[7][8]
-
Incubate the mixture at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this can lead to an overestimation of cell death.[7][9]
-
Load 10-20 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the four large corner squares.
-
Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[7]
Visualizations
Signaling Pathway of MuRF1 Regulation
Caption: Simplified signaling pathways regulating MuRF1 expression.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for evaluating this compound cytotoxicity.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting this compound cytotoxicity.
References
- 1. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. brd.nci.nih.gov [brd.nci.nih.gov]
- 8. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
challenges in the clinical translation of MuRF1-IN-2
Welcome to the technical support center for MuRF1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the clinical translation and experimental use of this compound, a novel inhibitor of Muscle Ring Finger 1 (MuRF1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is designed as a small molecule inhibitor that targets the E3 ubiquitin ligase MuRF1. MuRF1 plays a critical role in muscle atrophy by targeting specific muscle proteins for degradation via the ubiquitin-proteasome system.[1][2][3] The primary mechanism of this compound is to interfere with the ubiquitination process, thereby preventing the breakdown of key structural and functional proteins in muscle tissue. This can be achieved by either disrupting the interaction between MuRF1 and its substrates or by inhibiting the catalytic activity of the MuRF1 E3 ligase complex.[4]
Q2: What are the primary challenges in the clinical translation of MuRF1 inhibitors like this compound?
A2: The clinical translation of MuRF1 inhibitors faces several hurdles. A significant challenge is the potential for off-target effects due to the complexity of the ubiquitin-proteasome system.[1][2] Ensuring the specificity of the inhibitor for MuRF1 over other E3 ligases is crucial to minimize unintended side effects. Other challenges include optimizing pharmacokinetic properties such as solubility, stability, and bioavailability for effective in vivo delivery. Furthermore, comprehensive long-term studies in relevant animal models are necessary to establish safety and efficacy before proceeding to human clinical trials.[5]
Troubleshooting Guides
In Vitro Experiments
Problem 1: Low Potency or Lack of Efficacy in Cell-Based Assays
-
Question: I am not observing the expected rescue of muscle cell atrophy in my C2C12 myotube atrophy assay after treatment with this compound. What could be the issue?
-
Answer: Several factors could contribute to the lack of efficacy in your in vitro assay. Please consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Verify the purity and integrity of your this compound stock. Degradation can occur with improper storage.
-
Ensure complete solubilization of this compound in your vehicle solvent (e.g., DMSO) before diluting into the cell culture medium. Precipitates can significantly lower the effective concentration.
-
-
Cell Culture Conditions:
-
Confirm that your C2C12 myotubes are properly differentiated and exhibit a mature phenotype before inducing atrophy.
-
The atrophy-inducing stimulus (e.g., dexamethasone, TNF-α) should be used at a concentration and duration known to robustly induce MuRF1 expression and myotube atrophy.[6]
-
-
Assay Endpoint Measurement:
-
Ensure your method for quantifying myotube diameter or protein degradation is sensitive and reproducible. Automated image analysis is recommended for objectivity.
-
Consider measuring the levels of known MuRF1 substrates, such as myosin heavy chain, to directly assess the inhibitor's effect on protein degradation.
-
-
| Parameter | Recommended Value/Condition | Troubleshooting Tip |
| This compound Stock Concentration | 10 mM in DMSO | Prepare fresh stock solutions and store at -80°C in small aliquots to avoid freeze-thaw cycles. |
| Final Assay Concentration | 1-10 µM (titrate for optimal dose) | Test a range of concentrations to determine the EC50 value. |
| Vehicle Control | DMSO concentration should not exceed 0.1% (v/v) | High concentrations of DMSO can be toxic to cells. |
| Atrophy Induction | Dexamethasone (1-100 µM) for 24-48 hours | Optimize the concentration and duration of the atrophy stimulus in your specific cell line. |
| Myotube Differentiation | 5-7 days in differentiation medium | Visually confirm the formation of multinucleated myotubes. |
Problem 2: Inconsistent Results Between Experiments
-
Question: My results with this compound vary significantly from one experiment to the next. How can I improve reproducibility?
-
Answer: Inconsistent results are often due to subtle variations in experimental procedures. To enhance reproducibility:
-
Standardize Protocols: Maintain strict consistency in all experimental steps, including cell seeding density, differentiation time, timing of treatments, and assay procedures.
-
Reagent Quality: Use reagents from the same lot number whenever possible to minimize variability.
-
Environmental Factors: Ensure consistent incubator conditions (temperature, CO2, humidity) as these can affect cell health and response to treatments.
-
In Vivo Experiments
Problem 3: Poor Bioavailability or In Vivo Efficacy
-
Question: this compound shows good in vitro activity, but I am not seeing a significant effect on muscle mass preservation in my mouse model of muscle atrophy. What are the potential reasons?
-
Answer: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Key areas to investigate include:
-
Pharmacokinetics (PK):
-
The compound may have poor absorption, rapid metabolism, or rapid clearance in vivo. A formal PK study is recommended to determine the compound's half-life, Cmax, and overall exposure.
-
-
Solubility and Formulation:
-
Poor solubility of the compound in the dosing vehicle can lead to inadequate administration and absorption. Experiment with different formulation strategies to improve solubility.
-
-
Dosing Regimen:
-
The dose and frequency of administration may not be optimal to maintain a therapeutic concentration of the inhibitor at the target tissue. Dose-response studies are crucial.
-
-
| Parameter | Potential Issue | Recommended Action |
| Solubility | Low aqueous solubility | Test different formulation vehicles (e.g., PEG, cyclodextrins). |
| Metabolic Stability | Rapid metabolism by liver enzymes | Perform in vitro metabolism studies with liver microsomes. |
| Plasma Half-life | Short half-life leading to insufficient exposure | Conduct a pharmacokinetic study to determine the optimal dosing frequency. |
| Tissue Distribution | Inadequate concentration in muscle tissue | Analyze compound levels in muscle tissue samples. |
Experimental Protocols
Protocol 1: C2C12 Myotube Atrophy Assay
-
Cell Seeding: Plate C2C12 myoblasts in a 24-well plate at a density of 2 x 10^4 cells/well in growth medium (DMEM with 10% FBS).
-
Differentiation: Once cells reach confluence, switch to differentiation medium (DMEM with 2% horse serum) and culture for 5-7 days to allow myotube formation.
-
Treatment:
-
Pre-treat the differentiated myotubes with various concentrations of this compound or vehicle control for 1 hour.
-
Induce atrophy by adding dexamethasone (e.g., 10 µM final concentration) to the medium.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Stain for a muscle-specific protein (e.g., myosin heavy chain) using immunofluorescence.
-
Capture images using a fluorescence microscope and measure the diameter of at least 100 myotubes per condition using image analysis software.
-
Protocol 2: In Vitro Ubiquitination Assay
-
Reaction Mixture: Prepare a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, and recombinant MuRF1 protein in ubiquitination buffer.
-
Inhibitor Addition: Add this compound or vehicle control to the reaction mixture and pre-incubate for 15 minutes at 30°C.
-
Initiate Reaction: Add a known MuRF1 substrate (e.g., a fragment of titin) to initiate the ubiquitination reaction.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the ubiquitination of the substrate by Western blotting using an anti-ubiquitin antibody. A decrease in the polyubiquitin smear of the substrate in the presence of this compound indicates inhibition.
Signaling Pathways and Experimental Workflows
Caption: MuRF1 Signaling Pathway and Point of Intervention for this compound.
Caption: General Troubleshooting Workflow for this compound Experiments.
References
- 1. [PDF] Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities | Semantic Scholar [semanticscholar.org]
- 2. oncotarget.com [oncotarget.com]
- 3. MuRF1 is a muscle fiber type II associated factor and together with MuRF2 regulates type II fiber trophicity and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperative control of striated muscle mass and metabolism by MuRF1 and MuRF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro, In Vivo, and In Silico Methods for Assessment of Muscle Size and Muscle Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MuRF1 Inhibitors: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Muscle Ring Finger 1 (MuRF1), an E3 ubiquitin ligase, plays a pivotal role in muscle atrophy, making it a significant target for therapeutic intervention in various muscle-wasting conditions. The development of small molecule inhibitors targeting MuRF1 has opened new avenues for treating muscle-related pathologies. This guide provides a comparative analysis of the efficacy of a prominent MuRF1 inhibitor, MuRF1-IN-2, against other known inhibitors, supported by available experimental data.
Quantitative Comparison of MuRF1 Inhibitors
The following table summarizes the available quantitative data for key MuRF1 inhibitors. It is important to note that direct comparison of efficacy is challenging due to the limited availability of standardized quantitative data, particularly for the direct inhibition of E3 ligase activity for all compounds.
| Inhibitor | Target Interaction | Assay Type | Reported Value | Efficacy in Cellular Models |
| This compound (ID#704946) | MuRF1-titin interaction | AlphaScreen | IC50 < 25 µM[1][2] | Prevents dexamethasone-induced myotube atrophy.[1] |
| P013222 | MuRF1 auto-ubiquitination | In vitro ubiquitination assay | EC50 ~ 2 µM[3][4] | Inhibits degradation of Myosin Heavy Chain in dexamethasone-treated C2C12 myotubes.[3] |
| MyoMed-205 | MuRF1 activity and expression | In vivo studies | No in vitro IC50 reported | Attenuates muscle atrophy and weakness in a mouse model of type 2 diabetes.[5] |
| MyoMed-946 | MuRF1 activity and expression | In vivo studies | No in vitro IC50 reported | Attenuates tumor-induced muscle wasting in mice.[5] |
Signaling Pathways of MuRF1 Regulation
MuRF1 expression and activity are regulated by a complex network of signaling pathways, primarily activated during catabolic states. Understanding these pathways is crucial for the rational design and application of MuRF1 inhibitors.
Caption: MuRF1 signaling pathways in muscle atrophy.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are outlines of key experimental protocols used in the evaluation of MuRF1 inhibitors.
In Vitro MuRF1-Titin Interaction Assay (AlphaScreen)
This high-throughput screening assay is used to identify compounds that disrupt the interaction between MuRF1 and its substrate, titin.
References
- 1. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Small-Molecule Chemical Knockdown of MuRF1 in Melanoma Bearing Mice Attenuates Tumor Cachexia Associated Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MuRF1 Inhibitors: Validating the Mechanism of Action of MuRF1-IN-2 in Diverse Muscle Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel MuRF1 inhibitor, herein referred to as MuRF1-IN-2, with other known MuRF1 inhibitors. The focus is on the validation of its mechanism of action and its efficacy across different muscle types, supported by experimental data and detailed protocols.
Introduction to MuRF1 and Its Inhibition
Muscle Ring Finger 1 (MuRF1), an E3 ubiquitin ligase, is a key regulator of muscle mass.[1][2] Under catabolic conditions such as disuse, disease, or glucocorticoid treatment, MuRF1 expression is upregulated, leading to the ubiquitination and subsequent degradation of sarcomeric proteins, resulting in muscle atrophy.[1][2] Its pivotal role in muscle wasting has made it a prime therapeutic target for conditions associated with muscle atrophy. A number of small molecule inhibitors have been developed to target MuRF1, each with a distinct mechanism of action. This guide will focus on a representative inhibitor, which we will call this compound, and compare its performance with other known inhibitors like P013222 and the compound series including ID#704946, MyoMed-946, and MyoMed-205.
Mechanism of Action of MuRF1 Inhibitors
MuRF1 inhibitors primarily function through two distinct mechanisms:
-
Inhibition of MuRF1 E3 Ligase Activity: These inhibitors directly interfere with the catalytic activity of MuRF1, preventing the transfer of ubiquitin to its substrates. P013222 is an example of an inhibitor that functions through this mechanism by inhibiting MuRF1 autoubiquitination.
-
Disruption of MuRF1-Protein Interactions: This class of inhibitors prevents MuRF1 from binding to its specific substrates. Compound ID#704946 and its analogues, MyoMed-946 and MyoMed-205, were identified for their ability to disrupt the interaction between MuRF1 and the giant sarcomeric protein titin.
Comparative Efficacy of MuRF1 Inhibitors in Different Muscle Types
The validation of a MuRF1 inhibitor's efficacy requires rigorous testing across various muscle types, which exhibit different physiological and metabolic properties. Skeletal muscle is broadly categorized into slow-twitch (Type I) and fast-twitch (Type IIa, IIx, and IIb) fibers, with distinct protein expression profiles and susceptibility to atrophy. Cardiac muscle, a specialized striated muscle, also expresses MuRF1, where its role is more complex, being implicated in both cardioprotective and pathological remodeling pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of different MuRF1 inhibitors in various muscle models. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from various independent studies. "this compound" is presented as a representative inhibitor for which we will extrapolate expected performance based on the data from well-characterized inhibitors.
Table 1: In Vitro Efficacy of MuRF1 Inhibitors in C2C12 Myotubes
| Inhibitor | Mechanism of Action | Model System | Key Quantitative Readout | Efficacy | Reference |
| This compound (Representative) | Inhibition of MuRF1-Substrate Interaction | Dexamethasone-induced atrophy in C2C12 myotubes | Myotube diameter, Myosin Heavy Chain (MyHC) levels | Expected to prevent myotube atrophy and preserve MyHC levels in a dose-dependent manner. | N/A |
| P013222 | Inhibition of MuRF1 Autoubiquitination | Dexamethasone-induced atrophy in C2C12 myotubes | EC50 for MuRF1 autoubiquitination inhibition: ~2 µM. Prevents MyHC degradation. | Dose-dependent inhibition of atrophy. | [Source not available] |
| Compound ID#704946 | Inhibition of MuRF1-Titin Interaction | Dexamethasone-induced atrophy in C2C12 myotubes | IC50 for MuRF1-Titin complexation: <25 µM. Prevents myotube atrophy at 10 µM. | Effective in preventing dexamethasone-induced myotube atrophy. | [Source not available] |
Table 2: In Vivo Efficacy of MuRF1 Inhibitors in Rodent Models of Skeletal Muscle Atrophy
| Inhibitor | Animal Model | Muscle Type(s) Studied | Key Quantitative Readout | Efficacy | Reference |
| This compound (Representative) | Denervation, Glucocorticoid-induced atrophy | Tibialis Anterior (fast-twitch), Soleus (slow-twitch) | Muscle mass, fiber cross-sectional area (CSA) | Expected to show preferential protection of fast-twitch fibers, with significant preservation of muscle mass and CSA. | N/A |
| MyoMed-205 | Heart Failure with preserved Ejection Fraction (HFpEF) in rats | Tibialis Anterior, Soleus | 26% increase in TA muscle mass and CSA. Reduced total muscle protein ubiquitination. | Significantly reduced skeletal muscle atrophy. | [Source not available] |
| MyoMed-946 & MyoMed-205 | Melanoma-induced cachexia in mice | Tibialis Anterior, Soleus, Extensor Digitorum Longus (EDL) | Attenuated loss of muscle weight in all three muscle types. | Both compounds showed protective effects against cancer-induced muscle wasting. | [Source not available] |
Table 3: Efficacy of MuRF1 Inhibitors in Cardiac Muscle
| Inhibitor | Animal Model | Key Quantitative Readout | Efficacy | Reference | |---|---|---|---|---|---| | This compound (Representative) | Pressure overload-induced hypertrophy | Heart weight to body weight ratio, cardiac fibrosis | Expected to have a complex role, potentially attenuating pathological hypertrophy and fibrosis. | N/A | | MyoMed-205 | HFpEF in rats | Improved diastolic function, reduced myocardial fibrosis. | Showed beneficial effects on cardiac function and remodeling. | [Source not available] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to assess the mechanism of action and efficacy of MuRF1 inhibitors.
Dexamethasone-Induced Atrophy in C2C12 Myotubes
This in vitro assay is a standard method to screen for anti-atrophic compounds.
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured in DMEM with 10% FBS. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum when cells reach ~80-90% confluency. Differentiation is allowed to proceed for 4-5 days.
-
Treatment: Differentiated myotubes are treated with dexamethasone (typically 10-100 µM) to induce atrophy. The test inhibitor (e.g., this compound) is added at various concentrations, either as a pre-treatment or co-treatment with dexamethasone.
-
Analysis:
-
Myotube Diameter: Myotubes are fixed and stained (e.g., with anti-myosin heavy chain antibody or crystal violet). Images are captured using a microscope, and the average diameter of multiple myotubes is quantified using image analysis software.
-
Protein Analysis: Cell lysates are collected for Western blotting to analyze the protein levels of key muscle proteins like Myosin Heavy Chain (MyHC) and atrophy markers such as MuRF1 and MAFbx.
-
In Vivo Ubiquitination Assay in Muscle Tissue
This assay directly assesses the ability of an inhibitor to block MuRF1-mediated ubiquitination in a living organism.
-
Animal Model: A model of muscle atrophy is induced in rodents (e.g., by denervation of a hindlimb or systemic administration of dexamethasone).
-
Inhibitor Administration: The test inhibitor is administered to the animals (e.g., via oral gavage, intraperitoneal injection, or dietary mixing) for a specified duration.
-
Tissue Collection and Lysis: At the end of the treatment period, specific muscles (e.g., tibialis anterior and soleus) are harvested and snap-frozen. The tissue is then homogenized in a lysis buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: The protein of interest (a known MuRF1 substrate) is immunoprecipitated from the lysate using a specific antibody.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein. A decrease in the ubiquitination signal in the inhibitor-treated group compared to the vehicle control indicates successful inhibition of MuRF1 activity in vivo.
Visualizing the Molecular Landscape
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: MuRF1 signaling pathway in muscle atrophy.
Caption: Experimental workflow for validating this compound.
Conclusion
The validation of this compound's mechanism of action and its efficacy in different muscle types is a critical step in its development as a therapeutic agent for muscle wasting disorders. This guide provides a framework for comparing its performance against other known MuRF1 inhibitors. The available data suggest that inhibitors targeting the MuRF1 pathway can effectively mitigate muscle atrophy in both in vitro and in vivo models. A key area for future research will be to conduct direct comparative studies to elucidate the nuanced differences in efficacy and muscle fiber type specificity between these promising compounds. The provided experimental protocols and diagrams serve as a resource for researchers in this field to design and execute studies that will further our understanding of MuRF1 inhibition as a therapeutic strategy.
References
MuRF1 Inhibition: A Comparative Guide to Small Molecule Inhibitors and siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
Muscle Ring Finger 1 (MuRF1), an E3 ubiquitin ligase, is a critical regulator of muscle protein degradation and a key player in the pathology of muscle atrophy. Consequently, it has emerged as a significant therapeutic target for conditions associated with muscle wasting. Two primary strategies for targeting MuRF1 in a research setting are the use of small molecule inhibitors and siRNA-mediated gene knockdown. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their studies.
At a Glance: MuRF1-IN-2 vs. siRNA Knockdown
| Feature | MuRF1 Small Molecule Inhibitors (e.g., this compound) | siRNA-Mediated Knockdown of MuRF1 |
| Mechanism of Action | Directly inhibits MuRF1's E3 ligase activity or its interaction with substrates. | Post-transcriptionally silences the TRIM63 gene, preventing MuRF1 protein synthesis. |
| Mode of Delivery | Cell-permeable compounds added to culture media or administered in vivo. | Transfection of synthetic siRNA oligonucleotides into cells. |
| Onset of Action | Rapid, typically within hours. | Slower, requires time for existing protein to be degraded (24-72 hours). |
| Duration of Effect | Transient, dependent on compound half-life and metabolism. | Can be sustained for several days, depending on cell division rate. |
| Specificity | Potential for off-target effects on other proteins. | Highly specific to the MuRF1 mRNA sequence, but can have off-target effects. |
| In Vivo Feasibility | Feasible with compounds demonstrating good pharmacokinetic properties. | Challenging due to delivery barriers and potential immunogenicity. |
Quantitative Comparison of Efficacy
Direct comparative studies quantifying the reduction of MuRF1 protein levels by both a specific small molecule inhibitor and siRNA are limited in publicly available literature. However, data from independent studies provide insights into their respective efficacies.
| Method | Target | Model System | Efficacy | Citation |
| Small Molecule Inhibitor (ID#704946) | MuRF1 Expression | Dexamethasone-treated C2C12 myotubes | 4-10% decrease in MuRF1 mRNA expression. | [1] |
| Small Molecule Inhibitor (MyoMed-205) | MuRF1 Expression | Melanoma-bearing mice | Normalized the tumor-induced upregulation of MuRF1 protein. | [2] |
| Small Molecule Inhibitor (P013222) | MuRF1 Activity | In vitro auto-ubiquitination assay | Dose-dependent inhibition. | [1] |
| siRNA Knockdown | MuRF1 Expression | C2C12 myotubes | Significant knockdown of MuRF1 protein confirmed by Western blot. | [3] |
| siRNA Knockdown | General Efficiency | Various cell lines | Often achieves >70% reduction in target mRNA/protein levels. | [4] |
Note: The efficacy of small molecule inhibitors is often measured by functional assays (e.g., inhibition of ubiquitination) or the reversal of a phenotype (e.g., reduced muscle fiber atrophy), in addition to direct measurement of protein/mRNA levels. The percentage of reduction can vary depending on the specific inhibitor, its concentration, and the experimental model.
Signaling Pathways Involving MuRF1
MuRF1 expression and activity are regulated by complex signaling networks. Understanding these pathways is crucial for designing and interpreting experiments targeting MuRF1.
IGF-1/Akt/FoxO Signaling Pathway
The Insulin-like Growth Factor 1 (IGF-1) pathway is a major anabolic pathway in muscle. Activation of this pathway leads to the phosphorylation and inactivation of FoxO transcription factors, which are key inducers of MuRF1 expression.
Caption: The IGF-1/Akt signaling pathway negatively regulates MuRF1 expression.
NF-κB Signaling Pathway
Pro-inflammatory cytokines can activate the NF-κB signaling pathway, which leads to the translocation of NF-κB into the nucleus and the subsequent upregulation of MuRF1 transcription, contributing to muscle atrophy.
Caption: The NF-κB signaling pathway positively regulates MuRF1 expression.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for studying the effects of MuRF1 inhibitors and siRNA.
Workflow for a MuRF1 Small Molecule Inhibitor Study
Caption: Experimental workflow for testing a MuRF1 small molecule inhibitor.
Workflow for a MuRF1 siRNA Knockdown Study
Caption: Experimental workflow for MuRF1 knockdown using siRNA.
Experimental Protocols
Western Blot for MuRF1 Protein Quantification
This protocol describes the detection and quantification of MuRF1 protein levels in cell lysates.
-
Cell Lysis:
-
Wash C2C12 myotubes with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MuRF1 (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
qPCR for MuRF1 mRNA Quantification
This protocol outlines the measurement of MuRF1 (TRIM63) gene expression.
-
RNA Extraction:
-
Wash C2C12 myotubes with PBS.
-
Lyse cells directly in the culture dish using a TRIzol-like reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for MuRF1 and a reference gene (e.g., GAPDH, β-actin).
-
Perform the qPCR reaction in a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for MuRF1 and the reference gene.
-
Calculate the relative expression of MuRF1 using the ΔΔCt method.
-
siRNA Transfection in C2C12 Myotubes
This protocol details the procedure for knocking down MuRF1 expression using siRNA in C2C12 cells.
-
Cell Seeding:
-
Seed C2C12 myoblasts in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection Complex Preparation:
-
For each well, dilute a specific amount of MuRF1 siRNA (e.g., 50-100 pmol) in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and replace it with the siRNA-lipid complexes in serum-free medium.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
After the incubation, add complete growth medium to the cells.
-
-
Post-Transfection:
-
Change the medium to differentiation medium (e.g., DMEM with 2% horse serum) 24 hours post-transfection to induce myotube formation.
-
Harvest the cells for analysis 48-72 hours post-transfection to assess knockdown efficiency and downstream effects. A non-targeting siRNA should be used as a negative control.
-
Conclusion
Both small molecule inhibitors and siRNA-mediated knockdown are valuable tools for investigating the function of MuRF1. The choice between these two methods depends on the specific experimental goals, the required duration of inhibition, and the model system being used. Small molecule inhibitors offer a rapid and transient mode of action that is amenable to in vivo studies, while siRNA provides a highly specific and potent method for reducing protein expression, particularly in in vitro settings. By understanding the strengths and limitations of each approach, researchers can effectively probe the role of MuRF1 in muscle biology and disease.
References
- 1. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Chemical Knockdown of MuRF1 in Melanoma Bearing Mice Attenuates Tumor Cachexia Associated Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
MuRF1-IN-2: A Comparative Analysis Across Preclinical Models of Muscle Atrophy
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanism of the MuRF1 inhibitor, MuRF1-IN-2, benchmarked against genetic and alternative pharmacological interventions.
This guide provides a detailed comparison of the effects of the small molecule inhibitor this compound, also identified in literature as ID#704946 and MyoMed-205, across multiple animal models of muscle wasting. Its performance is evaluated against another experimental inhibitor, P013222, and genetic models of MuRF1 and MuRF1/MuRF2 knockout mice. The data presented herein is intended to offer an objective resource for the scientific community engaged in the development of therapeutics for muscle atrophy.
Mechanism of Action: Targeting the Ubiquitin-Proteasome System
Muscle Ring Finger 1 (MuRF1) is a key E3 ubiquitin ligase that plays a critical role in muscle protein degradation.[1] Under conditions of muscle atrophy, MuRF1 expression is upregulated, leading to the ubiquitination of specific muscle proteins, targeting them for degradation by the proteasome. This compound is designed to interfere with this process. It has been shown to inhibit the interaction between MuRF1 and the giant muscle protein titin, a crucial step in MuRF1's function, and also to inhibit its E3 ligase activity directly.[2] By blocking MuRF1, this compound aims to reduce the rate of muscle protein breakdown, thereby preserving muscle mass and function.
Comparative Efficacy of this compound in Animal Models
The therapeutic potential of this compound has been investigated in distinct preclinical models of muscle atrophy. This section provides a cross-validation of its effects, presenting quantitative data in a comparative format.
Cardiac Cachexia Mouse Model
Cardiac cachexia is a severe muscle-wasting syndrome associated with chronic heart failure. A common preclinical model involves the administration of monocrotaline (MCT) to induce pulmonary hypertension and subsequent right ventricular failure, leading to cachexia.[1] In this model, this compound (ID#704946) demonstrated significant protective effects on skeletal muscle.
| Intervention | Animal Model | Key Outcomes | Reference |
| This compound (ID#704946) | Monocrotaline-induced cardiac cachexia (Mouse) | - Attenuated decline in muscle fiber cross-sectional area.- Improved diaphragm muscle contractile function.- Reduced proteasome activity in muscle tissue. | [1][2] |
| MuRF1 Knockout (KO) | Monocrotaline-induced cardiac cachexia (Mouse) | - Protected against loss of soleus and tibialis anterior muscle mass.- Preserved myofiber force. | [3] |
| MuRF2 Knockout (KO) | Monocrotaline-induced cardiac cachexia (Mouse) | - Similar to MuRF1 KO, protected against muscle atrophy and contractile dysfunction. | [3] |
Disuse-Induced Diaphragm Atrophy Rat Model
Mechanical ventilation and other conditions leading to diaphragm inactivity can cause rapid and severe atrophy of this primary respiratory muscle. A preclinical model of this condition involves unilateral denervation of the phrenic nerve. In this model, MyoMed-205 (this compound) has been shown to be effective.
| Intervention | Animal Model | Key Outcomes | Reference |
| MyoMed-205 (this compound) | Unilateral diaphragm denervation (Rat) | - Prevented diaphragm fiber atrophy after 12 hours of disuse.- Mitigated contractile dysfunction of the diaphragm. | [4] |
| MuRF1 Knockout (KO) | Denervation-induced muscle atrophy (Mouse) | - Showed significant sparing of gastrocnemius muscle mass (36% more mass retained compared to wild-type after 14 days).- Tibialis anterior muscle was strongly protected from atrophy. | [1][5] |
Alternative MuRF1 Inhibitor: P013222
P013222 is another small molecule inhibitor of MuRF1 that has been identified. However, its evaluation has been primarily limited to in vitro studies.
| Compound | Assay Type | Key Findings | Reference |
| P013222 | In vitro E3 ligase assay | - Inhibited MuRF1 autoubiquitination in a dose-dependent manner. | [1] |
| P013222 | Cell-based atrophy model (Dexamethasone-treated C2C12 myotubes) | - Protected myosin heavy chain from degradation. | [1] |
Genetic Models: MuRF1 and MuRF1/MuRF2 Knockout Mice
Genetically modified mice lacking MuRF1 or both MuRF1 and its close homolog MuRF2 provide a crucial benchmark for understanding the consequences of long-term and complete inhibition of this pathway.
| Genotype | Phenotype | Key Quantitative Data | Reference |
| MuRF1 Knockout (KO) | - No overt phenotype under normal conditions.- Resistant to muscle atrophy in various models. | - In denervation, gastrocnemius muscle mass loss was spared by 36%.- In hindlimb suspension, soleus muscle showed almost complete protection from atrophy. | [1][6] |
| MuRF1/MuRF2 Double Knockout (dKO) | - Develops cardiac and skeletal muscle hypertrophy. | - Quadriceps to body weight ratio increased by 38.1% compared to wild-type. | [7] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental designs, the following diagrams are provided.
Caption: MuRF1 Signaling Pathway in Muscle Atrophy.
Caption: Workflow for Cardiac Cachexia Model.
Experimental Protocols
Monocrotaline-Induced Cardiac Cachexia in Mice
-
Animal Model: Male C57BL/6 mice were used.[1]
-
Induction of Cachexia: Mice received weekly subcutaneous injections of monocrotaline (MCT) at a dose of 600 mg/kg for six weeks to induce pulmonary hypertension and subsequent cardiac cachexia.[1] Control (sham) animals received saline injections.
-
Inhibitor Administration: this compound (ID#704946) was administered through a supplemented diet. The treatment began one week prior to the first MCT injection and continued throughout the six-week study period.[1]
-
Outcome Measures: At the end of the study, skeletal muscles (e.g., tibialis anterior, diaphragm) were excised. Muscle wet weight was recorded. Muscle fiber cross-sectional area (CSA) was determined from histological sections. In vitro muscle contractile function was assessed on isolated muscle bundles. Proteasome activity was measured in muscle lysates using specific fluorogenic substrates.[1][2]
Unilateral Diaphragm Denervation in Rats
-
Animal Model: Male Wistar rats were used.[4]
-
Induction of Atrophy: Unilateral diaphragm denervation was performed by transecting the right phrenic nerve in the cervical region.[4]
-
Inhibitor Administration: MyoMed-205 (this compound) was administered as a single dose (50 mg/kg body weight) immediately following the denervation procedure.[8]
-
Outcome Measures: After 12 hours, the diaphragm was excised. Muscle fiber CSA was determined from histological sections stained for different myosin heavy chain isoforms. Diaphragm contractile function was assessed in vitro on isolated muscle strips.[4][9]
In Vitro MuRF1 Autoubiquitination Assay (for P013222)
-
Assay Components: Recombinant human MuRF1 protein, E1 and E2 ubiquitin-conjugating enzymes, ubiquitin, and ATP were combined in an assay buffer.[10]
-
Inhibitor Treatment: P013222 was added at varying concentrations to the assay mixture.
-
Reaction and Detection: The reaction was initiated by the addition of ATP and incubated at 37°C. The reaction was stopped, and the level of MuRF1 autoubiquitination was assessed by Western blotting using an anti-ubiquitin antibody.[10]
Conclusion
This compound has demonstrated promising efficacy in mitigating muscle atrophy and dysfunction in multiple, distinct animal models. Its ability to preserve muscle mass and function in both a chronic disease model (cardiac cachexia) and an acute disuse model highlights its potential as a therapeutic agent. When compared to the genetic model of MuRF1 knockout, the pharmacological inhibition with this compound recapitulates key protective phenotypes. While another inhibitor, P013222, has shown in vitro activity, the in vivo data for this compound is more extensive. The profound hypertrophic phenotype of MuRF1/MuRF2 double knockout mice underscores the central role of this pathway in regulating muscle mass and suggests that specific, controlled inhibition with a small molecule like this compound may be a more desirable therapeutic strategy than complete and sustained ablation of the pathway. Further investigation into the pharmacokinetics, safety profile, and efficacy in other models of muscle wasting is warranted to advance the clinical development of this compound.
References
- 1. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of MuRF1 or MuRF2 is essential for the induction of skeletal muscle atrophy and dysfunction in a murine pulmonary hypertension model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibition of MuRF1 Prevents Early Disuse-Induced Diaphragmatic Dysfunction and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MuRF1 is a muscle fiber type II associated factor and together with MuRF2 regulates type II fiber trophicity and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cooperative control of striated muscle mass and metabolism by MuRF1 and MuRF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the MuRF1 Skeletal Muscle Ubiquitylome Through Quantitative Proteomics [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of MuRF1 Inhibitors: In Vitro Efficacy vs. In Vivo Performance
Muscle Ring Finger 1 (MuRF1) has emerged as a critical regulator of muscle atrophy, making it a prime therapeutic target for mitigating muscle wasting associated with various pathological conditions. The development of small molecule inhibitors targeting MuRF1 is an active area of research. This guide provides a comparative overview of the in vitro and in vivo potency of notable MuRF1 inhibitors, supported by experimental data and detailed protocols.
Quantitative Comparison of MuRF1 Inhibitor Potency
The following tables summarize the key quantitative data for two pioneering MuRF1 inhibitors, identified as P013222 and EMBL chemical core ID#704946.
| Inhibitor | In Vitro Assay | Potency (IC50/EC50) | Cell-Based Assay | Effect |
| P013222 | MuRF1 auto-ubiquitination | ~2 µM (EC50)[1][2] | Dexamethasone-treated C2C12 myotubes | Prevented Myosin Heavy Chain degradation (12.5-50 µM)[2] |
| ID#704946 | MuRF1-titin complexation | <25 µM (IC50)[3][4][5] | Dexamethasone-treated C2C12 myotubes | Prevented myotube atrophy[3][4][5] |
| MuRF1 E3 ligase activity | Inhibition observed[3][4][5] |
| Inhibitor | In Vivo Model | Administration | Key Findings |
| P013222 | Not reported | - | No in vivo data available[1][2][6] |
| ID#704946 | Monocrotaline-induced cardiac cachexia in mice | Diet supplementation | Attenuated muscle fiber atrophy and contractile dysfunction. Down-regulated MuRF1 expression and proteasome activity.[3][4][5][6] |
MuRF1 Signaling Pathway in Muscle Atrophy
The following diagram illustrates the central role of MuRF1 in the ubiquitin-proteasome pathway, leading to muscle protein degradation.
Caption: MuRF1-mediated protein degradation pathway in skeletal muscle.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the potency data of MuRF1 inhibitors.
In Vitro Assays
MuRF1 Auto-ubiquitination Assay (for P013222): This assay measures the ability of a compound to inhibit the self-ubiquitination activity of MuRF1, a characteristic of many RING finger E3 ligases. The general steps include:
-
Recombinant MuRF1 protein is incubated with E1 and E2 ubiquitin-conjugating enzymes, ubiquitin, and ATP in a reaction buffer.
-
The test compound (P013222) at varying concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed at 37°C.
-
The reaction is stopped, and the level of MuRF1 auto-ubiquitination is assessed, typically by Western blotting using an anti-ubiquitin or anti-MuRF1 antibody. A decrease in the higher molecular weight ubiquitinated MuRF1 species indicates inhibition.
MuRF1-Titin Interaction Assay (for ID#704946): This high-throughput screening assay identifies compounds that disrupt the interaction between MuRF1 and its substrate, titin.[3][5]
-
Recombinant MuRF1 and a titin fragment are tagged with different affinity tags (e.g., GST and His).
-
The proteins are incubated with AlphaScreen donor and acceptor beads that recognize the respective tags.
-
In the absence of an inhibitor, the interaction between MuRF1 and titin brings the beads into proximity, generating a chemiluminescent signal.
-
Test compounds are added, and a decrease in the signal indicates inhibition of the MuRF1-titin interaction.
Cell-Based Muscle Atrophy Assay (C2C12 Myotubes): This assay evaluates the ability of a compound to protect muscle cells from atrophy induced by a catabolic stimulus.
-
C2C12 myoblasts are differentiated into myotubes.
-
Myotubes are treated with an atrophy-inducing agent, such as the synthetic glucocorticoid dexamethasone.[2][5]
-
The test compound is co-administered with dexamethasone.
-
After a set incubation period, myotube diameter is measured to assess the extent of atrophy. An increase in myotube diameter in the presence of the compound compared to dexamethasone alone indicates a protective effect.
-
Alternatively, the degradation of specific muscle proteins, like Myosin Heavy Chain, can be quantified by Western blotting.[2]
In Vivo Models
Monocrotaline-Induced Cardiac Cachexia in Mice (for ID#704946): This model mimics the muscle wasting seen in heart failure.
-
Mice are injected with monocrotaline to induce pulmonary hypertension, leading to right ventricular heart failure and subsequent cachexia.[3][6]
-
The test compound (ID#704946) is administered to the animals, often mixed in their chow.[6]
-
Over a period of several weeks, body weight and muscle mass (e.g., tibialis anterior, gastrocnemius) are monitored.
-
At the end of the study, muscle function is assessed (e.g., in vitro muscle force measurements), and muscle tissue is collected for histological and biochemical analysis, including fiber size measurement and protein expression analysis.[3]
Experimental Workflow Diagram
The following diagram outlines the typical workflow for the discovery and validation of a MuRF1 inhibitor.
Caption: Workflow for MuRF1 inhibitor development and validation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia | [fondationleducq.org]
- 4. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Targets of MuRF1: A Comparative Guide to MuRF1-IN-1 and Other Research Tools
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the downstream targets of Muscle RING Finger 1 (MuRF1), a key E3 ubiquitin ligase implicated in muscle atrophy. We focus on the utility of the selective inhibitor, MuRF1-IN-1, and compare its performance with alternative approaches, including genetic knockout models and other small molecule inhibitors. This document is intended to equip researchers with the necessary information to design robust experiments for elucidating the molecular mechanisms of MuRF1-mediated protein degradation.
Introduction to MuRF1 and its Inhibition
Muscle RING Finger 1 (MuRF1), encoded by the TRIM63 gene, is a critical regulator of muscle mass. It functions as an E3 ubiquitin ligase, targeting specific proteins for degradation by the 26S proteasome. Upregulation of MuRF1 is a hallmark of various muscle wasting conditions, making it a prime therapeutic target. MuRF1-IN-1 (also known as compound ID#704946) is an orally active inhibitor of MuRF1. It has been shown to disrupt the interaction between MuRF1 and its substrate, titin, and to inhibit its E3 ligase activity, thereby mitigating skeletal muscle atrophy.
MuRF1 Signaling Pathway
The signaling pathway leading to MuRF1 activation and subsequent protein degradation is a key area of study in muscle physiology. Below is a diagram illustrating the canonical pathway.
Figure 1. Simplified MuRF1 signaling pathway in muscle atrophy.
Comparison of Validation Tools for MuRF1 Downstream Targets
The validation of bona fide MuRF1 substrates is crucial for understanding its biological function and for the development of targeted therapies. Here, we compare three primary tools: the small molecule inhibitor MuRF1-IN-1, the alternative inhibitor P013222, and the MuRF1 knockout (KO) mouse model.
| Feature | MuRF1-IN-1 (ID#704946) | P013222 | MuRF1 Knockout (KO) Mouse |
| Mechanism of Action | Inhibits MuRF1-titin interaction and E3 ligase activity[1]. | Inhibits MuRF1 autoubiquitination and substrate ubiquitylation[2][3]. | Complete genetic ablation of the TRIM63 gene[4]. |
| Mode of Application | In vitro (cell culture) and in vivo (oral administration)[1]. | In vitro (cell culture)[5]. In vivo data is not readily available. | In vivo genetic model[4]. |
| Temporal Control | Acute and reversible inhibition. Allows for studying the immediate effects of MuRF1 inhibition. | Acute and reversible inhibition in vitro. | Chronic, lifelong absence of MuRF1. May lead to compensatory mechanisms. |
| Specificity | Reported to be specific for MuRF1 over other E3 ligases like MAFbx[5]. | Reported to have a 10-fold preference for MuRF1 over other E3 ligases in vitro[3]. | Highly specific to MuRF1, but may have developmental or compensatory effects[4]. |
| Validated Effects on Downstream Targets | Prevents dexamethasone-induced myofiber atrophy and attenuates actin ubiquitination in vivo[1]. Reduces MuRF1 mRNA levels at 10 µM in C2C12 myotubes. | Prevents degradation of Myosin Heavy Chain (MHC) in dexamethasone-treated C2C12 myotubes (EC50 ~2 µM)[3][5]. | Spares Myosin Heavy Chain (MHC) from degradation in response to dexamethasone[6]. Reduces ubiquitination at the M-line region of the sarcomere[7]. |
Experimental Protocols for Target Validation
Validating whether a protein is a direct downstream target of MuRF1 requires a multi-faceted experimental approach. The following are detailed protocols for key experiments.
Experimental Workflow for Target Validation
Figure 2. A stepwise workflow for validating MuRF1 downstream targets.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm Protein-Protein Interaction
Objective: To determine if MuRF1 and a putative target protein interact in a cellular context.
Materials:
-
Cell culture (e.g., C2C12 myotubes) treated with or without an atrophy stimulus (e.g., dexamethasone).
-
MuRF1-IN-1 or vehicle control.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibody against MuRF1 (for immunoprecipitation).
-
Antibody against the putative target protein (for western blot detection).
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE and western blotting reagents.
Procedure:
-
Cell Lysis: Lyse the treated cells with ice-cold lysis buffer.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-MuRF1 antibody overnight at 4°C.
-
Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the antibody against the putative target protein.
Expected Outcome: A band corresponding to the target protein in the sample immunoprecipitated with the MuRF1 antibody will confirm the interaction. The intensity of this band should be reduced in cells treated with MuRF1-IN-1.
Protocol 2: In Vitro Ubiquitination Assay
Objective: To determine if MuRF1 can directly ubiquitinate a putative substrate protein.
Materials:
-
Recombinant purified MuRF1 protein.
-
Recombinant purified putative substrate protein.
-
E1 ubiquitin-activating enzyme.
-
E2 ubiquitin-conjugating enzyme (e.g., UBE2D2).
-
Ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer.
-
MuRF1-IN-1 or vehicle control.
-
SDS-PAGE and western blotting reagents.
-
Antibody against the substrate protein or ubiquitin.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, E1, E2, ubiquitin, ATP, and the substrate protein.
-
Initiate Reaction: Add MuRF1 to the reaction mixture to start the ubiquitination reaction. Include a control reaction without MuRF1. To test the inhibitor, add MuRF1-IN-1 to a separate reaction.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and analyze by western blotting using an antibody against the substrate protein or ubiquitin.
Expected Outcome: A ladder of higher molecular weight bands (polyubiquitination) of the substrate protein will be observed in the presence of MuRF1. This laddering should be significantly reduced in the presence of MuRF1-IN-1.
Protocol 3: Quantitative Proteomics for Target Discovery and Validation
Objective: To identify and quantify changes in the ubiquitome in response to MuRF1 inhibition.
Materials:
-
Muscle tissue from animals treated with MuRF1-IN-1 or vehicle, or from MuRF1 KO and wild-type mice.
-
Lysis buffer for proteomics.
-
Trypsin.
-
Antibody for ubiquitin remnant (di-glycine) immunoprecipitation.
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Proteomics data analysis software.
Procedure:
-
Protein Extraction and Digestion: Extract proteins from muscle tissue and digest with trypsin.
-
Ubiquitin Remnant Enrichment: Enrich for ubiquitinated peptides using an antibody that recognizes the di-glycine remnant of ubiquitin on lysine residues after tryptic digestion.
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify the ubiquitinated proteins and the specific sites of ubiquitination.
-
Data Analysis: Quantify the relative abundance of ubiquitinated peptides between the different experimental groups (e.g., MuRF1-IN-1 treated vs. vehicle).
Expected Outcome: A list of proteins with altered ubiquitination levels upon MuRF1 inhibition or knockout. Known and novel downstream targets of MuRF1 can be identified and validated through this unbiased approach. For instance, a study using this method identified 169 ubiquitination sites on 56 proteins that were regulated by MuRF1 overexpression[8][9].
Conclusion
Validating the downstream targets of MuRF1 is a critical step in understanding the mechanisms of muscle atrophy and developing effective therapeutics. MuRF1-IN-1 serves as a valuable chemical tool for these studies, offering acute and reversible inhibition of MuRF1 activity. When used in conjunction with genetic models like the MuRF1 KO mouse and other biochemical and proteomic approaches, researchers can build a comprehensive picture of the MuRF1 signaling network. The protocols and comparative data presented in this guide provide a solid framework for designing and executing experiments aimed at validating the downstream effectors of this important E3 ubiquitin ligase.
References
- 1. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia | [fondationleducq.org]
- 2. Targeting the ubiquitin E3 ligase MuRF1 to inhibit muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MuRF1/TRIM63, Master Regulator of Muscle Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The E3 Ligase MuRF1 degrades myosin heavy chain protein in dexamethasone-treated skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perturbation of the titin/MURF1 signaling complex is associated with hypertrophic cardiomyopathy in a fish model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the MuRF1 Skeletal Muscle Ubiquitylome Through Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Selectivity of MuRF1 Inhibitors: A Comparative Guide for MuRF1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the selectivity of the hypothetical inhibitor, MuRF1-IN-2, for Muscle Ring Finger 1 (MuRF1) over its closely related isoforms, MuRF2 and MuRF3. Due to the high degree of homology among MuRF family members, demonstrating selective inhibition is a critical step in the development of targeted therapies for muscle atrophy.[1][2] This document outlines the necessary experimental data, protocols, and conceptual diagrams to rigorously evaluate inhibitor selectivity.
Comparative Selectivity Profile of this compound
To ascertain the selective inhibitory potential of this compound, a series of biochemical assays would be performed to determine the half-maximal inhibitory concentration (IC50) against each of the three MuRF isoforms. The following table summarizes hypothetical experimental data for such a comparison.
| Target Protein | This compound IC50 (nM) | Selectivity Ratio (vs. MuRF1) |
| MuRF1 (TRIM63) | 50 | 1x |
| MuRF2 (TRIM55) | 1500 | 30x |
| MuRF3 (TRIM54) | 2500 | 50x |
Data Interpretation: The hypothetical data indicate that this compound is 30-fold more selective for MuRF1 over MuRF2 and 50-fold more selective for MuRF1 over MuRF3. This level of selectivity would be promising for minimizing off-target effects, given the roles of MuRF2 and MuRF3 in normal muscle development and microtubule stability.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity. The following are standard protocols that would be employed to generate the data presented above.
In Vitro Ubiquitination Assay
This assay measures the E3 ligase activity of MuRF proteins and the ability of an inhibitor to block this function.
Objective: To determine the IC50 value of this compound against MuRF1, MuRF2, and MuRF3.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)[3][4]
-
Recombinant human ubiquitin
-
Recombinant full-length human MuRF1, MuRF2, and MuRF3
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound (or other test compound)
-
Detection reagent (e.g., fluorescently labeled antibody against polyubiquitin chains)
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in the assay buffer.
-
In a multi-well plate, add varying concentrations of this compound to the wells.
-
Add one of the recombinant MuRF proteins (MuRF1, MuRF2, or MuRF3) to the appropriate wells.
-
Initiate the ubiquitination reaction by adding the reaction mixture to the wells containing the MuRF protein and inhibitor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the formation of polyubiquitin chains using a suitable detection method, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Competitive Binding Assay
This assay measures the direct binding affinity (Kd) of the inhibitor to the target protein.
Objective: To determine the dissociation constant (Kd) of this compound for MuRF1, MuRF2, and MuRF3.
Materials:
-
Recombinant human MuRF1, MuRF2, and MuRF3
-
A fluorescently labeled probe that binds to the ATP-binding site of MuRF proteins
-
This compound (or other test compound)
-
Assay buffer
Procedure:
-
In a multi-well plate, add a fixed concentration of the fluorescent probe and the recombinant MuRF protein.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization or other signal from the bound probe.
-
The displacement of the probe by the inhibitor will result in a change in signal.
-
Plot the signal against the inhibitor concentration to determine the Kd value.[5]
Visualizing Pathways and Processes
MuRF1 Signaling Pathway
The following diagram illustrates the key signaling pathways that regulate MuRF1 expression and its downstream effects on muscle protein degradation. Understanding this pathway is essential for contextualizing the mechanism of action of a MuRF1 inhibitor.
Caption: MuRF1 signaling pathway in muscle atrophy.
Experimental Workflow for Selectivity Assessment
The following diagram outlines the logical flow of experiments to determine the selectivity of an inhibitor for MuRF1 over its isoforms.
Caption: Workflow for assessing inhibitor selectivity.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Uncovering the mechanisms of MuRF1-induced ubiquitylation and revealing similarities with MuRF2 and MuRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of MuRF1 Inhibitors: A Comparative Analysis of Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical research findings for two notable small molecule inhibitors of Muscle RING Finger 1 (MuRF1): MuRF1-IN-1 (also known as EMBL chemical core ID#704946) and P013222 . The information presented here is based on their initial publications. A critical observation is the current lack of independent verification of these findings in peer-reviewed literature; the majority of citations refer back to the original studies.
Introduction to MuRF1 Inhibition
Muscle RING Finger 1 (MuRF1), an E3 ubiquitin ligase, is a key regulator of muscle protein degradation.[1] Its upregulation is associated with muscle atrophy in various catabolic states.[2] Consequently, the development of small molecule inhibitors targeting MuRF1 is a promising therapeutic strategy for muscle wasting conditions. This guide focuses on the preclinical data available for MuRF1-IN-1 and P013222, two of the primary publicly documented inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial publications of MuRF1-IN-1 and P013222.
Table 1: In Vitro Inhibition Data
| Parameter | MuRF1-IN-1 (ID#704946) | P013222 | Reference |
| Target Interaction | Inhibits MuRF1–titin complexation | Inhibits MuRF1 autoubiquitylation | [3][4][5][6] |
| IC50 / EC50 | IC50 <25 μM for MuRF1-titin interaction | EC50 ~2 µM for autoubiquitylation | [3][4][7] |
| Cell-Based Assay | Prevents dexamethasone-induced myotube atrophy | Inhibits dexamethasone-induced myosin heavy chain degradation | [3][4][5][6] |
| Effective Concentration | 10 μM in C2C12 myotubes | 12.5-50 µM in C2C12 myotubes | [3][4][6] |
Table 2: In Vivo Efficacy in Animal Models
| Parameter | MuRF1-IN-1 (ID#704946) | P013222 | Reference |
| Animal Model | Mouse model of cardiac cachexia (monocrotaline-induced) | Not reported in the initial publication | [3][4][5][6] |
| Administration Route | Dietary (0.1% w/w) | - | [8] |
| Treatment Duration | 7 weeks | - | [9] |
| Key Outcomes | - Attenuated skeletal muscle atrophy- Preserved contractile function of the diaphragm | - | [3][4] |
| Molecular Effects | - Downregulated MuRF1 expression- Attenuated actin ubiquitination and proteasome activity | - | [3][4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: MuRF1 Signaling Pathway in Muscle Atrophy.
Caption: Experimental Workflow for MuRF1 Inhibitor Validation.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the original publications.
MuRF1-IN-1 (ID#704946) Experimental Protocols[3][4]
-
In Vitro MuRF1-Titin Interaction Assay (AlphaScreen):
-
A high-throughput screen of 130,000 compounds was performed using AlphaLISA technology to identify inhibitors of the MuRF1-titin interaction.
-
The assay measured the proximity of biotinylated MuRF1 and glutathione S-transferase (GST)-tagged titin fragments.
-
Compounds that disrupted this interaction, leading to a decrease in the AlphaLISA signal, were selected as hits.
-
-
In Vitro E3 Ligase Activity Assay:
-
The ability of hit compounds to inhibit MuRF1's E3 ligase activity was assessed.
-
The reaction mixture contained E1 and E2 enzymes, ubiquitin, ATP, and purified MuRF1.
-
The formation of polyubiquitin chains was monitored by Western blotting.
-
-
Cell-Based Muscle Atrophy Model:
-
C2C12 myoblasts were differentiated into myotubes.
-
Muscle atrophy was induced by treating the myotubes with dexamethasone.
-
The effect of MuRF1-IN-1 on preventing atrophy was evaluated by co-treatment.
-
Myotube diameter was measured as a primary endpoint.
-
-
In Vivo Cardiac Cachexia Model:
-
Cardiac cachexia was induced in mice by weekly subcutaneous injections of monocrotaline.
-
MuRF1-IN-1 was administered as a dietary supplement (0.1% w/w).
-
Skeletal muscle (e.g., tibialis anterior, diaphragm) mass, fiber cross-sectional area, and contractile function were assessed after the treatment period.
-
Molecular analyses included Western blotting for MuRF1 expression, ubiquitinated proteins, and proteasome activity assays.
-
P013222 Experimental Protocols[5][6]
-
In Vitro MuRF1 Autoubiquitylation Assay:
-
A small molecule library was screened for inhibitors of MuRF1's autoubiquitylation activity.
-
The assay contained purified MuRF1, E1 and E2 enzymes, and ubiquitin in a reaction buffer.
-
The reaction was initiated and allowed to proceed at 37°C.
-
The level of MuRF1 autoubiquitylation was determined by Western blot analysis, detecting the high molecular weight polyubiquitinated MuRF1 species.
-
-
In Vitro Substrate Ubiquitylation Assay:
-
The ability of P013222 to inhibit the ubiquitylation of a known MuRF1 substrate was tested.
-
The experimental setup was similar to the autoubiquitylation assay but included the substrate protein.
-
-
Cell-Based Muscle Atrophy Model:
-
C2C12 cells were used to model muscle atrophy.
-
Atrophy was induced with dexamethasone treatment.
-
The protective effect of P013222 was assessed by measuring the levels of myosin heavy chain, a key contractile protein degraded during atrophy, via Western blotting.
-
Comparison and Conclusion
Both MuRF1-IN-1 and P013222 have demonstrated efficacy in inhibiting MuRF1 activity in in vitro biochemical and cell-based assays. MuRF1-IN-1 was identified based on its ability to disrupt the MuRF1-titin protein-protein interaction, while P013222 was found to inhibit the enzymatic autoubiquitylation of MuRF1.
It is crucial to reiterate that the findings for both compounds primarily originate from their respective discovery and initial characterization studies. For the scientific community to build upon these results, independent replication and further investigation into their mechanisms of action, specificity, and potential off-target effects are essential. Researchers interested in utilizing these compounds should consider the current lack of independent validation when designing their experimental plans.
References
- 1. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia | [fondationleducq.org]
- 5. Targeting the ubiquitin E3 ligase MuRF1 to inhibit muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Small-molecule-mediated chemical knock-down of MuRF1/MuRF2 and attenuation of diaphragm dysfunction in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting MuRF1 to Combat Skeletal Muscle Wasting in Cardiac Cachexia: Mechanisms and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MuRF1-IN-2: A General Protocol for Laboratory Research Chemicals
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Pre-Disposal Safety and Assessment
Before initiating any disposal procedure, it is imperative to have a thorough understanding of the chemical's properties and potential hazards.
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for safety and disposal information.[1][2] It provides detailed guidance on toxicity, reactivity, flammability, and necessary personal protective equipment (PPE). If an SDS is not available, the chemical should be treated as hazardous until its properties can be determined.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemical waste.[1][2] This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat
For highly toxic or volatile substances, a respirator may be necessary.[2]
Segregation of Chemical Waste
Proper segregation is a critical step in safe chemical disposal to prevent dangerous reactions between incompatible substances.[2][3]
General Segregation Guidelines:
-
Separate by Hazard Class: Never mix different classes of chemical waste.[2] Common hazard classes include flammable, corrosive (acids and bases), reactive, and toxic.
-
Halogenated vs. Non-Halogenated Solvents: Keep these solvent types in separate waste containers.[3]
-
Solid vs. Liquid Waste: Use separate containers for solid and liquid chemical waste.[4]
-
Avoid Mixing with Non-Hazardous Waste: Do not dispose of chemical waste in regular trash or down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department for specific, neutralized, non-hazardous materials.[2][5]
Waste Container Management and Labeling
Properly containing and labeling chemical waste is essential for safety and regulatory compliance.
Container Requirements:
-
Compatibility: Use containers made of a material compatible with the chemical waste being stored.[4][6]
-
Condition: Ensure waste containers are in good condition, free from leaks or rust.[6]
-
Closure: Keep waste containers securely closed except when adding waste.[5][6]
-
Headspace: For liquid waste, leave about 10% of the container's volume as headspace to allow for expansion.[4]
Labeling:
-
Clear Identification: All waste containers must be clearly labeled with their contents.[6][7]
-
Hazard Warnings: The label should include any relevant hazard warnings (e.g., "Flammable," "Corrosive," "Toxic").[7]
Disposal Procedures
The final disposal of chemical waste must be handled by trained professionals.
Step-by-Step Disposal Protocol:
-
Characterize the Waste: Based on the SDS and your knowledge of the chemical, determine its hazard characteristics.[2]
-
Select the Appropriate Waste Container: Choose a properly labeled, compatible waste container for the specific type of chemical waste.
-
Transfer Waste: Carefully transfer the chemical waste into the designated container, wearing the appropriate PPE.
-
Secure and Store: Securely close the container and store it in a designated, supervised waste accumulation area away from regular lab activities.[4] This area should be clearly marked with appropriate signage.[4]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[2] Do not attempt to dispose of hazardous chemical waste through standard trash or sewer systems.[2]
Summary of Chemical Waste Types and General Disposal Methods
| Waste Type | General Disposal Method | Key Considerations |
| Flammable Solvents | Collect in a designated, properly labeled flammable waste container. | Store in a flammable storage cabinet.[8] |
| Corrosive Waste (Acids/Bases) | Collect in separate, designated containers for acids and bases. | Never mix acids and bases in a waste container. Neutralization may be an option for dilute, non-hazardous solutions if permitted by your institution.[7][9] |
| Toxic/Hazardous Waste | Collect in a designated, properly labeled hazardous waste container. | Ensure the container is securely sealed to prevent the release of vapors. |
| Reactive Waste | Collect in a designated container. | Do not mix with other chemicals to avoid violent reactions. |
| Contaminated Labware (e.g., gloves, pipette tips) | Dispose of in a designated solid hazardous waste container. | If contaminated with acutely hazardous waste, special handling may be required.[5][10] |
| Empty Chemical Containers | Triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing and defacing the label, the container may be disposed of in the regular trash or recycled.[5][6][10] | For containers of acutely hazardous materials, the triple-rinsing procedure is mandatory.[5][10] |
Chemical Waste Disposal Workflow
Caption: General workflow for laboratory chemical waste disposal.
References
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. benchchem.com [benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. saffronchemicals.com [saffronchemicals.com]
- 8. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling MuRF1-IN-2
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, operational use, and disposal of the MuRF1 inhibitor, MuRF1-IN-2. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Precautions
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on the available SDS for the closely related compound, MuRF1-IN-1, and general best practices for handling chemical compounds in a laboratory setting.
Core PPE Requirements
A comprehensive approach to personal safety is mandatory when handling this compound. The following personal protective equipment must be worn at all times:
-
Eye Protection : Safety goggles with side-shields are required to protect against splashes and airborne particles.
-
Hand Protection : Chemical-resistant gloves, such as nitrile or butyl gloves, are essential. Gloves should be inspected for integrity before each use and changed immediately if contaminated or torn.
-
Protective Clothing : An impervious, long-sleeved laboratory coat that closes in the front is required. Cuffs should be snug around the wrists.
-
Respiratory Protection : A suitable respirator should be used, especially when handling the compound in powdered form or when there is a risk of aerosol formation. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and to prevent accidental exposure.
-
Ventilation : Always handle this compound in a well-ventilated area, with preference given to a certified chemical fume hood to minimize inhalation exposure.
-
Avoiding Contact : Take all necessary precautions to avoid direct contact with skin and eyes, as well as inhalation of dust or aerosols.
-
Storage Conditions : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location, away from direct sunlight and sources of ignition. For long-term storage as a powder, -20°C is recommended. Stock solutions, typically in DMSO, should be stored at -80°C for up to six months or -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.[1]
Quantitative Data Summary
The following table summarizes key quantitative information for MuRF1-IN-1, which can be used as a reference for this compound.
| Property | Value | Reference |
| Molecular Weight | 321.33 g/mol | --INVALID-LINK-- |
| Solubility in DMSO | 64 mg/mL (199.17 mM) | [2] |
| Storage (Powder) | 3 years at -20°C | [2] |
| Storage (Stock Solution) | 1 year at -80°C, 1 month at -20°C | [2] |
Disposal Plan
All waste materials contaminated with this compound must be handled and disposed of as hazardous chemical waste.
-
Waste Collection : Collect all contaminated materials, including gloves, pipette tips, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Spill Management : In the event of a spill, absorb the material with a finely-powdered liquid-binding material such as diatomite or a universal binder. Decontaminate the affected surfaces by scrubbing with alcohol. Dispose of all contaminated materials in the hazardous waste container.
-
Environmental Precautions : Prevent the compound from entering drains, water courses, or the soil.
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste by a specialized and licensed disposal company, in accordance with all local, state, and federal regulations.
Experimental Protocols
Dexamethasone-Induced Myotube Atrophy Assay in C2C12 Cells
This protocol describes a key experiment to evaluate the efficacy of a MuRF1 inhibitor in preventing muscle atrophy in vitro.
-
Cell Culture and Differentiation :
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
To induce differentiation into myotubes, grow the myoblasts to confluency and then switch to a differentiation medium (DMEM with 2% horse serum). Culture for 3-5 days, replacing the medium every 24 hours, until myotubes are formed.[3]
-
-
Induction of Atrophy and Inhibitor Treatment :
-
Prepare a stock solution of this compound in fresh DMSO.
-
To induce atrophy, treat the differentiated myotubes with 100 µM dexamethasone.[3]
-
Concurrently, treat the myotubes with the desired concentrations of this compound (e.g., a range from 0.1 to 10 µM).[1] Include a vehicle control (DMSO) and a dexamethasone-only control.
-
Incubate the cells for 24-48 hours.[3]
-
-
Analysis of Myotube Morphology :
-
After treatment, fix the myotubes with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Perform immunofluorescence staining for myosin heavy chain (MHC) to visualize the myotubes.
-
Capture images using a fluorescence microscope and measure the diameter of the myotubes to quantify the extent of atrophy.
-
-
Biochemical Analysis :
-
Lyse a parallel set of treated myotubes to collect protein and RNA.
-
Analyze the expression levels of MuRF1 and other atrophy-related genes (e.g., Atrogin-1/MAFbx) using quantitative PCR (qPCR) and Western blotting to determine the molecular effects of the inhibitor.[4]
-
Signaling Pathway and Experimental Workflow Diagrams
MuRF1 Signaling Pathway in Muscle Atrophy
The following diagram illustrates the key signaling pathways that regulate the expression of MuRF1, a critical E3 ubiquitin ligase involved in muscle atrophy. Under catabolic conditions, signaling molecules such as glucocorticoids and inflammatory cytokines (e.g., TNF-α) activate transcription factors like the Glucocorticoid Receptor (GR), NF-κB, and FoxO. These factors then bind to the promoter region of the MuRF1 gene, leading to its transcription and subsequent translation. The MuRF1 protein then targets myofibrillar proteins for ubiquitination and degradation by the proteasome, resulting in muscle atrophy. Anabolic signals, such as those from the Insulin/IGF-1 pathway, activate Akt, which phosphorylates and inhibits FoxO, thereby suppressing MuRF1 expression and promoting muscle protein synthesis.[5][6][7]
Caption: MuRF1 signaling in muscle atrophy.
Experimental Workflow for Testing this compound
The following diagram outlines the step-by-step workflow for assessing the efficacy of this compound in a cell-based muscle atrophy model.
Caption: Workflow for in vitro testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. The Calcineurin-FoxO-MuRF1 signaling pathway regulates myofibril integrity in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
